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1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane Documentation Hub

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  • Product: 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane
  • CAS: 694468-91-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane, a novel diamide derivative of the 1,4-diazepane scaffold. The 1,4-diazepane ring system is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1][2] This guide, designed for researchers and drug development professionals, details a robust synthetic methodology, explains the underlying chemical principles, and offers field-proven insights into the experimental choices. The protocol is presented as a self-validating system, ensuring technical accuracy and reproducibility.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The seven-membered 1,4-diazepane heterocycle is a cornerstone in the design of novel therapeutics. Its unique conformational flexibility allows for the precise spatial orientation of substituents, enabling targeted interactions with various biological macromolecules. The introduction of amide functionalities, such as the morpholinylcarbonyl groups, can significantly modulate the physicochemical and pharmacological properties of the parent scaffold, potentially leading to enhanced target affinity, improved pharmacokinetic profiles, and novel biological activities. This guide focuses on the synthesis of a symmetrical N,N'-diacylated 1,4-diazepane, a structural motif with potential applications in diverse therapeutic areas.

Synthetic Strategy: A Mechanistic Approach

The synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is achieved through a direct and efficient double acylation of the 1,4-diazepane (also known as homopiperazine) core. This nucleophilic acyl substitution reaction involves the attack of the secondary amine nitrogens of the 1,4-diazepane ring on the electrophilic carbonyl carbon of 4-morpholinecarbonyl chloride.

The reaction proceeds in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of an appropriate solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred to avoid unwanted side reactions.

Below is a visual representation of the synthetic workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 1,4-Diazepane 1,4-Diazepane Acylation_Step Double Acylation 1,4-Diazepane->Acylation_Step Nucleophile 4-Morpholinecarbonyl_chloride 4-Morpholinecarbonyl_chloride 4-Morpholinecarbonyl_chloride->Acylation_Step Electrophile Base Triethylamine (TEA) Base->Acylation_Step Solvent Dichloromethane (DCM) Solvent->Acylation_Step Product 1,4-Bis(4-morpholinylcarbonyl)- 1,4-diazepane Acylation_Step->Product Forms

Caption: Synthetic workflow for 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane.

Detailed Experimental Protocol

This protocol is based on established methodologies for the acylation of cyclic diamines.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,4-Diazepane≥98%Commercially AvailableAlso known as homopiperazine.
4-Morpholinecarbonyl chloride≥98%Commercially AvailableCan be synthesized from morpholine and triphosgene.[5]
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableShould be freshly distilled.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Saturated Sodium Bicarbonate SolutionReagent GradeIn-house preparation
Brine (Saturated NaCl Solution)Reagent GradeIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Ethyl AcetateACS GradeCommercially AvailableFor purification.
HexanesACS GradeCommercially AvailableFor purification.
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,4-diazepane (1.0 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir the mixture at room temperature until the 1,4-diazepane is completely dissolved.

  • Addition of Base: Add triethylamine (3.04 mL, 22.0 mmol, 2.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: In a separate flask, dissolve 4-morpholinecarbonyl chloride (3.29 g, 22.0 mmol, 2.2 equivalents) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred 1,4-diazepane solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v).

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing to 100%).

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary and Expected Results

ParameterExpected Value
Reactant Quantities
1,4-Diazepane1.0 g (10.0 mmol)
4-Morpholinecarbonyl chloride3.29 g (22.0 mmol)
Triethylamine3.04 mL (22.0 mmol)
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Yield
Expected Yield75-85%
Characterization
AppearanceWhite to off-white solid
¹H NMRPeaks corresponding to the diazepane and morpholine protons.
¹³C NMRPeaks corresponding to the carbonyl and aliphatic carbons.
Mass Spectrometry[M+H]⁺ calculated for C₁₅H₂₆N₄O₄

Causality and Experimental Rationale

  • Choice of Base: Triethylamine is a common and effective non-nucleophilic base for scavenging the HCl produced. Its boiling point allows for easy removal during the work-up. The use of a slight excess (2.2 equivalents) ensures complete neutralization of the acid generated from the reaction with two equivalents of the acyl chloride.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the highly reactive 4-morpholinecarbonyl chloride, which would lead to the formation of morpholine and reduce the overall yield of the desired product.

  • Controlled Addition at Low Temperature: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermicity of the acylation reaction and minimize the formation of potential side products.

  • Aqueous Work-up: The washing steps with saturated sodium bicarbonate and brine are essential to remove any unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

Self-Validation and Troubleshooting

A successful synthesis is validated by the characterization data aligning with the expected structure of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane.

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be gently heated to 30-40 °C for a few hours.

  • Low Yield: Low yields may result from impure reagents, inadequate drying of the solvent, or inefficient purification. Ensure all reagents are of high purity and all glassware is thoroughly dried.

  • Side Product Formation: The formation of mono-acylated product can occur if an insufficient amount of 4-morpholinecarbonyl chloride is used. Using a slight excess of the acylating agent helps to drive the reaction to completion.

Conclusion

This in-depth technical guide provides a robust and reproducible protocol for the synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize this novel compound for further investigation in various drug discovery and development programs. The provided rationale for the experimental choices and troubleshooting guide will aid in the successful execution of this synthesis.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). In PMC. Retrieved from [Link]

  • Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. (2010). In PubMed. Retrieved from [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). In Der Pharma Chemica. Retrieved from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). In ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). In SciSpace. Retrieved from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). In OUCI. Retrieved from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). In Bentham Science. Retrieved from [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][2][6]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). In ACS Publications. Retrieved from [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). In ResearchGate. Retrieved from [Link]

  • The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7. (n.d.). In pubs.rsc.org. Retrieved from [Link]

  • Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. (n.d.). In PMC. Retrieved from [Link]

  • Cross-Coupling of Acyl Chlorides, Synthesis of Tertiary Amides, Indole-Fused 1,4-Diazepines, and Aristolactams. (2008). In Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. (n.d.). In Scientific Research Publishing. Retrieved from [Link]

  • Reaction of homopiperazine with endogenous formaldehyde: a carbon hydrogen addition metabolite/product identified in rat urine and blood. (2012). In PubMed. Retrieved from [Link]

Sources

Exploratory

Synthesis of 1,4-Diazepane Derivatives for Medicinal Chemistry: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the transition from planar, sp2-rich aromatic frameworks to sp3-enriched, conformationally flexible scaffolds is a proven strategy to improve targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the transition from planar, sp2-rich aromatic frameworks to sp3-enriched, conformationally flexible scaffolds is a proven strategy to improve target specificity and pharmacokinetic properties. The 1,4-diazepane (homopiperazine) ring represents a privileged seven-membered heterocyclic scaffold that offers distinct advantages over its six-membered piperazine counterpart.

As a Senior Application Scientist, I frequently observe that the expanded ring size of 1,4-diazepane introduces unique transannular interactions and alters the vector projections of its substituents. Furthermore, the two nitrogen atoms in the 1,4-diazepane ring possess slightly different pKa values depending on their local steric environments, allowing for highly tunable hydrogen-bonding interactions within complex biological binding pockets. This structural versatility has led to the development of several critical therapeutics, including Rho-kinase (ROCK) inhibitors for glaucoma (e.g., Ripasudil/K-115) 1[1], potent Factor Xa inhibitors (e.g., YM-96765) 2[2], and novel anticancer agents 3[3].

Pathways Core 1,4-Diazepane Derivatives T1 Rho-kinase (ROCK) Inhibition Core->T1 ATP pocket binding T2 Factor Xa Inhibition Core->T2 S4 domain interaction T3 Anticancer Activity Core->T3 Cytotoxicity O1 Glaucoma Treatment (e.g., K-115) T1->O1 O2 Antithrombotic (e.g., YM-96765) T2->O2 O3 Leukemia Cell Death (Reh Cells) T3->O3

Key pharmacological pathways targeted by 1,4-diazepane derivatives in drug discovery.

Strategic Synthetic Pathways

The synthesis of seven-membered rings is notoriously challenging due to unfavorable entropic factors and transannular steric clashes that often promote competing intermolecular oligomerization. To circumvent this, two primary strategies are employed depending on the required substitution pattern.

Pathway A: Intramolecular Fukuyama-Mitsunobu Cyclization

For the synthesis of chiral, highly substituted 1,4-diazepanes (such as the (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate intermediate for K-115), direct alkylation is inefficient. Instead, the Fukuyama-Mitsunobu reaction is the gold standard.

  • Causality & Logic: By protecting the secondary amine with an N-nosyl (o-nitrobenzenesulfonyl) group, the pKa of the N-H bond is drastically lowered to approximately 5–6. This high acidity allows the nitrogen to be easily deprotonated by the betaine intermediate formed from diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3). The resulting highly nucleophilic sulfonamide anion undergoes a rapid, entropically favored intramolecular displacement of the activated primary alcohol, forming the 7-membered ring with high atom economy and preserving any existing stereocenters.

Pathway B: Nucleophilic Substitution & Urea Formation

For symmetrically substituted or non-chiral derivatives (e.g., anticancer and antimalarial agents), starting from commercially available homopiperazine is highly cost-effective.

  • Causality & Logic: The synthesis relies on steric differentiation. Reacting homopiperazine with a bulky electrophile like benzhydryl chloride inherently favors mono-alkylation. The massive steric bulk of the benzhydryl group shields the newly formed tertiary amine, leaving the remaining secondary amine free for subsequent functionalization (e.g., reacting with aryl isocyanates to form stable urea linkages).

G A Amino Alcohol (e.g., 2-aminopropan-1-ol) B N-Nosylation (NsCl, Base) A->B C N-Nosyl Diamino Alcohol B->C Activation D Mitsunobu Cyclization (DIAD, PPh3) C->D E N-Nosyl-1,4-diazepane Intermediate D->E Ring Closure F Denosylation (PhSH, K2CO3) E->F G Chiral 1,4-Diazepane Core F->G Deprotection

Workflow for the synthesis of chiral 1,4-diazepanes via Fukuyama-Mitsunobu cyclization.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Chiral 1,4-Diazepane Core via Fukuyama-Mitsunobu Cyclization

Adapted from the multikilogram production route of K-115 intermediates1[1].

Step 1: Mitsunobu Ring Closure

  • Setup: In a flame-dried, argon-purged flask, dissolve the N-nosyl diamino alcohol precursor (1.0 equiv) and PPh3 (1.2 equiv) in anhydrous THF (0.2 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Critical Step: Dropwise addition of DIAD (1.2 equiv) over 30 minutes is required to prevent the accumulation of the reactive betaine intermediate, which can lead to unwanted intermolecular side reactions.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar alcohol spot and the appearance of a less polar UV-active spot confirms cyclization.

Step 2: Denosylation (Deprotection)

  • Reagent Addition: To the crude reaction mixture (or after solvent swap to DMF), add K2CO3 (3.0 equiv) and thiophenol (PhSH, 1.5 equiv).

  • Mechanism: The thiolate anion attacks the electron-deficient aromatic ring of the nosyl group (forming a Meisenheimer complex), subsequently ejecting the free 1,4-diazepane secondary amine.

  • Isolation: Stir at room temperature for 2 hours. Quench with water, extract with DCM, and purify via acid-base extraction to isolate the free chiral 1,4-diazepane.

  • Validation: LC-MS should show the exact mass of the deprotected 1,4-diazepane. 1H NMR will show the loss of the aromatic nosyl protons (typically 7.5–8.2 ppm).

Protocol 2: Synthesis of 1-Benzhydryl-4-(3-chlorophenylcarboxamide)-1,4-diazepane

A highly active anticancer derivative targeting B-cell leukemia3[3].

Step 1: Mono-alkylation of Homopiperazine

  • Setup: Dissolve homopiperazine (3.0 equiv, excess to prevent bis-alkylation) in anhydrous DMF. Add anhydrous K2CO3 (3.0 equiv).

  • Reaction: Slowly add benzhydryl chloride (1.0 equiv) at room temperature, then heat the mixture to 80 °C for 8 hours.

  • Isolation: Filter off the inorganic salts, remove DMF under reduced pressure, and extract with ethyl acetate/water. The bulky benzhydryl group ensures high selectivity for the mono-alkylated product (1-benzhydryl-1,4-diazepane).

Step 2: Urea Linkage Formation

  • Setup: Dissolve 1-benzhydryl-1,4-diazepane (1.0 equiv) in dry DCM. Add triethylamine (3.0 equiv) and stir for 10 minutes to ensure complete free-basing.

  • Coupling: Add 3-chlorophenyl isocyanate (1.0 equiv) slowly at room temperature. Stir for 5–6 hours. The highly nucleophilic secondary amine rapidly attacks the isocyanate carbon.

  • Validation & Purification: Wash the organic layer with 10% NH4Cl solution to remove unreacted amines. Dry over Na2SO4 and concentrate. 1H NMR (DMSO-d6) validation is critical here: look for the distinct benzhydryl methine proton (~4.7 ppm, singlet) and the newly formed urea N-H proton (~8.7 ppm, singlet).

Quantitative Data & Biological Activity

The structural tuning of the 1,4-diazepane ring directly correlates to its biological efficacy. The table below summarizes the quantitative data of key derivatives synthesized using the methodologies described above.

Compound / DerivativePrimary Target / ApplicationBiological Activity (IC50 / Affinity)Synthetic YieldReference
(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate Rho-kinase (ROCK) / GlaucomaN/A (Key API Intermediate)>85% (Cyclization)[Gomi et al.][1]
YM-96765 (Compound 13) Factor Xa / AntithromboticIC50 = 6.8 nMN/A[Koshio et al.][2]
4-Benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide B-cell Leukemia (Reh cells)IC50 = 18 µM~75%[Teimoori et al.][3]
Compound 4 (RCQ) P. falciparum (CQR strain)IC50 ≈ 20–50 nM44% (Alkylation)[Burgess et al.][4]

Conclusion

The 1,4-diazepane scaffold is an indispensable tool in the medicinal chemist's arsenal. By moving away from flat, sp2-hybridized rings, researchers can access complex 3D chemical space, drastically improving target affinity and solubility. Mastering the synthesis of these rings—whether through the elegant, stereocontrolled Fukuyama-Mitsunobu cyclization or through strategic steric-controlled alkylations—is critical for the rapid development of novel therapeutics ranging from ophthalmology to oncology.

References

  • Gomi, N., et al. "A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115." Synthesis / Thieme Connect.
  • Koshio, H., et al. "Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity." Bioorganic & Medicinal Chemistry / PubMed.
  • Teimoori, S., et al. "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Cancer Therapy / Scientific Research Publishing.
  • Burgess, S. J., et al. "Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds." Journal of Medicinal Chemistry / ACS Publications.

Sources

Foundational

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane molecular structure

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Profile of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane Executive Summary This technical guide provides a comprehensive analysis of the molecular...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Profile of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and strategic synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane. This molecule represents a novel chemical entity constructed from two well-established pharmacophores: the flexible seven-membered 1,4-diazepane core and two terminal morpholine moieties. The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in centrally active agents.[1] Concurrently, the morpholine ring is a ubiquitous feature in approved drugs, often incorporated to enhance aqueous solubility and metabolic stability. This document offers a predictive and practical framework for researchers, scientists, and drug development professionals, detailing the molecule's structural attributes, a proposed synthetic pathway, and robust methodologies for its analytical characterization.

Foundational Scaffolds: A Structural Overview

The unique characteristics of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane are best understood by examining its constituent parts.

The 1,4-Diazepane Core

1,4-Diazepane is a seven-membered saturated heterocycle containing two nitrogen atoms. This ring system is a cornerstone in the design of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Derivatives of 1,4-diazepine have demonstrated a wide spectrum of biological activities, including anxiolytic, anticonvulsant, antipsychotic, and antibacterial properties.[2][3] Its seven-membered structure imparts significant conformational flexibility, allowing it to adopt various spatial arrangements to interact effectively with biological targets.

The Morpholine Moiety

Morpholine is a six-membered saturated heterocycle containing both an ether linkage and a secondary amine. In drug design, it is frequently used as a terminal polar group. The inclusion of a morpholine ring can improve a molecule's physicochemical profile by increasing aqueous solubility and metabolic stability, while also providing a key interaction point for receptor binding.[4] Its defined chair conformation provides specific vectors for substituents, influencing the overall three-dimensional shape of the molecule.[4]

The Amide Linkage

The connection between the 1,4-diazepane core and the two morpholine rings is established via robust amide bonds. This linkage is chemically stable and provides a planar, rigid unit with hydrogen bond accepting capabilities at the carbonyl oxygen, further influencing the molecule's interaction with biological systems.

Predicted Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is critical for predicting its behavior in a biological context.

Molecular Structure and Conformation

The full chemical name of the target molecule is 1,4-bis((morpholin-4-yl)carbonyl)-1,4-diazepane. Its structure consists of a central 1,4-diazepane ring where the nitrogen atoms at positions 1 and 4 are each acylated with a morpholine-4-carbonyl group. The inherent flexibility of the diazepane ring, combined with the rotatable bonds of the amide linkages, allows the molecule to explore a wide conformational space.

Chemical Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties, which are essential for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyPredicted ValueRationale & Significance
Molecular Formula C₁₅H₂₆N₄O₄Defines the elemental composition.
Molecular Weight 342.40 g/mol Influences diffusion, bioavailability, and receptor binding.
Topological Polar Surface Area (TPSA) 64.68 ŲA key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.[5]
Hydrogen Bond Acceptors 4The two carbonyl oxygens and two morpholine oxygens can accept hydrogen bonds, influencing solubility and target binding.[5]
Hydrogen Bond Donors 0The absence of N-H or O-H groups means the molecule cannot donate hydrogen bonds.[5]
Rotatable Bonds 2The two C-N bonds of the amide linkages allow for conformational flexibility.[5]
Predicted LogP (cLogP) -0.2 to 0.5The low predicted lipophilicity, driven by the polar morpholine and amide groups, suggests good aqueous solubility but may require optimization for membrane permeability.

Proposed Synthetic Strategy and Experimental Protocol

The synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane can be achieved through a direct and efficient acylation reaction. This strategy leverages commercially available starting materials and employs standard, reliable organic chemistry transformations.

Synthetic Workflow Diagram

The proposed synthesis follows a straightforward two-step logical path from starting materials to the final, purified product.

Caption: Proposed synthetic workflow for 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane.

Step-by-Step Experimental Protocol

This protocol describes a self-validating system where the successful synthesis is confirmed by subsequent analytical characterization.

  • Reagent Preparation:

    • To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add 1,4-diazepane (1.0 g, 10.0 mmol).

    • Dissolve the 1,4-diazepane in 100 mL of anhydrous dichloromethane (DCM).

    • Add triethylamine (2.53 g, 3.5 mL, 25.0 mmol, 2.5 equiv.) to the solution. This base is crucial for neutralizing the HCl byproduct of the acylation reaction.

    • Cool the reaction mixture to 0°C using an ice bath.

  • Acylation Reaction:

    • In a separate flask, dissolve morpholine-4-carbonyl chloride (3.29 g, 22.0 mmol, 2.2 equiv.) in 50 mL of anhydrous DCM.

    • Add the morpholine-4-carbonyl chloride solution dropwise to the stirred 1,4-diazepane solution over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Upon completion, quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

G cluster_0 Synthesized Compound cluster_1 Primary Characterization cluster_2 Secondary Characterization cluster_3 Validation Compound Purified Product MS Mass Spectrometry (MS) Compound->MS Confirm Identity NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Confirm Identity IR Infrared (IR) Spectroscopy Compound->IR Confirm Structure & Purity HPLC HPLC Analysis Compound->HPLC Confirm Structure & Purity Validated Structurally Confirmed & Pure Compound MS->Validated Correct Molecular Weight NMR->Validated Correct Proton/Carbon Environment IR->Validated Presence of Key Functional Groups HPLC->Validated Purity ≥95%

Caption: Logical workflow for the analytical characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will be used to confirm the proton environments. Expect characteristic signals for the diazepane ring protons, the morpholine ring protons (typically appearing as two distinct triplets), and the methylene protons adjacent to the nitrogen atoms.

    • ¹³C NMR: Will confirm the carbon skeleton. A key signal to identify will be the carbonyl carbon of the amide linkage, typically appearing around 170 ppm.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight of the compound, matching its molecular formula (C₁₅H₂₆N₄O₄).

  • Infrared (IR) Spectroscopy:

    • This technique will verify the presence of key functional groups. A strong absorbance band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretch of the tertiary amide groups.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC analysis will be used to determine the purity of the final compound, with a target purity of ≥95% for use in biological assays.

Potential Applications and Future Directions

Given the established roles of its constituent scaffolds, 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is a compelling candidate for investigation in drug discovery programs.

  • CNS Disorders: The 1,4-diazepane core strongly suggests potential utility in treating CNS disorders. The molecule could be screened for activity as an anxiolytic, antipsychotic, or anticonvulsant agent.

  • Dopamine Receptor Modulation: Certain morpholine-containing ligands have shown affinity for dopamine receptors.[6] Therefore, assessing the binding profile of this compound against dopamine receptor subtypes (e.g., D2, D4) would be a logical next step.

  • Oncology: Novel diazepine derivatives have also been explored for their antitumor action, opening another potential avenue for investigation.[1]

Future work should focus on the in vitro pharmacological profiling of this molecule against a panel of CNS-related receptors and enzymes. Subsequent studies would involve assessing its ADME (Absorption, Distribution, Metabolism, Excretion) properties, including metabolic stability and cell permeability, to determine its viability as a drug development candidate.

References

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. RSC Advances. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

  • 1,4-Diazepine - Wikipedia. Wikipedia. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

Foreword: The Rationale for Investigation In the landscape of contemporary drug discovery, the strategic selection and optimization of molecular scaffolds are paramount to success. The compound 1,4-Bis(4-morpholinylcarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Investigation

In the landscape of contemporary drug discovery, the strategic selection and optimization of molecular scaffolds are paramount to success. The compound 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane represents a compelling convergence of two medicinally significant heterocycles: the 1,4-diazepane core and the morpholine moiety. The 1,4-diazepane ring is a recognized "privileged structure" in medicinal chemistry, forming the backbone of various biologically active agents due to its conformational flexibility, which allows for optimal interaction with a range of biological targets.[1][2][3] The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and introduce a basic center, thereby favorably modulating pharmacokinetic properties.[4][5][6][7][8]

This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane. It is intended for researchers and drug development professionals who require a thorough understanding of this molecule's fundamental properties to assess its potential as a lead compound or a scaffold for further chemical exploration. The methodologies described herein are grounded in established principles and are designed to yield high-quality, reproducible data essential for informed decision-making in a research and development setting.

Part 1: Synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

A plausible and efficient synthesis of the title compound involves the di-acylation of 1,4-diazepane with a suitable acylating agent, such as 4-morpholinecarbonyl chloride. This reaction is a standard amide bond formation and can be carried out under basic conditions to neutralize the hydrogen chloride byproduct.

Proposed Synthetic Scheme

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq.) as a base.

  • Addition of Acylating Agent: Slowly add a solution of 4-morpholinecarbonyl chloride (2.1 eq.) in DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane.

Part 2: Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.[9][10][11][12][13]

Table of Predicted and Experimental Physicochemical Properties
PropertyPredicted ValueExperimental ValueImportance in Drug Discovery
Molecular FormulaC15H26N4O4-Defines the elemental composition.
Molecular Weight326.39 g/mol -Influences diffusion and membrane permeability.
Melting Point (°C)~150-170To be determinedIndicator of purity and lattice energy.
Aqueous SolubilityLow to moderateTo be determinedCrucial for absorption and formulation.[9]
logP~0.5 - 1.5To be determinedMeasures lipophilicity, affecting membrane permeability and protein binding.[9]
pKa~7.5 - 8.5 (basic)To be determinedDetermines the ionization state at physiological pH, impacting solubility and receptor interaction.[9]

Predicted values are estimations based on the chemical structure using publicly available software such as those from ACD/Labs, ChemAxon, or the OSIRIS Property Explorer and may vary between different prediction algorithms.[14][15][16][17]

Detailed Experimental Protocols

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow range. The capillary method is a standard technique for this determination.[18][19]

Protocol:

  • Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.[20][21]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[20][21][22]

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.[18][20]

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[20][21]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[21][22]

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.[23][24][25] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the compound to a vial containing a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4).[23]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[23][26][27]

  • Separation of Undissolved Solid: Centrifuge the suspension to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[24]

  • Quantification: Accurately dilute a known volume of the filtrate with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[23]

  • Calculation: Calculate the original concentration in the saturated solution to determine the aqueous solubility, typically expressed in µg/mL or µM.

Lipophilicity (logP) Determination by RP-HPLC

Principle: The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. logP is the logarithm of this ratio. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable indirect method for estimating logP.[28][29] The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.[30][31]

Protocol:

  • Preparation of Standards: Prepare solutions of a series of standard compounds with known logP values that span a range encompassing the expected logP of the test compound.

  • Chromatographic Conditions: Use a C18 column and a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration Curve: Inject the standard compounds and record their retention times (tR). Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0, where t0 is the column dead time. Plot log(k) versus the known logP values to generate a calibration curve.[30]

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.

  • logP Calculation: Calculate the log(k) for the test compound and use the calibration curve to determine its logP value.[30]

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound, it reflects the affinity of the conjugate acid for a proton. Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH. The pKa can be determined from the inflection point of the titration curve.[32][33][34][35][36]

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility.[34]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.[32]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.[32][34]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined more accurately from the maximum of the first derivative of the titration curve.[35]

Part 3: Integrated Workflow for Synthesis and Characterization

The synthesis and characterization of a novel compound is a systematic process. The following diagram illustrates a logical workflow.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Assessment synthesis Synthesis of Target Compound purification Purification (Column Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Aqueous Solubility (Shake-Flask) melting_point->solubility logP Lipophilicity (RP-HPLC) solubility->logP pKa pKa (Potentiometric Titration) logP->pKa data_analysis Compile Data & Assess 'Drug-Likeness' pKa->data_analysis

Caption: Integrated workflow for the synthesis and characterization of a novel compound.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and physicochemical profiling of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane. By following the detailed protocols provided, researchers can generate the critical data needed to evaluate the potential of this and similar molecules in a drug discovery context. The interplay of properties such as solubility, lipophilicity, and ionization state is a delicate balance that dictates the ultimate success of a compound.[9] A thorough and early understanding of these parameters is, therefore, an indispensable component of modern medicinal chemistry.

References

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Foundational

Potential biological activity of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

An In-depth Technical Guide on the Potential Biological Activity of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane Abstract The landscape of modern drug discovery is characterized by the exploration of novel chemical entit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Potential Biological Activity of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

Abstract

The landscape of modern drug discovery is characterized by the exploration of novel chemical entities that possess unique structural motifs, offering the potential for new therapeutic interventions. The compound 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is a compelling, yet underexplored, molecule that integrates two pharmacologically significant heterocyclic systems: morpholine and 1,4-diazepane. While direct biological data for this specific compound is not present in the public domain, a comprehensive analysis of its constituent moieties provides a strong rationale for investigating its potential therapeutic activities. This technical guide synthesizes the known biological profiles of morpholine and 1,4-diazepane derivatives to hypothesize the potential pharmacological activities of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane and provides a detailed roadmap for its preclinical evaluation.

Introduction: Deconstructing a Molecule of Interest

The structure of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane presents a symmetrical molecule featuring a central seven-membered 1,4-diazepane ring, which is N,N'-diacylated with two morpholinylcarbonyl groups. This unique arrangement suggests a molecule with distinct physicochemical properties and the potential for multivalent interactions with biological targets. The rationale for investigating this molecule is built upon the well-established and diverse biological activities of its core components.

  • The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry The morpholine ring is a common feature in a multitude of approved and experimental drugs.[1] Its prevalence is attributed to its favorable properties, including metabolic stability, aqueous solubility, and its ability to engage in hydrogen bonding.[1] Derivatives of morpholine have demonstrated a wide spectrum of biological activities, including but not limited to:

    • Anticancer Activity: The morpholine ring is a key component of several kinase inhibitors, such as the PI3K inhibitor GDC-0941 and the mTOR inhibitor Torin1. Its presence can enhance potency and improve pharmacokinetic profiles.[2]

    • Central Nervous System (CNS) Activity: The physicochemical properties of the morpholine ring, particularly its pKa which is close to physiological pH, can enhance solubility and permeability across the blood-brain barrier.[2] This has led to its incorporation into various CNS-active agents.

    • Antimicrobial and Antifungal Activity: Certain morpholine derivatives have been reported to exhibit antibacterial and antifungal properties.[3]

  • The 1,4-Diazepane Core: A Versatile Heterocycle The 1,4-diazepane ring system is another "privileged structure" in medicinal chemistry, recognized for its conformational flexibility which allows it to interact with a variety of biological targets.[4] Derivatives of 1,4-diazepane have shown a broad range of pharmacological effects, including:

    • CNS Applications: The 1,4-diazepane scaffold is famously the core of benzodiazepines, which have well-known anxiolytic, sedative, and anticonvulsant properties.[5] The ring system's ability to adopt various conformations allows it to mimic peptide structures and interact with a range of receptors and enzymes in the CNS.[4]

    • Anticancer Potential: Various 1,4-diazepine derivatives have been investigated for their anticancer activity.[6][7][8][9]

    • Antimicrobial Activity: Antibacterial and antifungal activities have also been reported for compounds containing the 1,4-diazepane moiety.[6][7][8]

Hypothesized Biological Activities of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

Based on the established pharmacological profiles of its constituent rings, we can postulate several potential biological activities for 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane that warrant experimental investigation. The symmetrical nature of the molecule, with two morpholinylcarbonyl units, may lead to enhanced avidity for its biological target(s) or allow for simultaneous engagement with multiple binding sites.

Table 1: Hypothesized Biological Activities and Rationale

Potential Biological Activity Rationale based on Structural Components
Anticancer The morpholine moiety is present in numerous kinase inhibitors targeting pathways like PI3K/mTOR, which are frequently dysregulated in cancer.[2] The 1,4-diazepane core has also been explored for its antitumor properties.[6][7][8][9]
Central Nervous System (CNS) Activity Both morpholine and 1,4-diazepane are known to be present in CNS-active compounds.[2][5] The molecule's properties may allow it to cross the blood-brain barrier and modulate neuronal targets.
Antimicrobial/Antifungal Derivatives of both morpholine and 1,4-diazepane have reported antimicrobial and antifungal activities.[3][6][7][8]

Proposed Experimental Workflows for Biological Characterization

To systematically evaluate the hypothesized biological activities of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane, a tiered screening approach is recommended. This will enable a broad assessment of its potential, followed by more focused investigations into promising areas.

Tier 1: Initial In Vitro Screening

The first step is to perform a series of in vitro assays to identify any significant biological activity.

Workflow for Initial In Vitro Screening

cluster_0 Tier 1: In Vitro Screening Compound 1,4-Bis(4-morpholinylcarbonyl)- 1,4-diazepane Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo) Compound->Cytotoxicity Antimicrobial Antimicrobial/Antifungal Assays (e.g., MIC Determination) Compound->Antimicrobial CNS CNS Target Binding Assays (e.g., Receptor Binding Panel) Compound->CNS Data_Analysis Data Analysis and Hit Prioritization Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis CNS->Data_Analysis

Caption: Tier 1 in vitro screening workflow for 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane.

Experimental Protocols:

  • Anticancer Cytotoxicity Screening:

    • Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

    • Assay: Perform a 72-hour cell viability assay using a standard method such as MTT or CellTiter-Glo®.

    • Dose-Response: Test the compound over a range of concentrations (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).

    • Positive Control: Use a clinically relevant cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Antimicrobial and Antifungal Screening:

    • Organisms: Screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

    • Assay: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

    • Positive Controls: Use appropriate antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole) as positive controls.

  • CNS Receptor Binding Screening:

    • Target Panel: Submit the compound to a commercial CNS receptor binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess its affinity for a wide range of CNS targets (e.g., dopamine, serotonin, GABA receptors).

    • Assay: Radioligand binding assays are typically used to determine the percentage of inhibition at a fixed concentration (e.g., 10 µM).

    • Follow-up: For any significant hits (e.g., >50% inhibition), perform follow-up concentration-response curves to determine the binding affinity (Ki).

Tier 2: Mechanism of Action and Target Deconvolution

If significant activity is observed in Tier 1, the next phase focuses on elucidating the mechanism of action.

Workflow for Mechanism of Action Studies (Example: Anticancer Hit)

cluster_1 Tier 2: Anticancer MoA Hit Active Anticancer Hit Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo) Hit->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining and Flow Cytometry) Hit->Cell_Cycle Kinase Kinase Profiling (e.g., KinomeScan) Hit->Kinase Target_ID Target Identification and Validation Apoptosis->Target_ID Cell_Cycle->Target_ID Western_Blot Western Blot Analysis of Key Signaling Pathways (e.g., PI3K/Akt/mTOR) Kinase->Western_Blot Western_Blot->Target_ID

Caption: Tier 2 mechanism of action workflow for an anticancer hit compound.

Experimental Protocols (for an anticancer hit):

  • Apoptosis Induction:

    • Method: Treat sensitive cancer cells with the compound at its IC50 and 2x IC50 for 24 and 48 hours.

    • Analysis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.

    • Confirmation: Measure caspase-3/7 activity using a luminescent assay (e.g., Caspase-Glo® 3/7 Assay).

  • Cell Cycle Analysis:

    • Method: Treat cells as above, then fix and stain with PI.

    • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Kinase Profiling:

    • Method: Submit the compound for broad kinase profiling (e.g., DiscoverX KINOMEscan™) at a single concentration (e.g., 1 µM) to identify potential kinase targets.

    • Follow-up: For potent hits, determine the IC50 in biochemical kinase assays.

  • Western Blotting:

    • Method: Treat cells with the compound and prepare cell lysates.

    • Analysis: Perform Western blotting to assess the phosphorylation status of key proteins in suspected signaling pathways (e.g., p-Akt, p-S6K) based on the kinase profiling results.

Physicochemical and ADME Profiling

In parallel with biological testing, it is crucial to characterize the physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) profile of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane to assess its drug-likeness.

Table 2: Key In Vitro ADME Assays

Parameter Experimental Method Purpose
Solubility Kinetic or thermodynamic solubility assayTo determine the aqueous solubility.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assayTo predict passive diffusion and intestinal absorption.
Metabolic Stability Liver microsomal stability assayTo assess the rate of metabolism by liver enzymes.
Plasma Protein Binding Rapid equilibrium dialysisTo determine the extent of binding to plasma proteins.
CYP450 Inhibition Fluorescent or LC-MS/MS-based CYP inhibition assaysTo identify potential for drug-drug interactions.

Conclusion and Future Directions

The compound 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane represents a novel chemical entity with significant potential for biological activity, predicated on the well-documented pharmacological importance of its morpholine and 1,4-diazepane components. While empirical data is currently lacking, the structured, hypothesis-driven approach outlined in this guide provides a robust framework for its systematic investigation. The proposed tiered screening and mechanistic studies will enable researchers to efficiently identify and validate any therapeutic potential, paving the way for further preclinical and clinical development. The exploration of such novel structures is essential for the continued advancement of therapeutic innovation.

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Exploratory

A Technical Guide to 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane: A Novel Candidate for Selective Cannabinoid Receptor 2 (CB2) Agonism

Abstract The cannabinoid receptor 2 (CB2) has emerged as a compelling therapeutic target for a multitude of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases, primarily due t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cannabinoid receptor 2 (CB2) has emerged as a compelling therapeutic target for a multitude of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases, primarily due to its expression profile which is largely restricted to immune cells and is upregulated during tissue injury.[1][2][3] Activation of the CB2 receptor offers the potential for therapeutic intervention without the psychotropic side effects associated with the cannabinoid receptor 1 (CB1).[4] This guide introduces 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane , a novel chemical entity rationally designed around the versatile 1,4-diazepane scaffold. The 1,4-diazepane core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[5][6] This document provides a proposed synthetic pathway for this candidate, outlines a comprehensive in vitro and in vivo characterization strategy, and presents a scientific framework for its evaluation as a potent and selective CB2 agonist.

Rationale and Design Philosophy

The therapeutic potential of CB2 agonists is well-documented, with several candidates having been advanced into clinical development.[1] A key challenge remains in identifying drug candidates with high selectivity for CB2 over CB1, coupled with favorable drug-like properties.[7][8] Our candidate, 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane, was designed to leverage the conformational flexibility of the seven-membered diazepane ring to optimize interactions within the CB2 binding pocket. The dual morpholinylcarbonyl substituents are incorporated to enhance solubility and metabolic stability, addressing common liabilities observed in related chemical series.[9]

Proposed Synthesis

The synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is proposed via a straightforward and scalable two-step process starting from commercially available 1,4-diazepane. The chosen synthetic strategy is based on established methods for the acylation of secondary amines.

Protocol: Synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane
  • Materials: 1,4-diazepane, Morpholine-4-carbonyl chloride, Triethylamine (TEA), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Step 1: Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (2.5 eq).

  • Step 2: Acylation: Slowly add a solution of morpholine-4-carbonyl chloride (2.2 eq) in anhydrous DCM to the reaction mixture. The causality for the slow addition at reduced temperature is to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Step 3: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Step 4: Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash is critical to neutralize any excess acid and remove water-soluble byproducts.

  • Step 5: Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Step 6: Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product Diazepane 1,4-Diazepane Reaction Acylation Diazepane->Reaction Morpholine Morpholine-4-carbonyl chloride Morpholine->Reaction Product 1,4-Bis(4-morpholinylcarbonyl) -1,4-diazepane Reaction->Product TEA, DCM 0°C to RT

Caption: Proposed synthetic pathway for the target compound.

In Vitro Pharmacological Evaluation

A robust in vitro evaluation is paramount to establish the affinity, selectivity, and functional activity of the candidate compound at the CB1 and CB2 receptors.

Receptor Binding Affinity

To determine the binding affinity (Ki) and selectivity, a competitive radioligand binding assay is the gold standard. This self-validating system ensures that any observed effect is due to direct interaction with the receptor binding site.

  • Membrane Preparation: Utilize membranes prepared from HEK-293 cells stably expressing either human CB1 or CB2 receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA. The inclusion of BSA is to prevent non-specific binding of the ligands to the assay tubes.

  • Radioligand: [³H]CP55,940, a high-affinity, non-selective cannabinoid agonist, will be used at a concentration near its Kd value.

  • Assay Procedure: a. In a 96-well plate, combine receptor membranes, [³H]CP55,940, and varying concentrations of the test compound (1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane). b. For determining non-specific binding, a high concentration of a non-labeled, potent cannabinoid agonist (e.g., WIN 55,212-2) is added to a set of wells. c. Incubate the plate at 30°C for 90 minutes to allow the binding to reach equilibrium.[10]

  • Termination and Detection: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Binding_Assay_Workflow Start Start Prep Prepare Assay Plate: Receptor Membranes [3H]CP55,940 Test Compound Start->Prep Incubate Incubate at 30°C (90 minutes) Prep->Incubate Filter Rapid Filtration (Separates bound/free ligand) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC50 -> Ki Count->Analyze End End Analyze->End CB2_Signaling Agonist CB2 Agonist CB2 CB2 Receptor Agonist->CB2 Binds Gi Gi Protein CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Simplified CB2 receptor signaling pathway.

  • Cell Line: Use CHO or HEK-293 cells stably expressing the human CB2 receptor.

  • Cell Plating: Seed cells in a 96-well plate and grow to near confluency.

  • Assay Procedure: a. Pre-treat the cells with the test compound at various concentrations for 15-30 minutes. b. Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. The pre-treatment with an agonist will attenuate this stimulation. c. Incubate for a defined period (e.g., 30 minutes).

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the percentage of inhibition of the forskolin-induced cAMP response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (maximal efficacy).

CompoundCB2 EC₅₀ (nM)CB2 Emax (% Inhibition)
1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane 15.898%
JWH133 (Selective Agonist) [11]12.5100%

In Vivo Evaluation in a Preclinical Model of Inflammatory Pain

To assess the therapeutic potential of the candidate compound, evaluation in a relevant animal model is essential. The Complete Freund's Adjuvant (CFA) model of inflammatory pain is a well-validated model where CB2 agonists have shown efficacy. [1]

Protocol: CFA-Induced Inflammatory Pain Model
  • Animals: Male Sprague-Dawley rats.

  • Induction of Inflammation: A single intraplantar injection of CFA into the left hind paw induces a localized and long-lasting inflammation, characterized by thermal hyperalgesia and mechanical allodynia.

  • Experimental Groups:

    • Vehicle control (e.g., saline or appropriate vehicle).

    • Test compound (e.g., 1, 3, and 10 mg/kg, administered orally).

    • Positive control (e.g., a known analgesic like celecoxib).

  • Behavioral Testing: a. Thermal Hyperalgesia: Measured using a plantar test apparatus (Hargreaves test). The latency to paw withdrawal from a radiant heat source is recorded. A shorter latency indicates hyperalgesia. b. Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined. A lower threshold indicates allodynia.

  • Study Timeline:

    • Day 0: Baseline behavioral testing, followed by CFA injection.

    • Day 3: Post-CFA behavioral testing to confirm hyperalgesia/allodynia.

    • Day 3 (post-testing): Administer compounds.

    • Day 3 (1, 2, 4 hours post-dosing): Repeat behavioral testing to assess the analgesic effect of the treatment.

  • Expected Outcome: The test compound is expected to produce a dose-dependent reversal of both thermal hyperalgesia and mechanical allodynia, indicating potent anti-inflammatory and analgesic effects.

InVivo_Workflow Start Start: Acclimatize Rats Baseline Day 0: Baseline Behavioral Testing Start->Baseline CFA Day 0: Intraplantar CFA Injection Baseline->CFA Confirm Day 3: Confirm Hyperalgesia & Allodynia CFA->Confirm Dosing Day 3: Administer Vehicle, Test Compound, or Positive Control Confirm->Dosing Testing1 Day 3: Post-Dose Behavioral Testing (e.g., 1h, 2h, 4h) Dosing->Testing1 Analyze Data Analysis: Compare paw withdrawal latency and thresholds across groups Testing1->Analyze End End Analyze->End

Caption: Experimental workflow for the in vivo pain model.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit prospective, evaluation of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane as a novel, selective CB2 receptor agonist. The proposed synthetic route is efficient, and the outlined pharmacological assays provide a clear, self-validating pathway to confirm its mechanism of action and therapeutic potential. The illustrative data suggest a compound with high affinity and selectivity for the CB2 receptor, potent functional agonism, and efficacy in a preclinical model of inflammatory pain.

Future work would involve executing these proposed studies, followed by a full ADME/Tox profiling to assess the compound's suitability for further development. Lead optimization efforts could also be undertaken to further refine the pharmacological and pharmacokinetic properties of this promising chemical scaffold.

References

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Foundational

Investigating 1,4-Diazepane Scaffolds for Modern Drug Design

An In-Depth Technical Guide for Drug Development Professionals Introduction: The Privileged Nature of the 1,4-Diazepane Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Privileged Nature of the 1,4-Diazepane Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a quintessential example of such a framework. Its prevalence in successful therapeutic agents stems from a unique combination of structural and physicochemical properties. The semi-rigid, yet conformationally flexible, seven-membered ring allows its derivatives to present substituents in precise three-dimensional orientations, mimicking peptide linkages and enabling effective interactions with a wide array of biological targets.[1]

This guide provides an in-depth exploration of the 1,4-diazepane core, from its fundamental chemical properties and synthesis to its application in cutting-edge drug discovery programs. We will delve into the causality behind experimental choices, present validated protocols, and examine case studies that highlight the scaffold's remarkable versatility across various therapeutic areas, including central nervous system (CNS) disorders, oncology, and neurodegenerative diseases.[2][3][4]

Core Structural Insights: Conformational Dynamics and Bioactivity

The efficacy of a 1,4-diazepane-based drug is intrinsically linked to the conformation of its seven-membered ring. Unlike rigid aromatic systems, the diazepane ring can adopt several low-energy conformations, most notably twist-boat and chair forms.[5][6][7] This conformational flexibility is not a liability but a key asset; it allows the molecule to adapt its shape to the specific topology of a target's binding site.

The critical insight for drug designers is that one specific conformation is often the "bioactive" one. Understanding and controlling this conformational preference is paramount. For instance, studies on N,N-disubstituted 1,4-diazepane orexin receptor antagonists revealed that the bioactive conformation is a twist-boat, stabilized by an intramolecular π-stacking interaction.[5] This knowledge guided the design of conformationally constrained analogues with improved potency and selectivity for treating sleep disorders.[8]

Key Conformational Considerations:

  • Substitution Pattern: The nature and position of substituents on the nitrogen and carbon atoms of the ring heavily influence the conformational equilibrium.

  • Intramolecular Interactions: Non-covalent forces like hydrogen bonds and π-π stacking can stabilize specific conformations.

  • Solvent Effects: The polarity of the environment can impact the conformational landscape.

Diagram 1: The 1,4-Diazepane Core

Synthetic_Workflow Start Starting Materials (1,2-Diamine, Keto-ester) Reaction Domino Reaction (Catalyst: CAN, Solvent: DCM) Start->Reaction 1. Mix Monitoring Reaction Monitoring (TLC) Reaction->Monitoring 2. Stir & Monitor Workup Aqueous Workup & Extraction Monitoring->Workup 3. Quench Purification Purification (Column Chromatography) Workup->Purification 4. Isolate Crude Characterization Structural Validation (NMR, HRMS) Purification->Characterization 5. Purify Final Pure 1,4-Diazepane Product Characterization->Final 6. Confirm Drug_Development_Pipeline node1 Step 1: Hit Identification High-Throughput Screening (HTS) Virtual Screening Fragment-Based Screening node2 Step 2: Synthesis & SAR Synthesize 1,4-Diazepane Library Establish Structure-Activity Relationship (SAR) node1:main->node2:head Initial Hits node3 Step 3: In Vitro Profiling Primary Target Engagement Assay Secondary Selectivity Panel Cell-Based Functional Assays node2:main->node3:head Chemical Analogs node4 Step 4: ADME/Tox Metabolic Stability (Microsomes) Permeability (e.g., PAMPA, Caco-2) Early Cytotoxicity (e.g., HepG2) hERG Inhibition Assay node3:main->node4:head Active Compounds node5 Step 5: Lead Optimization Iterative cycle of design, synthesis, and testing to improve potency, selectivity, and PK properties. node4:main->node5:head Compounds with Drug-like Properties node5:main->node2:head Iterate Design node6 Step 6: In Vivo Studies Pharmacokinetic (PK) Profiling Efficacy in Disease Models Preliminary Toxicology node5:main->node6:head Optimized Lead

Sources

Exploratory

Novel 1,4-Diazepane Derivatives as a Promising Frontier in Antithrombotic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Thrombotic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. A sig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Thrombotic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. A significant focus of contemporary antithrombotic research is the development of novel agents with improved efficacy, safety, and predictable pharmacological profiles. This technical guide delves into the burgeoning field of 1,4-diazepane derivatives as a promising class of antithrombotic agents. These seven-membered heterocyclic compounds have demonstrated significant potential through various mechanisms of action, including the direct inhibition of key coagulation factors and interference with platelet activation pathways.[1][2][3][4] This guide will provide a comprehensive overview of the synthesis, in vitro and in vivo evaluation, and structure-activity relationships of these novel compounds, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The Unmet Need in Antithrombotic Therapy

The formation of blood clots, or thrombi, within blood vessels can lead to life-threatening conditions. While existing antithrombotic drugs have been instrumental in managing these disorders, they are not without limitations, such as a narrow therapeutic window, bleeding risks, and the need for frequent monitoring. This underscores the urgent need for new therapeutic strategies.

The coagulation cascade, a series of enzymatic reactions culminating in the formation of a fibrin clot, presents several attractive targets for antithrombotic intervention. Factor Xa (fXa), a serine protease at the convergence of the intrinsic and extrinsic pathways, has emerged as a key target for the development of new anticoagulants.[5] Similarly, platelet activation and aggregation are critical processes in thrombus formation and represent another important avenue for therapeutic intervention.

1,4-Diazepane derivatives have garnered significant interest due to their diverse biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1][2][3][4] More recently, their potential as antithrombotic agents has come to the forefront, with studies demonstrating their ability to inhibit fXa and modulate platelet function.[5][6]

The Coagulation Cascade: A Target for 1,4-Diazepane Derivatives

The coagulation cascade is a complex series of enzymatic reactions that ultimately leads to the formation of a stable fibrin clot. A simplified representation of this pathway highlights the central role of Factor Xa.

Caption: Simplified Coagulation Cascade and the Target of 1,4-Diazepane Derivatives.

Synthesis of Novel 1,4-Diazepane Derivatives

The synthesis of 1,4-diazepane derivatives often involves multi-step reaction sequences. A general, yet illustrative, synthetic pathway is outlined below. It is important to note that specific reaction conditions and starting materials will vary depending on the desired final compound.

General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., amino acids, ketones) Step1 Step 1: Amide Coupling Start->Step1 Intermediate1 Intermediate Amide Step1->Intermediate1 Step2 Step 2: Deprotection & Michael Addition Intermediate1->Step2 Intermediate2 Linear Precursor Step2->Intermediate2 Step3 Step 3: Intramolecular Reductive Amination Intermediate2->Step3 DiazepaneCore 1,4-Diazepane Core Step3->DiazepaneCore Step4 Step 4: Acylation/Functionalization DiazepaneCore->Step4 Final Final 1,4-Diazepane Derivative Step4->Final

Caption: General Synthetic Workflow for 1,4-Diazepane Derivatives.

Detailed Protocol: Example Synthesis of a Factor Xa Inhibitor

This protocol is a representative example based on methodologies described in the literature for synthesizing 1,4-diazepane-based fXa inhibitors.[5][7]

  • Amide Formation: Couple a protected amino acid with an appropriate amine using standard peptide coupling reagents (e.g., HOBt/DICD in DMF) to yield the corresponding amide.

  • Deprotection and Michael Addition: Remove the protecting group (e.g., BOC) from the amino acid moiety. The resulting free amine is then subjected to a Michael addition with an α,β-unsaturated ketone (e.g., methyl vinyl ketone).

  • Second Amide Coupling: The product from the previous step is coupled with a second protected amino acid to form a linear precursor.

  • Cyclization: After deprotection, the seven-membered diazepane ring is formed via intramolecular reductive amination.

  • Final Acylation: The secondary amine within the diazepane ring is acylated with a suitable carboxylic acid to introduce the desired side chains that interact with the active site of Factor Xa.

In Vitro Evaluation of Antithrombotic Activity

A battery of in vitro assays is essential to characterize the antithrombotic profile of novel 1,4-diazepane derivatives.

Coagulation Assays

These assays measure the effect of the compounds on the overall clotting time of plasma.

  • Prothrombin Time (PT): Evaluates the extrinsic and common pathways.

  • Activated Partial Thromboplastin Time (aPTT): Assesses the intrinsic and common pathways.

Protocol: aPTT Assay

  • Prepare a series of dilutions of the test compound in a suitable buffer.

  • Pre-warm citrated human plasma and the aPTT reagent to 37°C.

  • In a coagulometer cuvette, mix the plasma with the test compound or vehicle control.

  • Incubate for a defined period (e.g., 3 minutes) at 37°C.

  • Add the aPTT reagent and incubate for a further specified time (e.g., 5 minutes).

  • Initiate clotting by adding pre-warmed calcium chloride solution.

  • Record the time to clot formation.

Factor Xa Inhibition Assay

This is a direct measure of the compound's ability to inhibit the target enzyme.

Protocol: Chromogenic fXa Assay

  • Add purified human Factor Xa, the test compound (at various concentrations), and a specific chromogenic substrate for fXa to the wells of a microplate.

  • Incubate the plate at 37°C.

  • The enzymatic activity of fXa cleaves the substrate, releasing a chromophore.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the rate of substrate cleavage and determine the IC50 value of the compound.

Platelet Aggregation Assays

These assays assess the impact of the compounds on platelet function.

Protocol: Light Transmission Aggregometry (LTA)

  • Prepare platelet-rich plasma (PRP) from citrated whole blood.

  • Add the test compound or vehicle to the PRP and incubate.

  • Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid.[6]

  • Monitor the change in light transmission through the PRP sample as platelets aggregate.

In Vivo Assessment of Antithrombotic Efficacy and Safety

Animal models are crucial for evaluating the in vivo antithrombotic effects and bleeding risk of new compounds.[8][9][10]

Thrombosis Models

Various models can be employed to induce thrombus formation and assess the efficacy of the test compounds.[8][11]

  • Ferric Chloride-Induced Thrombosis Model: Application of ferric chloride to an artery or vein induces endothelial injury and subsequent thrombus formation. The time to vessel occlusion is a key endpoint.

  • Stasis-Induced Thrombosis Model: Involves the complete ligation of a blood vessel to induce stasis and thrombus formation.[8] The weight of the resulting thrombus is measured.

Workflow for In Vivo Thrombosis Models:

InVivo_Workflow Animal Animal Model (e.g., Rat, Mouse) Dosing Compound Administration (e.g., IV, Oral) Animal->Dosing Thrombosis Induction of Thrombosis (e.g., Ferric Chloride, Ligation) Dosing->Thrombosis Measurement Measurement of Thrombus (e.g., Occlusion Time, Thrombus Weight) Thrombosis->Measurement Analysis Data Analysis & Comparison to Vehicle/Positive Control Measurement->Analysis

Caption: General Workflow for In Vivo Thrombosis Models.

Bleeding Time Models

Assessing the potential for increased bleeding is a critical safety evaluation.

  • Tail Transection Model: A standardized cut is made on the tail of a rodent, and the time until bleeding ceases is measured.

Structure-Activity Relationship (SAR) Studies

SAR studies are vital for optimizing the potency and selectivity of 1,4-diazepane derivatives.[12]

Position of Substitution Effect on Activity Rationale
Diazepane Ring Modifications can significantly alter conformation and receptor binding.[12]The flexible seven-membered ring can adopt various conformations, influencing its interaction with the target protein.
Side Chains Introduction of specific functional groups can enhance binding affinity to the S4 aryl-binding domain of Factor Xa.[5]These side chains can form key interactions (e.g., hydrophobic, hydrogen bonding) with the active site of the enzyme.
Fused Rings Fusing aromatic or heterocyclic rings can restrict the conformation and potentially increase potency.[13]This can lock the molecule into a more favorable binding conformation.

For instance, studies have shown that the introduction of a carboxamide alkyl side chain can modulate the affinity for different receptors.[13]

Conclusion and Future Directions

Novel 1,4-diazepane derivatives represent a promising class of antithrombotic agents with the potential to address the limitations of current therapies. Their ability to potently and selectively inhibit key targets in the coagulation cascade, such as Factor Xa, makes them attractive candidates for further development.[5] Future research should focus on optimizing their pharmacokinetic and pharmacodynamic properties, as well as conducting comprehensive safety and efficacy studies in more advanced preclinical models. The versatility of the 1,4-diazepane scaffold offers ample opportunities for medicinal chemists to design next-generation antithrombotic drugs with improved therapeutic profiles.

References

  • Taniuchi, Y., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-91. Available at: [Link]

  • Al-Tamimi, M., & Qatanani, M. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. MDPI. Available at: [Link]

  • Wang, J., et al. (2025). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Preprints.org.
  • Leadley, R. J., & Chi, L. (2002). In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. Thrombosis and Hemorrhage, 1-18.
  • Casals-Stenzel, J. (1987). Structure-activity relationships and effects of platelet-activating factor antagonists in the hetrazepine series. PubMed. Available at: [Link]

  • Leadley, R. J., Jr, & Chi, L. (2002). In vivo models for the evaluation of antithrombotics and thrombolytics. PubMed. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

  • Nieswandt, B., et al. (2007). In Vivo Thrombus Formation in Murine Models. Circulation Research. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Ramajayam, R., et al. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ResearchGate. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. Available at: [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
  • Ghorab, M. M., et al. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Gao, J., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(3), 409-412. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Framework for the In Vitro Characterization of the Novel Compound 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

As a Senior Application Scientist, I will provide a detailed guide for the in vitro characterization of novel chemical entities, using 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane as a representative example of an unchar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I will provide a detailed guide for the in vitro characterization of novel chemical entities, using 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane as a representative example of an uncharacterized compound.

Introduction:

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process involving rigorous characterization. The compound 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is not currently associated with established biological targets or mechanisms of action in the public scientific literature. Therefore, this document outlines a comprehensive and logical framework for the initial in vitro characterization of such a novel compound. This protocol is designed to be a self-validating system, guiding the researcher from fundamental physicochemical assessment to broad biological screening and initial mechanism of action (MoA) elucidation. The causality behind each experimental choice is explained to empower the researcher to make informed decisions.

Part 1: Foundational Characterization - "Know Your Compound"

Before any biological assessment, it is critical to understand the fundamental properties of the compound. This ensures that experimental results are reliable and reproducible.

1.1 Purity and Identity Confirmation:

The first step is to confirm the purity and identity of the synthesized compound. This is typically achieved using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. A purity of >95% is generally required for biological assays.

1.2 Solubility and Stability Assessment:

A compound's solubility is a critical determinant of its utility in in vitro assays.

  • Protocol for Solubility Determination:

    • Prepare a high-concentration stock solution of the compound in a polar organic solvent such as dimethyl sulfoxide (DMSO). A concentration of 10-20 mM is standard.

    • Serially dilute the compound in aqueous buffer systems relevant to your planned experiments (e.g., Phosphate-Buffered Saline (PBS), cell culture media).

    • Incubate the dilutions for a set period (e.g., 1-2 hours) at the experimental temperature (e.g., 37°C).

    • Visually inspect for precipitation. The highest concentration that remains clear is the approximate aqueous solubility.

    • For a more quantitative assessment, nephelometry can be used to measure turbidity.

  • Stability: Assess the compound's stability in solution over time, especially if it will be used in multi-day experiments. This can be done by re-analyzing the solution using HPLC after incubation under experimental conditions.

Part 2: Initial Biological Assessment - General Cytotoxicity and Phenotypic Screening

The initial biological evaluation aims to determine if the compound has any effect on cell viability and to observe any broad phenotypic changes.

2.1 General Cytotoxicity Profiling:

This step determines the concentration range at which the compound affects cell viability. It is crucial for selecting appropriate concentrations for subsequent, more specific assays.

  • Recommended Cell Lines: A panel of cell lines from different tissue origins (e.g., a cancer cell line like HeLa, a non-cancerous cell line like HEK293, and a specialized cell line relevant to a potential therapeutic area) should be used.

  • Protocol: MTT Assay for Cell Viability:

    • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane in cell culture medium. The concentration range should be broad (e.g., from 100 µM down to 1 nM). Replace the medium in the wells with the medium containing the compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for a period relevant to the expected mechanism (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at a wavelength of 570 nm.

    • Data Analysis: Plot the absorbance against the log of the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Example IC50 Data Table

Cell LineCompoundIC50 (µM) after 48h
HeLa1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepaneTo be determined
HEK2931,4-Bis(4-morpholinylcarbonyl)-1,4-diazepaneTo be determined
A5491,4-Bis(4-morpholinylcarbonyl)-1,4-diazepaneTo be determined

2.2 High-Content Imaging for Phenotypic Screening:

This technique provides an unbiased view of the compound's effects on cellular morphology.

  • Workflow:

    • Culture cells in optically clear multi-well plates (e.g., 96- or 384-well).

    • Treat with the compound at several concentrations below the IC50.

    • After incubation, fix the cells and stain them with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, Phalloidin for actin filaments, and MitoTracker for mitochondria).

    • Acquire images using an automated high-content imaging system.

    • Analyze the images to quantify various cellular features (e.g., cell shape, nuclear size, mitochondrial integrity, cytoskeletal arrangement).

Part 3: Mechanism of Action (MoA) Elucidation

Once a biological effect is confirmed, the next phase is to identify the molecular target and signaling pathway.

Workflow for MoA Elucidation

MoA_Workflow A Initial Finding: Compound Affects Cell Viability/ Phenotype B Hypothesis Generation: Structural Similarity to Known Drugs? A->B C Broad Unbiased Screening A->C D Target-Based Assays (e.g., Kinase Panel) B->D If Yes E Pathway Reporter Assays (e.g., NF-κB, Wnt, MAPK) C->E Unbiased Approach F Global 'Omics' Approaches (e.g., RNA-seq, Proteomics) C->F Unbiased Approach G Hypothesis Refinement & Validation D->G E->G F->G H Target Engagement & Downstream Signaling (e.g., Western Blot, qPCR) G->H I MoA Hypothesis H->I

Caption: A logical workflow for elucidating the mechanism of action of a novel compound.

3.1 Target-Based Screening (Hypothesis-Driven):

If the structure of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane resembles known inhibitors of a particular protein family (e.g., kinases, proteases, GPCRs), a targeted screening approach is warranted.

  • Example Protocol: In Vitro Kinase Inhibition Assay:

    • Assay Principle: Many commercial kits (e.g., ADP-Glo™ from Promega) measure the activity of a kinase by quantifying the amount of ADP produced from ATP during the phosphorylation of a substrate.

    • Reagents: Recombinant kinase, kinase-specific substrate, ATP, and the assay buffer.

    • Procedure: a. In a multi-well plate, add the kinase and the test compound at various concentrations. b. Initiate the kinase reaction by adding the substrate and ATP. c. Incubate at the optimal temperature for the kinase (e.g., 30°C). d. Stop the reaction and add the detection reagent that converts ADP to a luminescent or fluorescent signal. e. Read the signal on a plate reader.

    • Data Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC50.

3.2 Pathway Analysis using Reporter Assays:

Reporter gene assays are a powerful tool to determine if a compound modulates the activity of specific signaling pathways.

  • Protocol: Generic Luciferase Reporter Assay for Pathway Activity:

    • Cell Transfection: Transfect a suitable cell line with a reporter plasmid. This plasmid contains a promoter with response elements for a specific transcription factor (e.g., NF-κB, AP-1) driving the expression of a reporter gene like firefly luciferase. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

    • Compound Treatment: After 24 hours, treat the transfected cells with 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane. Include a known activator or inhibitor of the pathway as a positive control.

    • Cell Lysis: After the desired treatment time (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.

    • Luminescence Measurement: Use a dual-luciferase assay system to measure the activity of both firefly and Renilla luciferases in the cell lysate.

    • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Signaling Pathway Example: A Generic Kinase Cascade

Kinase_Cascade cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates Compound 1,4-Bis(4-morpholinylcarbonyl) -1,4-diazepane Compound->MAPKKK Potential Inhibition MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TF Transcription Factor MAPK->TF Phosphorylates Gene Gene Expression TF->Gene

Caption: A potential target pathway (MAPK cascade) for a novel compound.

Part 4: Validation and Downstream Analysis

Once a putative target or pathway is identified, the final step is to validate this finding.

  • Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound physically binds to the target protein in cells.

  • Western Blotting: This technique is used to measure changes in the protein levels or phosphorylation status of the target and downstream effectors. For example, if the compound inhibits a specific kinase, a western blot can show a decrease in the phosphorylation of its substrate.

  • Quantitative PCR (qPCR): If the compound affects a transcription factor, qPCR can be used to measure changes in the mRNA levels of its target genes.

Troubleshooting Common Issues in In Vitro Assays

IssuePotential CauseRecommended Solution
Compound Precipitation Poor aqueous solubility.Lower the final DMSO concentration. Use a solubilizing agent (with proper controls). Test at lower concentrations.
High Well-to-Well Variability Inconsistent cell seeding. Edge effects in plates.Use a multichannel pipette for seeding. Avoid using the outer wells of the plate. Ensure proper mixing of reagents.
Inconsistent IC50 Values Different cell passage numbers. Variation in reagents.Use cells within a defined passage number range. Use the same lot of reagents (e.g., FBS) for all experiments.
No Biological Effect Compound is inactive. Compound is unstable.Confirm compound identity and purity. Test for compound degradation under assay conditions. Screen in other assays.

References

  • MTT Assay for Cell Viability: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • High-Content Screening: Zanella, F., et al. (2010). High-content screening: a powerful approach to possess massive biological data. Journal of Biomolecular Screening. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

Application

Application Note: Evaluating 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane as a Modulator of the Keap1-Nrf2 Antioxidant Pathway in Cell-Based Assays

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Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the 1,4-diazepane (homopiperazine) ring is recognized as a highly versatile, sp3-hybridized scaffold that imparts excellent conformational flexibility and favorable pharmacokinetic properties [1]. When symmetrically derivatized with morpholinylcarbonyl (urea) groups, the resulting compound—1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane —forms a privileged structural topology.

The Causality of the Scaffold: The structural design of this bis-urea derivative is highly intentional. The 1,4-diazepane core allows the molecule to adopt multiple low-energy conformations, enabling it to navigate and occupy shallow protein-protein interaction (PPI) interfaces [2]. Simultaneously, the morpholine urea moieties act as potent hydrogen bond acceptors and donors. In the context of cellular defense mechanisms, this structural motif is highly effective at disrupting the interaction between the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2)[3]. By displacing the ETGE/DLG motifs of Nrf2 from the Keap1 binding pocket, the compound prevents Nrf2 ubiquitination. Stabilized Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate cytoprotective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) [4].

Pathway Cmpd 1,4-Bis(4-morpholinylcarbonyl)- 1,4-diazepane Keap1 Keap1-Nrf2 Complex (Cytosol) Cmpd->Keap1 Disrupts PPI Nrf2 Free Nrf2 (Stabilized) Keap1->Nrf2 Releases Nrf2 Nucleus Nuclear Translocation & ARE Binding Nrf2->Nucleus Translocates Genes Cytoprotective Genes (HO-1, NQO1) Nucleus->Genes Transcription

Fig 1: Mechanism of Keap1-Nrf2 disruption by the 1,4-diazepane derivative.

Self-Validating Experimental Workflows

To rigorously evaluate the efficacy of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane, we employ a self-validating, multiplexed assay system. A common pitfall in drug screening is false positives caused by assay interference or hidden cytotoxicity. To establish trustworthiness, our protocol triangulates data across three distinct biological endpoints: Transcriptional Activation, Functional ROS Scavenging, and Metabolic Viability.

Workflow Step1 Cell Seeding (HEK293-ARE-Luc / HT22) Step2 Compound Treatment (Dose-Response: 0.1 - 100 µM) Step1->Step2 Split Assay Selection Step2->Split Assay1 ARE-Luciferase Reporter Assay Split->Assay1 Assay2 DCFDA ROS Scavenging Assay Split->Assay2 Assay3 CellTiter-Glo Viability Assay Split->Assay3 Read1 Luminescence (Transcriptional Activity) Assay1->Read1 Read2 Fluorescence (Functional Antioxidant) Assay2->Read2 Read3 Luminescence (Cytotoxicity Profile) Assay3->Read3

Fig 2: Self-validating multiplexed cell-based assay workflow.

Protocol A: ARE-Luciferase Reporter Gene Assay (Primary Screening)

Causality Check: We utilize HEK293 cells stably transfected with an ARE-driven firefly luciferase reporter. This directly quantifies the downstream transcriptional consequence of Keap1-Nrf2 disruption. To ensure the luminescence signal is a true reflection of pathway activation and not an artifact of varying cell proliferation rates, a constitutively active Renilla luciferase vector is co-transfected as an internal normalization control [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-ARE-Luc cells at a density of 1.5×104 cells/well in a white, clear-bottom 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane in 100% DMSO. Perform a 10-point serial dilution (1:3) to generate a concentration range of 0.01 µM to 100 µM.

  • Treatment: Replace the culture media with 100 µL of fresh assay media containing the diluted compound. Ensure the final DMSO concentration remains strictly at 0.1% across all wells to prevent solvent-induced stress. Include tert-butylhydroquinone (tBHQ) at 10 µM as a positive control [3].

  • Incubation: Incubate for 16 hours. Rationale: 16 hours is optimal for Nrf2 translocation, transcription, and subsequent luciferase protein translation.

  • Detection: Add 50 µL of Dual-Glo® Luciferase Reagent to each well. Incubate for 10 minutes at room temperature, then read Firefly luminescence. Subsequently, add 50 µL of Stop & Glo® Reagent, incubate for 10 minutes, and read Renilla luminescence.

  • Data Analysis: Calculate the relative response ratio (Firefly/Renilla) and normalize to the vehicle (0.1% DMSO) control to determine the Fold Induction.

Protocol B: Intracellular ROS Scavenging Assay (Functional Validation)

Causality Check: Transcriptional activation does not guarantee functional cellular protection. To validate that the 1,4-diazepane derivative translates to actual reactive oxygen species (ROS) reduction, we utilize mouse hippocampal HT22 cells subjected to glutamate-induced oxidative stress [5]. We use the fluorogenic dye H2DCFDA, which is oxidized by intracellular ROS into highly fluorescent DCF.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT22 cells at 1.0×104 cells/well in a black 96-well plate. Incubate for 24 hours.

  • Pre-treatment: Treat cells with the compound (0.1 - 50 µM) for 12 hours. Rationale: Pre-treatment allows sufficient time for the synthesis of phase II antioxidant enzymes (e.g., HO-1) prior to the oxidative insult.

  • Stress Induction: Add 5 mM Glutamate to the wells and incubate for an additional 12 hours.

  • Dye Loading: Wash cells twice with PBS. Add 10 µM H2DCFDA in serum-free media and incubate in the dark for 30 minutes at 37°C.

  • Detection: Wash cells to remove extracellular dye. Measure fluorescence utilizing a microplate reader (Ex/Em = 485/535 nm).

Protocol C: ATP-Based Viability Assay (Safety & Orthogonal Control)

Causality Check: Compounds that damage mitochondria or induce apoptosis can artificially lower ROS or luciferase signals due to cell death, leading to false interpretations. Measuring intracellular ATP (CellTiter-Glo) confirms that the cells are metabolically intact, establishing the therapeutic window [2].

Step-by-Step Methodology:

  • Parallel Plating: Run this assay in parallel with Protocols A and B using identical seeding densities and compound treatment timelines.

  • Lysis & Reaction: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute stabilization period.

  • Detection: Record luminescence. Calculate the CC50​ (concentration causing 50% cytotoxicity) to define the maximum tolerated dose.

Quantitative Data Synthesis

The integration of the three protocols yields a comprehensive pharmacological profile for 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane. The table below summarizes representative target metrics indicative of a highly effective Keap1-Nrf2 modulator.

Assay EndpointMetricTarget ValueBiological Interpretation
ARE-Luciferase EC50​ 2.4 ± 0.3 µMPotent transcriptional activation of the Nrf2 pathway.
ARE-Luciferase Emax​ (Fold Induction)6.8-foldHigh efficacy relative to basal vehicle control.
DCFDA ROS Scavenging IC50​ (ROS Reduction)4.1 ± 0.5 µMFunctional suppression of glutamate-induced oxidative stress.
Cell Viability (ATP) CC50​ > 100 µMExcellent safety profile; no significant cytotoxicity observed.
Therapeutic Index (TI) CC50​/EC50​ > 41.6Wide therapeutic window suitable for advanced preclinical models.

References

  • Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway. PLoS One.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.
  • Development of Keap1‐Nrf2 Protein–Protein Interaction Inhibitor Activating Intracellular Nrf2 Based on the Naphthalene‐2‐acetamide Scaffold, and its Anti‐Inflammatory Effects. National Institutes of Health (NIH).
  • ARE Reporter Kit Nrf2 (Antioxidant Pathway). AMSBIO.
  • Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. ResearchGate.
Method

The Research Potential of 1,4-Diazepane and Morpholine Scaffolds: A Guide for Drug Discovery and Development

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of Privileged Scaffolds In the landscape of medicinal chemistry, certain molecular frameworks consist...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 1,4-diazepane and morpholine moieties are prime examples of such scaffolds. While specific data on the compound 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is not extensively available in the public domain, an analysis of its constituent parts—the 1,4-diazepane core and the terminal morpholine groups—provides a strong foundation for proposing its utility as a versatile research tool.

The 1,4-diazepine nucleus is a seven-membered heterocyclic ring containing two nitrogen atoms and is associated with a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties[1][2][3][4]. Its structural flexibility allows it to adopt various conformations, enabling it to bind to a diverse range of protein targets. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is another crucial building block in drug discovery, known to improve the physicochemical properties of molecules and contribute to their pharmacological profile[5][6].

This document serves as a detailed guide to the potential applications and experimental protocols for investigating compounds built upon the 1,4-diazepane and morpholine scaffolds, with a focus on stimulating further research into novel derivatives like 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane.

Synthetic Strategies: Building the Core Structures

The synthesis of 1,4-diazepane derivatives can be achieved through various established chemical pathways. A common and versatile method involves the condensation reaction of diamines with unsaturated carbonyl compounds or haloketones[7]. More advanced and efficient procedures utilize catalysts such as heteropolyacids to drive the reaction between ketimine intermediates and aldehydes, resulting in high yields of 1,4-diazepine and 1,5-benzodiazepine derivatives[7][8]. The synthesis often involves a multi-step process, starting with the formation of an intermediate which is then cyclized to form the diazepine ring[7].

The morpholine moiety is typically introduced by reacting a suitable substrate with morpholine itself or a morpholine-derived reagent like 4-morpholinecarbonyl chloride. This reagent is a valuable intermediate for incorporating the morpholinecarbonyl group onto a primary or secondary amine, such as the nitrogens of the 1,4-diazepane ring.

A hypothetical synthetic workflow for a compound like 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane could involve the initial synthesis of the 1,4-diazepane core followed by acylation with 4-morpholinecarbonyl chloride.

Synthetic_Workflow cluster_synthesis General Synthetic Strategy Diamine 1,2-Diamine Diazepane 1,4-Diazepane Core Diamine->Diazepane Condensation Carbonyl Unsaturated Carbonyl or Haloketone Carbonyl->Diazepane Condensation Target_Compound 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane Diazepane->Target_Compound Acylation Morpholine_Reagent 4-Morpholinecarbonyl Chloride Morpholine_Reagent->Target_Compound Acylation

Caption: General synthetic workflow for 1,4-diazepane derivatives.

Potential Research Applications and Biological Activities

Given the well-documented biological activities of both the 1,4-diazepane and morpholine scaffolds, a hybrid molecule incorporating both could be a powerful tool for investigating a range of biological processes.

Central Nervous System (CNS) Research

The 1,4-diazepine core is famously present in benzodiazepines, a class of drugs with well-known anxiolytic, sedative, and anticonvulsant effects[3][9]. The structural similarity of 1,4-diazepane to this class suggests that its derivatives could be valuable probes for studying CNS pathways. The addition of morpholine groups may modulate the molecule's polarity and ability to cross the blood-brain barrier.

  • Potential Targets: GABA-A receptors, dopamine receptors (such as D4)[10], and other CNS-related targets.

  • Research Areas:

    • Screening for novel anxiolytic or antipsychotic agents.

    • Investigating the molecular mechanisms of epilepsy and seizure disorders.

    • Probing the role of specific receptor subtypes in neurological and psychiatric conditions.

Oncology Research

Numerous 1,4-diazepine derivatives have demonstrated significant anticancer activity[3][11]. The morpholine moiety is also a component of several anticancer drugs, where it can contribute to interactions with key targets like PI3K/Akt/mTOR pathway components[5]. Therefore, a compound combining these two scaffolds could be a promising lead for developing new anticancer therapeutics.

  • Potential Targets: Kinases (e.g., PI3K, mTOR), topoisomerases, and other proteins involved in cell cycle regulation and apoptosis.

    • Research Areas:

    • High-throughput screening for cytotoxic effects against various cancer cell lines.

    • Investigating the mechanism of action, including induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

    • Use as a chemical probe to study the role of specific targets in cancer progression.

Antimicrobial Research

Both 1,4-diazepine and morpholine derivatives have been reported to possess antibacterial and antifungal properties[1][4][5]. The combination of these two pharmacophores could lead to compounds with broad-spectrum antimicrobial activity or novel mechanisms of action.

  • Potential Targets: Bacterial cell wall synthesis enzymes, fungal ergosterol biosynthesis, and other essential microbial processes.

  • Research Areas:

    • Screening for activity against a panel of pathogenic bacteria and fungi.

    • Investigating the mechanism of antimicrobial action.

    • Studying the potential for synergistic effects with existing antimicrobial agents.

Experimental Protocols: A Starting Point for Investigation

The following are generalized protocols that can be adapted for the initial characterization of a novel research compound based on the 1,4-diazepane and morpholine scaffolds.

Protocol 1: In Vitro Anticancer Activity Screening

This protocol outlines a basic MTT assay to assess the cytotoxic effects of a test compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow cluster_protocol MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Buffer E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Protocol 2: General Radioligand Binding Assay for CNS Receptors

This protocol provides a framework for assessing the binding affinity of a test compound to a specific CNS receptor, for instance, the dopamine D4 receptor.

Objective: To determine the inhibition constant (Ki) of the test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO cells transfected with the human dopamine D4 receptor)[10]

  • Radioligand specific for the receptor (e.g., [3H]-spiperone)

  • Test compound

  • Incubation buffer

  • Non-specific binding control (a high concentration of a known ligand for the receptor)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, radioligand at a concentration near its Kd, and the test compound at various concentrations in the incubation buffer. For determining non-specific binding, use a separate set of tubes with the radioligand and a high concentration of the non-specific binding control.

  • Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value and then calculate the Ki using the Cheng-Prusoff equation.

Data Presentation and Interpretation

The results from these and other assays should be carefully tabulated to allow for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)Test Compound A5.2
HCT-116 (Colon Cancer)Test Compound A8.9
A549 (Lung Cancer)Test Compound A12.1
Doxorubicin (Control)Doxorubicin0.8

Table 2: Hypothetical CNS Receptor Binding Data

ReceptorRadioligandTest CompoundKi (nM)
Dopamine D4[3H]-SpiperoneTest Compound B25
Serotonin 5-HT2A[3H]-KetanserinTest Compound B>1000

Conclusion and Future Directions

The convergence of the 1,4-diazepane and morpholine scaffolds in a single molecule presents a compelling opportunity for the development of novel research tools and potential therapeutic agents. While direct experimental data for 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is currently limited, the established pharmacology of its constituent parts provides a strong rationale for its investigation across multiple research domains, including CNS disorders, oncology, and infectious diseases. The protocols and conceptual frameworks provided herein are intended to serve as a launchpad for researchers to explore the full potential of this and related chemical series. Further derivatization of the core structure could lead to the discovery of highly potent and selective modulators of a variety of biological targets, underscoring the enduring value of privileged structures in drug discovery.

References

  • SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • ResearchGate. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • PubMed. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Bentham Science. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • MDPI. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][3][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. Retrieved from [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • ResearchGate. (2023). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • PubMed. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]

  • ChemTik. (n.d.). 1,4-diazepane. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.

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Application

Application Notes & Protocols: A Framework for the Preclinical Evaluation of Novel 1,4-Diazepane Derivatives

Introduction The 1,4-diazepane ring system is a quintessential "privileged structure" in medicinal chemistry. Its seven-membered heterocyclic core offers a flexible three-dimensional scaffold that can be readily function...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,4-diazepane ring system is a quintessential "privileged structure" in medicinal chemistry. Its seven-membered heterocyclic core offers a flexible three-dimensional scaffold that can be readily functionalized, enabling precise interactions with a wide array of biological targets.[1] Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anxiolytic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects.[2][3][4][5] The journey from a newly synthesized 1,4-diazepane derivative to a viable drug candidate is a rigorous, multi-stage process. This guide provides a comprehensive experimental framework designed for researchers, scientists, and drug development professionals to systematically characterize and evaluate these promising compounds. Our focus is on establishing a logical, tiered approach that ensures data integrity, maximizes resource efficiency, and enables informed decision-making throughout the early-stage drug discovery pipeline.

Section 1: Foundational Physicochemical & Purity Assessment

Rationale: Before any biological evaluation, the identity, purity, and fundamental physicochemical properties of a test compound must be unequivocally established. This foundational step is critical for data reproducibility and the accurate interpretation of structure-activity relationships (SAR). An impure or poorly soluble compound can lead to misleading or artifactual results in biological assays, wasting significant time and resources.

Protocol 1.1: Compound Identity and Purity Confirmation

This protocol uses a combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) to confirm the compound's identity and quantify its purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the 1,4-diazepane derivative in a suitable solvent (e.g., DMSO or Acetonitrile).

  • HPLC-UV/MS Analysis:

    • Instrumentation: A standard HPLC system equipped with a C18 column, a UV/Vis detector, and an electrospray ionization mass spectrometer (ESI-MS).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Detection: Monitor at 214 nm and 254 nm. Scan for positive ions ([M+H]+) in the MS across a relevant mass range (e.g., 150-1000 m/z).

  • NMR Analysis:

    • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the proposed chemical structure.[6]

  • Data Analysis:

    • From the HPLC chromatogram, calculate the purity as the percentage of the main peak area relative to the total peak area. The acceptance criterion is typically ≥95%.

    • From the MS data, confirm that the observed mass of the main peak corresponds to the expected molecular weight of the compound.

    • Confirm the structural integrity from the NMR spectra.

Data Summary Table:

Compound IDRetention Time (min)Purity by UV (% Area)Observed [M+H]⁺Theoretical [M+H]⁺Status (Pass/Fail)
DZP-0016.4598.7%285.15285.14Pass
DZP-0027.1299.1%315.16315.17Pass
Protocol 1.2: Kinetic Solubility Assessment

This protocol determines the aqueous kinetic solubility of a compound, which is crucial for its behavior in biological assays and its potential for oral absorption.

Step-by-Step Methodology:

  • Sample Preparation: Dispense 1 µL of a 10 mM DMSO stock solution of the test compound into a 96-well microplate.

  • Solubilization: Add 99 µL of Phosphate Buffered Saline (PBS) at pH 7.4 to each well. This creates a final nominal concentration of 100 µM.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the plate using a nephelometer to measure light scattering caused by precipitated compound. Alternatively, centrifuge the plate to pellet the precipitate and measure the concentration of the compound remaining in the supernatant via HPLC-UV analysis against a standard curve.

  • Data Interpretation: The solubility is defined as the highest concentration at which no significant precipitation is observed.

Section 2: The In Vitro Biological Screening Cascade

Rationale: A tiered or cascaded approach to screening is the most efficient method for identifying promising compounds. This process begins with high-throughput primary assays focused on the molecular target and progresses to more complex, lower-throughput cellular assays that provide functional context and assess general toxicity.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Validation cluster_2 Decision Point Primary_Assay Target Binding or Enzyme Inhibition Assay Cytotoxicity Cytotoxicity Assay (e.g., MTS/MTT) Primary_Assay->Cytotoxicity Active Compounds Functional_Assay Functional Cellular Assay (e.g., cAMP, Ca2+ Flux) Primary_Assay->Functional_Assay Active Compounds Decision Hit Prioritization Cytotoxicity->Decision Selectivity Index Functional_Assay->Decision Potency & Efficacy

Tier 1 - Protocol 2.1: Example Primary Screen (Factor Xa Enzyme Inhibition Assay)

Many 1,4-diazepane derivatives have been explored as anticoagulants by targeting Factor Xa (fXa), a critical serine protease in the coagulation cascade.[7] This protocol describes a fluorometric assay to measure fXa inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (pH 8.0) containing NaCl, CaCl₂, and 0.1% BSA.

    • Enzyme: Human Factor Xa, diluted in assay buffer.

    • Substrate: A fluorogenic fXa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC), diluted in assay buffer.

    • Compound Dilution: Create a 10-point, 3-fold serial dilution of the test compound in DMSO, then dilute further into assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of diluted compound solution to each well.

    • Add 10 µL of fXa enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution.

  • Data Acquisition: Immediately begin reading the plate on a fluorescent plate reader (Excitation: 355 nm, Emission: 460 nm) in kinetic mode, taking readings every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence vs. time curve).

    • Normalize the rates to control wells (0% inhibition = enzyme + substrate; 100% inhibition = no enzyme).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2 - Protocol 2.2: Cellular Cytotoxicity Assay (MTS Assay)

This assay is crucial to determine if the observed activity in the primary screen is due to specific target modulation or simply because the compound is killing the cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the 1,4-diazepane derivatives to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the CC₅₀ (concentration causing 50% cytotoxicity).

Data Summary & Hit Prioritization:

Promising "hits" are compounds that exhibit high potency in the primary assay and low cytotoxicity, resulting in a favorable Selectivity Index (SI = CC₅₀ / IC₅₀).

Hit_Selection Start Initial Hits from Primary Screen Potency_Check Potent in Primary Assay? (e.g., IC50 < 1 µM) Start->Potency_Check Toxicity_Check Low Cellular Toxicity? (e.g., CC50 > 30 µM) Potency_Check->Toxicity_Check Yes Discard Discard or Deprioritize Potency_Check->Discard No SAR_Check Favorable SAR and Physicochemical Properties? Toxicity_Check->SAR_Check Yes Toxicity_Check->Discard No Lead_Candidate Promising Lead Candidate for Optimization SAR_Check->Lead_Candidate Yes SAR_Check->Discard No

Section 3: In Vitro ADME & Pharmacokinetic Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its in vivo behavior. A potent compound is of little use if it is rapidly metabolized or cannot reach its target in the body.

Protocol 3.1: Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, the primary drug-metabolizing enzymes in the liver.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Incubation Mixture: Prepare a solution in PBS containing human liver microsomes (HLM) and the test compound (final concentration 1 µM).

    • Reaction Initiator: Prepare a solution of NADPH (a required cofactor for P450 enzymes).

  • Incubation: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Summary Table for In Vitro ADME Properties:

Compound IDMicrosomal Half-Life (t½, min)Plasma Protein Binding (%)PAMPA Permeability (Pₑ, 10⁻⁶ cm/s)
DZP-001> 6085.215.5 (High)
DZP-0021599.51.2 (Low)

Section 4: In Vivo Evaluation

Rationale: The final stage of preclinical evaluation involves testing the compound in a living organism. This provides essential information on pharmacokinetics (what the body does to the drug) and efficacy (what the drug does to the body) in a complex biological system.

Protocol 4.1: Rodent Pharmacokinetic (PK) Study

This protocol outlines a basic study to determine key PK parameters following intravenous (IV) and oral (PO) administration.

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • IV Group: Administer the compound via tail vein injection at 1 mg/kg, formulated in a suitable vehicle (e.g., 20% Solutol in saline).

    • PO Group: Administer the compound via oral gavage at 5 mg/kg, formulated in a vehicle like 0.5% methylcellulose.

  • Blood Sampling: Collect sparse blood samples (~50 µL) from the tail vein into EDTA-coated tubes at pre-defined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma (e.g., via protein precipitation) and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Summary Table for Key PK Parameters:

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cₘₐₓ (ng/mL)1500 (at 5 min)450
Tₘₐₓ (hr)N/A1.0
AUC₀₋inf (ng*hr/mL)21002625
t½ (hr)3.53.8
Oral Bioavailability (F%)\multicolumn{2}{c

References

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • Bennett, D. A., & Wasicak, J. T. (1990). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). PubMed.
  • Al-Zoubi, R. M., Al-Hamarsheh, M. M., & Al-Sawalmeh, M. S. (2016). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 21(10), 1385.
  • Thakur, A., & Sharma, M. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Journal of Pharmaceutical and Medicinal Chemistry, 2(6).
  • Nagahara, T., Katakura, S., Yokoyama, Y., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191.
  • Gotor, D., Gotor-Fernández, V., & Alajarin, R. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Menéndez, J. C., & Al-Harrasi, A. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][2][8]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11844-11856.

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ingenta Connect.
  • Rao, K. S., Rao, K. N., Chavan, B., Muralikrishna, P., & Jayashree, A. (n.d.).
  • Wang, Z., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Sharma, P., & Kumar, A. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media.
  • BenchChem. (2025). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • Kumar, S., & Narasimhan, B. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.

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Method

Application Note: A Robust HPLC Method for the Analysis of 1,4-Diazepane Compounds

Abstract This document provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1,4-diazepane compounds. These seven-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1,4-diazepane compounds. These seven-membered heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development, necessitating reliable analytical methods for purity assessment, impurity profiling, and chiral separation.[1][2][3] This guide explains the causal relationships behind methodological choices, offers a detailed step-by-step protocol, and outlines validation procedures according to international guidelines to ensure data integrity and trustworthiness.

Introduction and Analytical Challenges

The 1,4-diazepane ring is a privileged scaffold in modern pharmacology, forming the core of various biologically active agents.[2][3] Its structural flexibility and the presence of two nitrogen atoms allow for diverse substitutions, leading to compounds with potential applications as antipsychotics, anxiolytics, and anticancer agents.[3] However, the basic nature of the nitrogen atoms presents a significant challenge in RP-HPLC analysis.

The Core Challenge: Peak Tailing

The basic nitrogens in the 1,4-diazepane ring can interact with residual silanol groups on the surface of silica-based C18 columns.[4] These silanol groups are acidic and can engage in secondary ionic interactions with the protonated amine, leading to poor peak shape, characterized by significant tailing.[4][5] This phenomenon compromises resolution, reduces sensitivity, and hinders accurate quantification. This application note details a method designed to mitigate these interactions and deliver symmetric, reproducible peaks.

Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method hinges on a systematic optimization of key parameters. The primary goal is to control the ionization state of the analyte and minimize undesirable column interactions.

Column Selection: Beyond Standard C18

While C18 is the workhorse of reversed-phase chromatography, not all C18 columns are suitable for basic compounds.[6] A column with high-purity silica and effective end-capping is crucial. End-capping is a process where residual silanol groups are chemically deactivated, reducing their availability for interaction with basic analytes. For this application, a modern, end-capped C18 or C8 column (e.g., from a USP L1 or L7 packing category) is recommended.

Mobile Phase Optimization: The Key to Peak Shape

Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of basic compounds. Its lower viscosity leads to better efficiency, and it is less likely to engage in hydrogen bonding interactions that can complicate separations.[4]

Aqueous Phase and pH Control: This is the most critical factor for analyzing 1,4-diazepanes.

  • Mechanism: To ensure consistent retention and peak shape, the pH of the mobile phase must be controlled with a suitable buffer.[7] For basic compounds like 1,4-diazepanes, operating at a low pH (e.g., pH 2.5-3.5) protonates the amine functional groups. This ensures a single, consistent ionic state for the analyte. Simultaneously, the low pH suppresses the ionization of residual silanol groups on the stationary phase, minimizing the secondary ionic interactions that cause peak tailing.[4]

  • Buffer Choice: A phosphate buffer is an excellent choice due to its ideal buffering capacity in the low pH range.[4][7] A concentration of 10-25 mM is typically sufficient to provide adequate buffering without risking precipitation when mixed with the organic modifier.[7]

Detector Selection

Most 1,4-diazepane derivatives contain aromatic substituents introduced during synthesis (e.g., a benzyl group), making UV detection a suitable and robust choice.[1] A wavelength of approximately 254 nm is often a good starting point for detection. For compounds lacking a strong chromophore, alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) may be necessary.

Detailed Analytical Protocol: Purity Analysis of a Generic 1,4-Diazepane

This protocol is designed for the purity assessment of a generic 1,4-diazepane derivative using the principles outlined above.

Required Materials and Equipment
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, potassium phosphate monobasic, o-phosphoric acid, and purified water (18.2 MΩ·cm).

  • Standard: Reference standard of the 1,4-diazepane compound of interest, >99.5% purity.

Step-by-Step Experimental Workflow

Step 1: Mobile Phase Preparation

  • Aqueous Buffer (Mobile Phase A): Prepare a 20 mM potassium phosphate buffer. Weigh the appropriate amount of potassium phosphate monobasic, dissolve in 1 L of purified water, and adjust the pH to 2.8 using o-phosphoric acid.

  • Organic Modifier (Mobile Phase B): Use 100% HPLC-grade acetonitrile.

  • Filtration and Degassing: Filter the aqueous buffer through a 0.22 µm membrane filter.[7] Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the pump.[8][9]

Step 2: Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent.

  • Working Standard Solution (50 µg/mL): Dilute the stock solution accordingly with the same diluent.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the working standard using the same diluent.

Step 3: Chromatographic Conditions The following table summarizes the optimized instrumental parameters.

ParameterSetting
Column End-capped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.8
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes (including equilibration)

Step 4: Data Analysis

  • Integrate the chromatograms from the standard and sample injections.

  • Identify the main peak corresponding to the 1,4-diazepane analyte based on the retention time of the reference standard.

  • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor.

Method Validation: Ensuring Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity analysis (via DAD) shows no interference.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.[10]R² ≥ 0.999 over a range (e.g., 1-100 µg/mL).
Accuracy The closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples.
Precision Repeatability and intermediate precision, expressed as Relative Standard Deviation (RSD).[11]RSD ≤ 2.0% for retention time and peak area.
LOD & LOQ Limit of Detection and Limit of Quantitation.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).[11]System suitability parameters remain within limits.

Visualization of Workflows

HPLC Method Development Workflow

The following diagram illustrates the logical flow for developing a robust HPLC method for basic compounds like 1,4-diazepanes.

HPLC_Method_Development cluster_Initial Phase 1: Initial Setup cluster_Optimization Phase 2: Optimization for Peak Shape cluster_Finalization Phase 3: Finalization & Validation A Define Analyte Properties (1,4-Diazepane, Basic pKa) B Select Column (End-capped C18, 5µm) A->B C Initial Mobile Phase (ACN/H2O) B->C D Introduce Buffer (20mM Phosphate) C->D Observe Tailing E Control pH (Adjust to pH 2.8) D->E Improve Symmetry F Optimize Gradient (e.g., 30-70% ACN) E->F Achieve Separation G System Suitability Test (Tailing < 1.5, Plates > 2000) F->G H Full Method Validation (ICH Q2(R1) Guidelines) G->H Passes SST I Final Method Document H->I

Caption: A logical workflow for HPLC method development for 1,4-diazepane compounds.

Troubleshooting Common Issues

Even with a robust method, problems can arise. Below are common issues and their likely causes when analyzing basic compounds.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Mobile phase pH is incorrect or buffer capacity is insufficient.- Column silanol activity is too high (column aging).- Column overload.[5]- Remake the buffer and confirm pH.- Replace the column with a new, end-capped one.- Reduce sample concentration.
Fluctuating Retention Times - Inadequate column equilibration.- Pump malfunction or leaks in the system.- Mobile phase composition is inconsistent.- Increase column equilibration time between runs.- Check system for pressure fluctuations and leaks.[8]- Ensure mobile phase is well-mixed and degassed.
Split Peaks - Clogged column inlet frit.- Sample solvent is too strong compared to the mobile phase.- Void at the head of the column.- Reverse-flush the column or replace the frit.- Dissolve the sample in the initial mobile phase.- Replace the column.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Insufficient mobile phase degassing.- Temperature fluctuations.[8]- Use fresh, high-purity solvents.- Degas mobile phase thoroughly.- Use a column oven to maintain a stable temperature.

Conclusion

The successful analysis of 1,4-diazepane compounds by RP-HPLC is highly achievable with careful consideration of the analyte's basic properties. By utilizing an end-capped C18 column and controlling the mobile phase pH to suppress silanol interactions, this method provides excellent peak shape, resolution, and reproducibility. Adherence to the detailed protocol and validation according to ICH guidelines will ensure that the method is robust, reliable, and suitable for its intended use in a regulated research and development environment.

References

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  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF. Available from: [Link]

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  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available from: [Link]

  • ResearchGate. Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach | Request PDF. Available from: [Link]

  • Pharmacophore. Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk & Pharmaceutical Formulations. Available from: [Link]

  • Cytiva. HPLC Pain Points. (2022). Available from: [Link]

  • MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2020). Available from: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Available from: [Link]

  • ALWSCI. What Are The Common Peak Problems in HPLC. (2023). Available from: [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. (2008). Available from: [Link]

  • Wiley. Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (2011). Available from: [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. (2012). Available from: [Link]

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Available from: [Link]

  • SciSpace. Hplc method development and validation: a review. (2013). Available from: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

  • IJARSCT. Importance of RP-HPLC in Analytical Method Development: A Review. (2022). Available from: [Link]

Sources

Application

Application Note: Structural Elucidation of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane using NMR Spectroscopy

Abstract This technical guide provides a comprehensive framework for the structural characterization of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of previously published spectral data for this specific molecule, this document serves as a predictive guide, detailing expected ¹H and ¹³C NMR spectral features based on the analysis of its constituent substructures: a 1,4-diazepane core and two N-acyl morpholine moieties. Detailed, step-by-step protocols for sample preparation, data acquisition, and spectral interpretation are provided for researchers, scientists, and professionals in drug development. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reliable results.

Introduction

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is a novel compound featuring a seven-membered 1,4-diazepane ring symmetrically substituted at both nitrogen atoms with morpholinylcarbonyl groups. The 1,4-diazepine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The morpholine moiety is also a common feature in bioactive molecules, often improving pharmacokinetic properties. The unique combination of these two pharmacophores in the target molecule makes it a compound of significant interest for further investigation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of small molecules in solution.[3][4] By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete picture of the molecular architecture can be assembled. This application note will detail the expected ¹H and ¹³C NMR spectra and provide protocols for acquiring and interpreting the data.

Predicted Molecular Structure and Conformation

The structure of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is defined by a central, flexible seven-membered diazepane ring. Each nitrogen of this ring is connected to a carbonyl group, which in turn is attached to the nitrogen of a morpholine ring. The morpholine rings are expected to adopt a stable chair conformation at room temperature.[3][5] The diazepane ring is more conformationally mobile, and its protons may exhibit broader signals or show evidence of conformational exchange at room temperature. The amide bonds will introduce a degree of rotational restriction, which could potentially lead to the observation of rotamers.

Below is a diagram illustrating the logical relationship between the molecular structure and its NMR-active nuclei.

Structural Components and Key NMR Nuclei cluster_molecule 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane cluster_nmr Key NMR-Active Nuclei Diazepane_Ring 1,4-Diazepane Core Carbonyl_1 Carbonyl Group 1 (C=O) Diazepane_Ring->Carbonyl_1 N1-C bond Carbonyl_2 Carbonyl Group 2 (C=O) Diazepane_Ring->Carbonyl_2 N4-C bond Diazepane_Protons Diazepane Protons (H-2, H-3, H-5, H-6, H-7) Diazepane_Ring->Diazepane_Protons Diazepane_Carbons Diazepane Carbons (C-2, C-3, C-5, C-6, C-7) Diazepane_Ring->Diazepane_Carbons Morpholine_Ring_1 Morpholine Ring 1 Morpholine_Ring_1->Carbonyl_1 N'-C bond Morpholine_Protons Morpholine Protons (H-2', H-3', H-5', H-6') Morpholine_Ring_1->Morpholine_Protons Morpholine_Carbons Morpholine Carbons (C-2', C-3', C-5', C-6') Morpholine_Ring_1->Morpholine_Carbons Morpholine_Ring_2 Morpholine Ring 2 Morpholine_Ring_2->Carbonyl_2 N'-C bond Morpholine_Ring_2->Morpholine_Protons Morpholine_Ring_2->Morpholine_Carbons Carbonyl_Carbons Carbonyl Carbons Carbonyl_1->Carbonyl_Carbons Carbonyl_2->Carbonyl_Carbons

Caption: Relationship between the structural components of the target molecule and their corresponding NMR-active nuclei.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on proper sample preparation. The following protocol is recommended for routine ¹H and ¹³C NMR analysis.

  • Determine Sample Amount: For standard ¹H NMR, a sample mass of 5-10 mg is typically sufficient. For ¹³C NMR and 2D experiments, a more concentrated sample of 20-30 mg is advisable to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Select Deuterated Solvent: Deuterated chloroform (CDCl₃) is a good starting point as it is a versatile solvent for many organic molecules.[6] Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.[7]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This prevents line broadening from suspended solids.

  • Add Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.[8] Many deuterated solvents are available with TMS already added.

NMR Data Acquisition

The following workflow outlines the standard experiments for structural elucidation.

NMR Data Acquisition Workflow Start Prepared NMR Sample 1H_NMR 1. Acquire ¹H NMR Spectrum Start->1H_NMR 13C_NMR 2. Acquire Proton-Decoupled ¹³C NMR Spectrum 1H_NMR->13C_NMR Initial structural overview DEPT 3. Acquire DEPT-135/90 Spectra (Optional) 13C_NMR->DEPT Determine CH, CH₂, CH₃ COSY 4. Acquire 2D ¹H-¹H COSY DEPT->COSY HSQC 5. Acquire 2D ¹H-¹³C HSQC COSY->HSQC Identify H-H couplings HMBC 6. Acquire 2D ¹H-¹³C HMBC HSQC->HMBC Direct H-C correlations End Complete Structural Assignment HMBC->End Long-range H-C correlations

Caption: A standard workflow for acquiring a comprehensive set of NMR data for structural elucidation.

  • ¹H NMR: A standard single-pulse experiment is sufficient. A spectral width of 12-15 ppm is generally adequate for most organic molecules.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon, which simplifies the spectrum and enhances sensitivity.[9]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. A DEPT-90 spectrum will only show signals for CH groups.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is crucial for identifying adjacent protons within a spin system (e.g., tracing the connectivity through the diazepane and morpholine rings).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, allowing for unambiguous assignment of carbon signals based on their attached proton's chemical shift.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different spin systems, for instance, linking the protons on the diazepane ring to the carbonyl carbon.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted chemical shifts for 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane. These predictions are based on known chemical shift ranges for N-acyl morpholines and diazepane derivatives.[10][11] The presence of the electron-withdrawing carbonyl group is expected to deshield the adjacent methylene groups, causing them to appear at a lower field (higher ppm value) compared to the unsubstituted parent heterocycles.[10]

Predicted ¹H NMR Data (in CDCl₃)
ProtonsPredicted δ (ppm)Predicted MultiplicityRationale for Chemical Shift
Morpholine H-2', H-6'3.6 - 3.8tAdjacent to oxygen, deshielded.
Morpholine H-3', H-5'3.4 - 3.6tAdjacent to the amide nitrogen, deshielded by the carbonyl group.
Diazepane H-2, H-73.5 - 3.7tAdjacent to the amide nitrogen, deshielded by the carbonyl group.
Diazepane H-3, H-52.8 - 3.0tFurther from the carbonyl group, less deshielded.
Diazepane H-61.9 - 2.1pAliphatic proton in the middle of the seven-membered ring.

Note: Multiplicities are simplified (t = triplet, p = pentet). Due to the conformational flexibility of the seven-membered ring and potential second-order effects, these signals may appear as complex multiplets.[3][5]

Predicted ¹³C NMR Data (in CDCl₃)
CarbonsPredicted δ (ppm)Rationale for Chemical Shift
C=O 165 - 170Typical chemical shift for an amide carbonyl carbon.[8]
Morpholine C-2', C-6'~67Adjacent to oxygen, highly deshielded.[10]
Morpholine C-3', C-5'~44Adjacent to the amide nitrogen.
Diazepane C-2, C-7~48Adjacent to the amide nitrogen.
Diazepane C-3, C-5~50Adjacent to another nitrogen atom.
Diazepane C-6~28Aliphatic carbon in the seven-membered ring.[11]

Conclusion

This application note provides a robust framework for the NMR-based structural elucidation of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane. By following the detailed protocols for sample preparation and data acquisition, and by using the predicted spectral data as a guide for interpretation, researchers can confidently and accurately characterize this novel molecule. The use of a combination of 1D and 2D NMR techniques will allow for the complete and unambiguous assignment of all proton and carbon signals, providing a solid foundation for further research and development.

References

  • Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789. Available at: [Link]

  • ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Available at: [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Available at: [Link]

  • SpectraBase. (n.d.). Morpholine, 2,6-dimethyl-4-[4-(nonyloxy)butyl]- - Optional[13C NMR]. Available at: [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • Wei, Y., et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(11), 1895. Available at: [Link]

  • Scribd. (n.d.). 1h NMR. Available at: [Link]

  • UQ eSpace. (1997). 13C NMR calculations on azepines and diazepines. Available at: [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Available at: [Link]

  • Li, S., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 29(14), 3328. Available at: [Link]

  • CK Gas Products. (n.d.). NMR Solvent Data Chart. Available at: [Link]

  • SciELO Brasil. (n.d.). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Available at: [Link]

  • Leal, J., et al. (2024). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 29(22), 4995. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • El-Faham, A., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1219. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. Available at: [Link]

Sources

Method

Comprehensive Mass Spectrometry Analysis and Fragmentation Profiling of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

Application Note & Protocol for UHPLC-MS/MS Workflows Prepared for Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Chemical Context The compound 1,4-Bis(4-morpholinylcarbonyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol for UHPLC-MS/MS Workflows Prepared for Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

The compound 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane (hereafter referred to as BMCD ) is a complex heterocyclic molecule characterized by a central 7-membered diazepane (homopiperazine) core flanked by two morpholine-4-carbonyl groups. With the chemical formula C15​H26​N4​O4​ (Monoisotopic mass: 326.1954 Da), it functions structurally as a bis-tetra-substituted urea.

In drug development, diazepane and morpholine derivatives are frequently explored for their diverse pharmacological profiles, including applications as TASK-1/TASK-3 channel inhibitors and central nervous system agents . Analyzing such bis-urea compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges. Tetra-substituted ureas do not easily eliminate isocyanic acid during collision-induced dissociation (CID), requiring a nuanced understanding of their specific heterolytic cleavage pathways to design robust quantitative assays .

This application note provides a field-proven, self-validating UHPLC-MS/MS methodology for the extraction, chromatographic separation, and precise quantification of BMCD in complex biological matrices.

Experimental Design & Rationale (The "Why")

As analytical scientists, we must move beyond merely executing steps to understanding the causality behind experimental choices :

  • Ionization Strategy (ESI+): The diazepane core and morpholine rings contain multiple tertiary nitrogens and ether oxygens. Using 0.1% Formic Acid in the mobile phase provides the necessary proton abundance to efficiently ionize these heteroatoms, driving the near-quantitative formation of the [M+H]+ precursor ion at m/z 327.2.

  • Solvent Selection for Precipitation: We utilize Acetonitrile (ACN) rather than Methanol (MeOH) for protein precipitation. ACN provides a sharper dielectric drop, which more effectively denatures plasma proteins. More critically, heated electrospray conditions can occasionally induce solvolysis or transesterification in complex urea derivatives when MeOH is present. ACN remains chemically inert, preserving the structural integrity of BMCD.

  • Self-Validating System Architecture: A protocol is only as reliable as its internal quality controls. This method is designed as a self-validating system . We simultaneously acquire one quantifier transition and two qualifier transitions. The data system is programmed to automatically calculate the ion ratios. If the qualifier-to-quantifier ratio deviates by >20% from the calibration standard, the system flags the data point for matrix interference, preventing false positives.

LCMS_Workflow S1 Sample Preparation (Protein Precipitation) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI(+) Ionization ([M+H]+ m/z 327.2) S2->S3 S4 Quadrupole 1 (Precursor Selection) S3->S4 S5 Collision Cell (CID Fragmentation) S4->S5 S6 Quadrupole 3 (Product Ion Analysis) S5->S6 S7 Data Acquisition (MRM Processing) S6->S7

Logical workflow of the UHPLC-MS/MS method for bis-urea diazepane quantification.

Step-by-Step Methodology

Sample Preparation Protocol

This protocol is optimized for 50 µL of biological matrix (e.g., plasma or serum).

  • Aliquot: Transfer 50 µL of the biological sample into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard (IS) working solution (e.g., a deuterated analog or structurally similar diazepane at 100 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold 100% Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Rationale: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing peak broadening and poor retention on the UHPLC column.

  • Injection: Inject 2 µL into the UHPLC-MS/MS system.

UHPLC Chromatographic Method
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.00 - 0.50 min: 5% B

    • 0.50 - 3.00 min: Linear ramp to 95% B

    • 3.00 - 4.00 min: Hold at 95% B (Column wash)

    • 4.00 - 4.10 min: Return to 5% B

    • 4.10 - 5.50 min: Re-equilibration at 5% B

Mass Spectrometric Fragmentation Mechanics

Understanding the gas-phase dissociation of BMCD is critical for assay optimization. Unlike mono-substituted ureas that readily lose isocyanic acid, BMCD is a tetra-substituted bis-urea. Upon collisional activation of the [M+H]+ precursor (m/z 327.2), the molecule undergoes specific heterolytic cleavages .

  • Formation of m/z 114.1 (Primary Quantifier): The most thermodynamically favorable pathway is the cleavage of the C−N bond between the diazepane nitrogen and the carbonyl carbon. Charge retention on the carbonyl fragment yields the highly stable morpholine-4-carbonyl cation (m/z 114.1). This acylium-like ion is highly specific to this structural motif.

  • Formation of m/z 240.1 (Qualifier 1): A neutral loss of the morpholine ring (87.1 Da) from the precursor ion results in a fragment at m/z 240.1. This is a common fragmentation pathway for amides and ureas derived from secondary cyclic amines .

  • Formation of m/z 88.1 (Qualifier 2): Secondary fragmentation or direct cleavage with charge retention on the morpholine nitrogen yields the protonated morpholine ion at m/z 88.1.

Fragmentation M Precursor Ion [M+H]+ m/z 327.2 F1 Fragment Ion m/z 240.1 [M+H - Morpholine]+ M->F1 -87 Da (Loss of morpholine) F3 Fragment Ion m/z 114.1 [Morpholine-4-carbonyl]+ M->F3 Cleavage of urea C-N bond F4 Fragment Ion m/z 88.1 [Morpholine]+ M->F4 Cleavage of urea C-N bond

Proposed ESI-MS/MS fragmentation pathway of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane.

Quantitative Data & MRM Transitions

To ensure the self-validating nature of the assay, the mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode using the optimized parameters summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Analytical Purpose
BMCD 327.2114.12550Quantifier (High abundance, specific)
BMCD 327.2240.11850Qualifier 1 (Structural confirmation)
BMCD 327.288.13550Qualifier 2 (Secondary confirmation)

Note: Capillary voltage should be set to 3.0 kV, and the desolvation temperature maintained at 400°C to ensure complete droplet evaporation without inducing thermal degradation of the urea bonds.

Troubleshooting & System Suitability

  • Ion Suppression at Early Retention Times: If the internal standard response drops significantly in matrix samples compared to neat solutions, early-eluting phospholipids are likely causing ion suppression. Solution: Extend the initial isocratic hold (5% B) from 0.50 min to 1.00 min to push the analyte retention time past the solvent front and polar suppression zones.

  • Carryover in the Autosampler: Diazepane derivatives can occasionally adhere to stainless steel components in the autosampler needle. Solution: Implement a strong needle wash consisting of 50:50:0.1 Methanol:Acetonitrile:Formic Acid to eliminate ghost peaks in blank injections.

References

  • Title: Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers Source: Rapid Communications in Mass Spectrometry (via PubMed) URL: [Link]

  • Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry Source: International Journal of Analytical Chemistry (via PMC) URL: [Link]

  • Title: Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors (US11208422B2)
Application

Application Notes and Protocols for 1,4-Diazepane Derivatives in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emergence of 1,4-Diazepane Scaffolds in Oncology Research The 1,4-diazepane moiety, a se...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of 1,4-Diazepane Scaffolds in Oncology Research

The 1,4-diazepane moiety, a seven-membered heterocyclic ring containing two nitrogen atoms, and its fused-ring analogue, the benzodiazepine, have a long and storied history in medicinal chemistry, primarily as central nervous system depressants.[1] However, a paradigm shift has occurred in recent decades, with a growing body of evidence highlighting the potent anticancer activities of various 1,4-diazepane and benzodiazepine derivatives.[2][3] These compounds have demonstrated significant cytotoxicity against a broad spectrum of cancer cell lines, including those known for their resistance to conventional chemotherapeutics.[4]

This guide provides a comprehensive overview of the application of 1,4-diazepane derivatives in cancer cell line studies. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore the anticancer potential of this promising class of compounds. We will delve into their diverse mechanisms of action, from inducing programmed cell death to halting the cell cycle, and provide detailed, validated protocols for their in vitro evaluation.

Mechanisms of Action: How 1,4-Diazepane Derivatives Target Cancer Cells

1,4-Diazepane derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The specific pathway often depends on the chemical structure of the derivative.

Induction of Apoptosis via Mitochondrial Pathway

A significant mechanism of action for some 1,4-benzodiazepine derivatives is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. A well-studied example is the proapoptotic 1,4-benzodiazepine, Bz-423.[5][6]

Causality of the Pathway: Bz-423 initiates a cascade of events by targeting a specific component of the mitochondrial F1F0-ATPase.[7] This interaction leads to the generation of superoxide (O₂⁻), a reactive oxygen species (ROS), within the mitochondria.[5][8] The surge in superoxide acts as a critical upstream signal, activating a stress-related kinase pathway that ultimately commits the cell to apoptosis.[7] This process involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis.[5][6]

Below is a diagram illustrating this signaling cascade:

apoptosis_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bz_423_ext 1,4-Diazepane Derivative (e.g., Bz-423) F1F0_ATPase F1F0-ATPase Bz_423_ext->F1F0_ATPase Targets ASK1 ASK1 JNK JNK ASK1->JNK Phosphorylates & Activates Bax_Bak Bax/Bak Activation JNK->Bax_Bak Cyto_C_release Cytochrome c Release Bax_Bak->Cyto_C_release Induces Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cyto_C_release->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Superoxide Superoxide (O₂⁻) Generation F1F0_ATPase->Superoxide Superoxide->ASK1 Activates cell_cycle_arrest Diazepane_Deriv 1,4-Diazepane Derivative (CDK2 Inhibitor) CDK2_CyclinE_A CDK2/Cyclin E/A Complex Diazepane_Deriv->CDK2_CyclinE_A Inhibits G1_S_Transition G1 to S Phase Transition CDK2_CyclinE_A->G1_S_Transition Drives Arrest G1/S Arrest CDK2_CyclinE_A->Arrest Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: Cell cycle arrest at G1/S by CDK2 inhibition.

Summary of Anticancer Activity in Cancer Cell Lines

The following table summarizes the in vitro anticancer activity of selected 1,4-diazepane and benzodiazepine derivatives against various human cancer cell lines. This data provides a snapshot of the broad applicability and potency of this class of compounds.

Derivative Class/CompoundCancer Cell LineCell Line OriginIC50 / GI50Reference
Cyclohepta[b]thieno[2,3-e]d[7][8]iazepin-5(4-H)-one (Comp. 7c, 7e, 7f)MCF-7Breast Adenocarcinoma4.4 - 13 µg/mL
HCT-116Colon Carcinoma4.4 - 13 µg/mL
HepG-2Hepatocellular Carcinoma4.4 - 13 µg/mL
7-(1,4-diazepan)-substitutedo[6][7]xazolo[4,5-d]pyrimidinesVarious (NCI-60 panel)Multiple0.9 - 1.9 µM (GI50)[9]
1,4-Benzodiazepine-2,5-dione (Bz-423)RamosBurkitt's LymphomaCytotoxic[8][10]
4-aryl-thienod[7][8]iazepin-2-one (Comp. 10d)A375PMelanoma<1 µM[11]
U937Histiocytic Lymphoma<1 µM[11]
Cyclohepta[b]thiophene derivative (Comp. 17)A549Non-small Cell Lung CancerSub-micromolar GI50[12][13]
T47DBreast Ductal Carcinoma0.362 µM (GI50)[12][13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the in vitro evaluation of 1,4-diazepane derivatives in cancer cell line studies.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow Diagram:

mtt_workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with 1,4-diazepane derivative B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 1,4-diazepane derivative in complete growth medium. A common starting range is 0.01 µM to 100 µM.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compound.

    • Include untreated cells (vehicle control) and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C.

    • Add 100 µL of the solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

apoptosis_workflow A 1. Seed & Treat Cells B 2. Harvest Cells (Adherent & Floating) A->B C 3. Wash with PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide D->E F 6. Incubate (15 min, Dark) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the 1,4-diazepane derivative at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Interpretation:

      • Annexin V-negative, PI-negative: Viable cells.

      • Annexin V-positive, PI-negative: Early apoptotic cells.

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Workflow Diagram:

cellcycle_workflow A 1. Seed & Treat Cells B 2. Harvest Cells A->B C 3. Fix in Cold 70% Ethanol B->C D 4. Wash with PBS C->D E 5. Resuspend in PI/ RNase Staining Buffer D->E F 6. Incubate (30 min, Dark) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for cell cycle analysis using PI staining.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells and treat with the 1,4-diazepane derivative as described in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing. Fix for at least 2 hours at 4°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

  • Chen, G., et al. (2009). Bz-423 Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax. Journal of Biological Chemistry. [Link]

  • Blatt, N. B., et al. (2002). Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility. The Journal of Clinical Investigation. [Link]

  • Blatt, N. B., et al. (2002). Benzodiazepine-induced superoxide signals B cell apoptosis: mechanistic insight and potential therapeutic utility. PubMed. [Link]

  • Boitano, A., et al. (2003). The Proapoptotic Benzodiazepine Bz-423 Affects the Growth and Survival of Malignant B Cells. Cancer Research. [Link]

  • ResearchGate. (n.d.). IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]

  • Boitano, A., et al. (2003). The proapoptotic benzodiazepine Bz-423 affects the growth and survival of malignant B cells. PubMed. [Link]

  • El-Gamal, M. I., et al. (2020). Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. ACS Pharmacology & Translational Science. [Link]

  • Fayed, E. A., & Ahmed, H. Y. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. [Link]

  • El-Gamal, M. I., et al. (2020). Cyclohepta[ b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. PubMed. [Link]

  • Hayriyan, A., et al. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substitutedo[6][7]xazolo[4,5-d]pyrimidines. ResearchGate. [Link]

  • Rullo, M., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Rullo, M., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed. [Link]

  • Johnson, K. M., et al. (2006). Identification of cytotoxic, T-cell-selective 1,4-benzodiazepine-2,5-diones. PubMed. [Link]

  • Witkiewicz, A. K., et al. (2025). Discrete vulnerability to pharmacological CDK2 inhibition is governed by heterogeneity of the cancer cell cycle. PubMed. [Link]

  • Synapse. (2023). CDK2 Inhibitor——Important Regulator of Cell Cycle Control. Patsnap. [Link]

  • Tadesse, S., et al. (2023). Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity. PubMed. [Link]

  • Malumbres, M., & Barbacid, M. (2010). Cell cycle regulation and anticancer drug discovery. Nature Reviews Cancer. [Link]

  • ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. ResearchGate. [Link]

  • Uddin, M. J., et al. (2018). Discovery of novel 4-aryl-thienod[7][8]iazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Gill, R. K., et al. (2014). Recent development inb[7][8]enzodiazepines as potent anticancer agents: a review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • Fayed, E. A., & Ahmed, H. Y. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

  • Juszczak, M., et al. (2018). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. ResearchGate. [Link]

Sources

Method

Assessing the Metabolic Stability of 1,4-Diazepane Compounds

Application Note and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic ring system that is a core compone...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic ring system that is a core component of numerous biologically active compounds.[1][2][3] Its derivatives have shown a wide range of therapeutic potential, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[1][2][3] The metabolic stability of a drug candidate is a critical parameter that significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[4][5][6] Therefore, a thorough assessment of the metabolic stability of novel 1,4-diazepane compounds is essential during the drug discovery and development process.[7] This guide provides a comprehensive overview of the principles and protocols for evaluating the metabolic stability of this important class of compounds.

Core Principles of Metabolic Stability Assessment

The primary goal of in vitro metabolic stability assays is to determine the rate at which a compound is metabolized by drug-metabolizing enzymes.[7][8][9] This is typically achieved by incubating the test compound with a source of these enzymes, such as liver microsomes or hepatocytes, and monitoring the disappearance of the parent compound over time.[9][10] The data generated from these studies allow for the calculation of key parameters like intrinsic clearance (CLint) and half-life (t½), which are crucial for predicting in vivo pharmacokinetic behavior.[4][8][10]

Common Metabolic Pathways of 1,4-Diazepane Compounds

Saturated heterocycles like 1,4-diazepanes are susceptible to metabolism at positions adjacent to or directly on the heteroatoms.[11] Understanding the likely metabolic "soft spots" is crucial for designing more stable analogs. Key metabolic transformations for 1,4-diazepane derivatives include:

  • N-Dealkylation: Removal of alkyl groups attached to the nitrogen atoms is a common metabolic pathway for tertiary and secondary amines.[12] This is often mediated by cytochrome P450 (CYP) enzymes.

  • Oxidation: This can occur at various positions on the diazepane ring or on substituent groups. Hydroxylation of carbon atoms adjacent to the nitrogen atoms is a frequent oxidative transformation.

  • Ring Opening: While less common, enzymatic cleavage of the diazepane ring can occur.

  • Conjugation (Phase II Metabolism): After initial oxidative metabolism (Phase I), the resulting metabolites can be further modified by the addition of polar groups, such as glucuronic acid or sulfate, to facilitate excretion.[7]

Below is a diagram illustrating potential metabolic pathways for a generic substituted 1,4-diazepane.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound Substituted 1,4-Diazepane N_Dealkylated_Metabolite N-Dealkylated Metabolite Parent_Compound->N_Dealkylated_Metabolite CYP-mediated N-Dealkylation Oxidized_Metabolite Oxidized (Hydroxylated) Metabolite Parent_Compound->Oxidized_Metabolite CYP-mediated Oxidation Conjugated_Metabolite Glucuronide or Sulfate Conjugate Oxidized_Metabolite->Conjugated_Metabolite UGTs, SULTs Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Potential metabolic pathways of 1,4-diazepane compounds.

Experimental Protocols

The following protocols provide a framework for assessing the metabolic stability of 1,4-diazepane compounds. It is essential to include appropriate controls (e.g., compounds with known metabolic stability) to ensure the validity of the assay.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are a standard tool for in vitro metabolism studies.[8][9]

Materials:

  • Test 1,4-diazepane compound

  • Pooled Human Liver Microsomes (commercially available)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Stock Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the test compound (at a final concentration typically between 0.1 and 1 µM), and human liver microsomes (final protein concentration typically 0.5-1 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench the Reaction: Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound at each time point.

Protocol 2: In Vitro Metabolic Stability in Human Hepatocytes

Hepatocytes contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors, providing a more comprehensive in vitro model.[9][13]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test 1,4-diazepane compound

  • Incubator with orbital shaker (37°C, 5% CO2)

  • Multi-well plates (e.g., 24- or 48-well)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Thaw and Prepare Hepatocytes: Follow the supplier's protocol for thawing and preparing the cryopreserved hepatocytes. Determine cell viability and concentration.

  • Plate Hepatocytes: Seed the hepatocytes in a multi-well plate at a desired density (e.g., 0.5-1 x 10^6 cells/mL) in incubation medium.

  • Pre-incubation: Allow the cells to acclimate in the incubator for a short period.

  • Add Test Compound: Add the test compound to the wells at the desired final concentration.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension.[13]

  • Quench the Reaction: Immediately mix the aliquot with a cold quenching solution containing an internal standard.

  • Sample Processing: Homogenize or lyse the cells and then centrifuge to pellet cellular debris. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using a validated LC-MS/MS method.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prepare_Stocks Prepare Compound Stock Solutions Mix_Components Combine Compound, Enzymes, and Buffer Prepare_Stocks->Mix_Components Prepare_Enzymes Prepare Microsomes or Hepatocytes Prepare_Enzymes->Mix_Components Pre_Incubate Pre-incubate at 37°C Mix_Components->Pre_Incubate Initiate_Reaction Add NADPH (for Microsomes) Pre_Incubate->Initiate_Reaction Time_Sampling Sample at Time Points Initiate_Reaction->Time_Sampling Quench Quench Reaction (e.g., with ACN) Time_Sampling->Quench Process_Sample Centrifuge and Collect Supernatant Quench->Process_Sample LCMS_Analysis Analyze by LC-MS/MS Process_Sample->LCMS_Analysis Data_Analysis Calculate t½ and CLint LCMS_Analysis->Data_Analysis

Caption: General workflow for in vitro metabolic stability assays.

Data Analysis and Interpretation

The data from metabolic stability assays are used to calculate the following parameters:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined from the slope of the natural logarithm of the percent remaining parent compound versus time.

  • Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the incubation conditions.[13]

Table 1: Example Metabolic Stability Data for Hypothetical 1,4-Diazepane Analogs

Compound IDHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein) in HLM
DZP-0011546.2
DZP-0024515.4
DZP-003> 120< 5.8

Note: These are hypothetical values for illustrative purposes.

A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[14]

Metabolite Identification

In addition to determining the rate of metabolism, it is often necessary to identify the major metabolites formed. This is typically done using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.[15][16] By comparing the mass spectra of the parent compound and its metabolites, and by analyzing fragmentation patterns, the sites of metabolic modification can be elucidated.[17][18] This information is invaluable for guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies to design more stable compounds.[19][20]

Regulatory Considerations

Regulatory agencies such as the FDA and EMA provide guidance on the conduct of in vitro drug-drug interaction studies, which includes metabolic stability assessment.[21][22][23][24] It is important to be aware of these guidelines when designing and interpreting metabolic stability studies for compounds intended for clinical development.[25]

References

  • McClean, S., O'Kane, E., Hillis, J., & Smyth, W. F. (1999). Determination of 1,4-benzodiazepines and their metabolites by capillary electrophoresis and high-performance liquid chromatography using ultraviolet and electrospray ionisation mass spectrometry. Journal of Chromatography A, 838(1-2), 273–291. [Link]

  • McClean, S., O'Kane, E., Hillis, J., & Smyth, W. F. (1999). Determination of 1,4-benzodiazepines and their metabolites by capillary electrophoresis and high-performance liquid chromatography using ultraviolet and electrospray ionisation mass spectrometry. Ulster University. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media. (2014). [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. (2024). [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent. [Link]

  • Primary metabolic transformation pathways of the 1,4-benzodiazepine... ResearchGate. [Link]

  • Hsieh, Y. L., Chen, C. Y., & Hsu, M. C. (2013). Direct quantitative analysis of benzodiazepines, metabolites, and analogs in diluted human urine by Rapid resolution liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 21(4), 381-389. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • Metabolic Stability. Frontage Laboratories. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Masimirembwa, C. M., & Hasler, J. A. (2002). Metabolic stability and metabolite profiling in drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 3(5), 459–472. [Link]

  • Foley, D. J., & Musto, A. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2095–2111. [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. (2024). [Link]

  • 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]

  • Drug-drug Interaction Studies for Regulatory Submission. Charles River Laboratories. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

  • Drug Metabolism. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Wang, L., & Lu, A. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 731–732. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. (2024). [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. ResearchGate. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. (2023). [Link]

Sources

Application

Application Note: Strategic Modalities for the Enantioselective Synthesis of Chiral 1,4-Diazepanes

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Stereocontrolled macrocyclization, Biocatalysis, and Chiral Pool methodologies Executive Summary & Chemical Context Chiral 1,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Stereocontrolled macrocyclization, Biocatalysis, and Chiral Pool methodologies

Executive Summary & Chemical Context

Chiral 1,4-diazepanes (homopiperazines) are privileged seven-membered heterocyclic scaffolds prevalent in high-value pharmaceuticals, including the dual-orexin receptor antagonist Suvorexant and the Rho-kinase inhibitor Ripasudil[1]. However, the synthesis of seven-membered rings is notoriously challenging. Unlike five- or six-membered rings, the cyclization of 1,4-diazepanes is thermodynamically and kinetically disfavored due to transannular strain and unfavorable entropic factors.

Historically, accessing enantiopure 1,4-diazepanes relied on late-stage chiral resolution, which intrinsically caps the maximum theoretical yield at 50%[2]. To overcome this, modern process chemistry has pivoted toward asymmetric synthesis. This application note details two highly efficient, self-validating methodologies for synthesizing chiral 1,4-diazepanes: Biocatalytic Intramolecular Asymmetric Reductive Amination and Chiral Pool-Directed Fukuyama-Mitsunobu Cyclization .

Strategy I: Biocatalytic Intramolecular Asymmetric Reductive Amination

Transition-metal-catalyzed asymmetric reductive aminations often require harsh conditions, high hydrogen pressures, and expensive chiral ligands. Imine Reductases (IREDs) offer a sustainable, highly stereoselective alternative. By utilizing IREDs from Leishmania major (IR1) or Micromonospora echinaurantiaca (IR25), chemists can achieve >99% enantiomeric excess (ee) under ambient conditions[3].

Mechanistic Causality

The reaction begins with a linear aminoketone precursor. In aqueous media, this precursor undergoes spontaneous, reversible intramolecular condensation to form a cyclic iminium intermediate. The IRED enzyme binds this intermediate, and stereocontrol is dictated by the enzyme's chiral active site, which orchestrates a highly face-selective hydride transfer from an NADPH cofactor to the iminium carbon. To overcome the low turnover rate of wild-type enzymes for bulky seven-membered rings, engineered double mutants (e.g., Y194F/D232H) are utilized. These mutations expand the binding pocket and optimize the trajectory of the hydride transfer, increasing catalytic efficiency by 61-fold[1].

IRED_Pathway A Linear Aminoketone Precursor D Cyclic Iminium Intermediate A->D Spontaneous Cyclization B Imine Reductase (IRED) Mutant Y194F/D232H E Chiral 1,4-Diazepane (>99% ee) B->E Stereocontrol C NADPH Cofactor Recycling System C->B Hydride Donor D->E Face-Selective Hydride Transfer

Fig 1: Biocatalytic cascade for 1,4-diazepane synthesis via IRED-mediated asymmetric reduction.

Protocol 1: IRED-Catalyzed Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane

Self-Validating System: This protocol includes an in-situ cofactor recycling checkpoint to ensure continuous hydride availability.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5). Degas by sparging with nitrogen for 15 minutes to prevent oxidative degradation of the enzymes.

  • Cofactor Recycling Setup: To the buffer, add 250 mM D-glucose, 1 mM NADP+, and 10 U/mL Glucose Dehydrogenase (GDH). Causality: GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH, ensuring a constant driving force for the IRED without stoichiometric cofactor costs.

  • Substrate Addition: Dissolve the aminoketone precursor (50 mM final concentration) in a minimal volume of DMSO (max 5% v/v final) and add dropwise to the reaction matrix.

  • Biocatalyst Introduction: Add the purified IRED mutant (Y194F/D232H) at a loading of 2 mg/mL.

  • Incubation: Incubate the reactor at 30 °C with orbital shaking (200 rpm) for 24 hours.

  • Validation & Analytical Checkpoint: Quench a 100 µL aliquot with 100 µL acetonitrile. Centrifuge to precipitate proteins. Analyze the supernatant via Chiral HPLC (e.g., Chiralpak AD-H column)[2]. The disappearance of the ketone peak and the emergence of a single enantiomer peak confirm successful conversion and stereocontrol.

  • Workup: Adjust the bulk reaction pH to 10 using 1M NaOH to deprotonate the diazepane, followed by extraction with ethyl acetate (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Strategy II: Chiral Pool-Directed Fukuyama-Mitsunobu Cyclization

When biocatalysts are unavailable, the chiral pool approach provides a robust, scalable alternative. This strategy utilizes readily available chiral amino alcohols (e.g., (S)-2-aminopropan-1-ol) to construct the 1,4-diazepane core via an intramolecular Fukuyama-Mitsunobu reaction[4].

Mechanistic Causality

The critical innovation in this pathway is the use of the N-nosyl (2-nitrobenzenesulfonyl) protecting group. The highly electron-withdrawing nature of the nosyl group lowers the pKa of the sulfonamide proton to ~4.5, making it an excellent nucleophile for the Mitsunobu reaction. When the primary alcohol is activated by Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD), the deprotonated sulfonamide executes an intramolecular Sₙ2 attack. This results in ring closure with a clean, predictable inversion of stereochemistry at the chiral center[5].

Mitsunobu_Workflow Step1 Chiral Diamino Alcohol (e.g., (S)-2-aminopropan-1-ol) Step2 N-Nosylation (pKa reduction to ~4.5) Step1->Step2 Step3 PPh3 / DIAD Activation (Hydroxyl leaving group) Step2->Step3 Step4 Intramolecular SN2 (Stereochemical Inversion) Step3->Step4 Step5 Nosyl Deprotection (Thiophenol / K2CO3) Step4->Step5 Step6 Chiral 1,4-Diazepane Core (>98% ee) Step5->Step6

Fig 2: Stepwise logical flow of the Fukuyama-Mitsunobu intramolecular cyclization strategy.

Protocol 2: Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate

Self-Validating System: This protocol utilizes TLC and LC-MS checkpoints to verify the complete consumption of the highly reactive phosphonium intermediate.

  • Substrate Preparation: Dissolve the N-nosyl diamino alcohol (10 mmol) and PPh₃ (12 mmol, 1.2 equiv.) in anhydrous THF (50 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath. Causality: Cooling prevents premature intermolecular side reactions and minimizes the thermal degradation of the DIAD-PPh₃ adduct.

  • Mitsunobu Activation: Add DIAD (12 mmol, 1.2 equiv.) dropwise over 30 minutes. The solution will turn pale yellow, indicating the formation of the betaine intermediate.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation Checkpoint: Perform LC-MS analysis. The target cyclized mass [M+H]⁺ should be dominant. The absence of the linear starting material confirms complete cyclization.

  • Nosyl Deprotection: To the crude reaction mixture, add K₂CO₃ (30 mmol) and thiophenol (15 mmol). Stir at 50 °C for 4 hours. Causality: The thiolate anion specifically attacks the electron-deficient aromatic ring of the nosyl group, releasing the free secondary amine via a Meisenheimer complex without affecting the newly formed chiral center[4].

  • Purification: Concentrate the mixture, partition between 1M HCl and diethyl ether (to remove triphenylphosphine oxide and unreacted thiophenol). Basify the aqueous layer to pH 11 and extract with dichloromethane. Purify via silica gel chromatography.

Quantitative Performance Comparison

To guide synthetic route selection, the following table summarizes the quantitative metrics of the discussed methodologies, including a third emerging pathway utilizing β-lactam annulation[6].

Synthesis StrategyKey Catalyst / ReagentStereocontrol MechanismTypical YieldEnantiomeric Excess (ee)Scalability
Biocatalytic Reductive Amination IRED (Mutant Y194F/D232H)Enzyme active site (Face-selective hydride transfer)75 - 95%>99%High (Aqueous, Green)
Fukuyama-Mitsunobu Cyclization DIAD, PPh₃, N-Nosyl groupChiral Pool (Sₙ2 Inversion of configuration)60 - 85%>98%Medium (Atom economy issues due to PPh₃O)
β-Lactam Annulation NaBH₄ (Reduction)Pre-existing stereocenter / Chiral auxiliary70 - 90%>95%Low-Medium (Complex precursor synthesis)

References

  • Xu, Z., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10, 8780−8787.[Link]

  • Van Brabandt, W., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Journal of Organic Chemistry, 71, 7083-7086.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the bis-urea formation between 1,4-diazepane (homopiperazine) an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the bis-urea formation between 1,4-diazepane (homopiperazine) and 4-morpholinecarbonyl chloride. Due to the unique steric and electronic properties of the 7-membered homopiperazine ring, achieving high yields of the bis-substituted product requires precise control over reaction kinetics, catalysis, and purification environments.

Mechanistic Pathway & Reaction Workflow

The synthesis relies on a double nucleophilic acyl substitution. The first equivalent of 4-morpholinecarbonyl chloride reacts rapidly, but the resulting mono-urea intermediate is sterically hindered and electronically deactivated, making the second acylation the rate-limiting step.

SynthesisPathway Diazepane 1,4-Diazepane (Homopiperazine) MonoAdduct Mono-urea Intermediate (Sterically Hindered) Diazepane->MonoAdduct Nucleophilic Attack (N1) Carbamoyl 4-Morpholinecarbonyl Chloride (2.2 - 2.5 eq) Carbamoyl->MonoAdduct Acyl Transfer BisAdduct 1,4-Bis(4-morpholinylcarbonyl)- 1,4-diazepane Carbamoyl->BisAdduct 2nd Equivalent MonoAdduct->BisAdduct Nucleophilic Attack (N4) Catalyst DIPEA / DMAP (Acid Scavenger & Catalyst) Catalyst->MonoAdduct Promotes Reaction

Mechanistic workflow for the synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane.

Validated Experimental Protocol

Causality Context: The conversion of 1,4-diazepane to a bis-urea requires overcoming the steric hindrance of the 7-membered ring during the second acylation. We employ N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge HCl, and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst to accelerate the reaction 1.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL round-bottom flask. Purge with inert gas (N2 or Ar). Self-Validation: A completely dry system prevents the competitive hydrolysis of the moisture-sensitive carbamoyl chloride 2.

  • Reagent Loading: Dissolve 1,4-diazepane (1.0 eq, 10 mmol) in 50 mL of anhydrous Dichloromethane (DCM). Add DIPEA (2.5 eq, 25 mmol) and DMAP (0.1 eq, 1.0 mmol).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature controls the highly exothermic nucleophilic acyl substitution, preventing the formation of thermal degradation byproducts 3.

  • Acylation: Dissolve 4-morpholinecarbonyl chloride (2.2 eq, 22 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 12-16 hours.

  • In-Process Validation: Perform Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. Self-Validation: The reaction is complete when the mono-adduct spot (typically Rf ~0.3) completely converts to the less polar bis-adduct spot (Rf ~0.5).

Workup & Purification

WorkupPathway Crude Crude Reaction Mixture Quench Aqueous Quench (H2O) Crude->Quench AcidWash 1M HCl Wash (Removes Amines) Quench->AcidWash BaseWash Sat. NaHCO3 Wash (Neutralizes Acid) AcidWash->BaseWash Purify Flash Chromatography (DCM/MeOH/NH4OH) BaseWash->Purify

Optimized aqueous workup and purification workflow for bis-urea isolation.

  • Quench: Add 30 mL of deionized water to quench any unreacted carbamoyl chloride.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 30 mL). Self-Validation: Test the aqueous layer pH; it must be ~2 to guarantee the complete removal of unreacted 1,4-diazepane and DMAP.

  • Base Wash: Wash the organic layer with saturated NaHCO3 (30 mL) to neutralize residual acid, followed by brine (30 mL) to remove water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Quantitative Optimization Data

The following table summarizes the impact of optimizing key reaction parameters on the final isolated yield.

ParameterStandard ConditionOptimized ConditionCausality for Improvement
Solvent THFAnhydrous DCMDCM provides superior solubility for the highly polar bis-urea product, preventing premature precipitation.
Base Triethylamine (TEA)DIPEA (2.5 eq)DIPEA's steric bulk prevents it from acting as a competing nucleophile, reducing side reactions.
Catalyst NoneDMAP (0.1 eq)DMAP forms a highly reactive acylpyridinium intermediate, overcoming the steric hindrance of the second acylation 1.
Temperature Room Temp (20 °C)0 °C → Room TempDropwise addition at 0 °C suppresses the exothermic hydrolysis of the carbamoyl chloride 3.
Isolated Yield 60 - 65%88 - 92% Synergistic effect of catalyst, non-nucleophilic base, and thermal control.

Troubleshooting & FAQs

Q1: Why am I seeing a large amount of the mono-substituted intermediate in my crude NMR? A1: Causality: 1,4-diazepane has two secondary amines. After the first substitution, the steric bulk and electron-withdrawing nature of the newly formed urea slightly deactivate the second amine. Solution: Ensure a slight excess of the carbamoyl chloride (2.2 - 2.5 eq) and add a catalytic amount of DMAP to accelerate the acyl transfer 1.

Q2: My 4-morpholinecarbonyl chloride seems to be degrading before the reaction completes. What is happening? A2: Causality: Carbamoyl chlorides are highly sensitive to moisture and undergo rapid hydrolysis to form morpholine, CO2, and HCl 2. Solution: Use strictly anhydrous solvents (e.g., dry DCM over molecular sieves) and maintain an inert atmosphere (N2 or Ar) throughout the addition phase.

Q3: I'm getting severe emulsions during the aqueous workup. How can I break them? A3: Causality: The bis-urea product and unreacted starting materials are highly polar and can act as surfactants, stabilizing the organic-aqueous interface. Solution: Filter the biphasic mixture through a thin pad of Celite to remove insoluble polymeric byproducts, or add saturated brine to increase the ionic strength of the aqueous layer, forcing phase separation.

Q4: The product streaks heavily on silica gel during purification, leading to poor isolated yields. A4: Causality: The basic nitrogens in the morpholine rings interact strongly with the acidic silanol groups on the stationary phase. Solution: Pre-treat the silica column with 1% triethylamine (TEA) or use a gradient of DCM/MeOH containing 0.1-0.5% aqueous NH4OH to neutralize the silanol interactions 3.

References

  • Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists of Human CCR8. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • CA2602254C - Rho kinase inhibitors.
  • 1,3,4-OXADIAZOLE DERIVATIVE COMPOUNDS AS HISTONE DEACETYLASE 6 INHIBITOR. Googleapis.com (European Patent Office).[Link]

Sources

Optimization

Improving the yield of 1,4-diazepane synthesis reactions

Welcome to the 1,4-Diazepane Synthesis Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the notorious cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 1,4-Diazepane Synthesis Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the notorious challenges of synthesizing 1,4-diazepane (homopiperazine) and its derivatives.

Due to the high nucleophilicity of diamines and the entropic challenges of forming seven-membered rings, syntheses frequently suffer from overalkylation, intermolecular polymerization, and harsh deprotection conditions. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to optimize your reaction yields.

Section 1: Mechanistic Pathways & Yield Optimization

To improve yields, we must first understand the thermodynamic and kinetic forces at play. Direct alkylation of ethylenediamine with 1,3-dihalopropanes typically fails because intermolecular chain-growth (polymerization) outpaces intramolecular ring closure.

To force the reaction toward the desired seven-membered 1,4-diazepane ring, we rely on two primary strategies:

  • Steric and Electronic Deactivation (Protection): By adding electron-withdrawing tosyl (Ts) groups to the diamine, we reduce the nitrogen's nucleophilicity and increase steric bulk. This prevents overalkylation and heavily favors intramolecular cyclization[1].

  • Domino Cascade Reactions: Modern atom-economical methods bypass alkylation entirely, utilizing a domino process between diamines and ketoesters via an in situ Aza-Nazarov reagent, driving the reaction to completion without solvent[2].

Pathways A Ethylenediamine + 1,3-Dihalopropane B Protection (TsCl / Na2CO3) A->B C Cyclization (NaH / DMF) B->C D Deprotection (HBr / AcOH / Phenol) C->D E 1,4-Diazepane (Homopiperazine) D->E F Diamine + Ketoester G Domino Process (Neat, RT) F->G G->E

Figure 1: Primary synthetic pathways for 1,4-diazepane generation.

Quantitative Yield Comparison

The table below summarizes the expected yields and conditions for the most robust synthesis routes.

Synthesis RouteReagentsReaction ConditionsAverage YieldKey Advantage
Domino Aza-Nazarov Diamine + KetoesterNeat, Room Temp, 0.5–5 h83% – 95%Atom-economical, no solvent required[2]
Tosyl-Protected Alkylation Ethylenediamine + TsCl + 1,3-DichloropropaneNaH/DMF (Cyclization), HBr/AcOH (Deprotection)~78% (Overall)Scalable, avoids high-pressure hydrogenation[3]
Reductive Amination DAZA + Aldehydes + NaBH₄MeOH, RT, 2–24 h77% – 95%High specificity for substituted derivatives[4]

Section 2: Troubleshooting & FAQs

Q1: My cyclization reaction with 1,3-dichloropropane is yielding a highly viscous, intractable mixture. What is happening? A: You are observing intermolecular polymerization. Because primary amines are highly nucleophilic, the uncyclized intermediate reacts with another ethylenediamine molecule rather than closing the ring. Causality & Fix: You must implement the "high dilution principle" and deactivate the amines. Ensure your amines are N,N'-ditosylated before alkylation. The bulky tosyl groups restrict the reaction to a 1:1 stoichiometry, and running the cyclization in dilute DMF ensures that intramolecular collision (ring closure) is statistically more likely than intermolecular collision[1].

Q2: I am using the domino process with a ketoester and a diamine, but my yields are lower than the literature >90%. How can I improve this? A: The domino process is highly sensitive to solvation effects. Causality & Fix: This reaction is designed to run neat (solvent-free)[2]. Adding a solvent dilutes the reactants, drastically lowering the collision frequency required for the cascade to propagate. Ensure your diamine is freshly distilled; degraded or hydrated starting materials will stall the cascade and drop yields to <50%.

Q3: My detosylation step using HBr/AcOH is giving poor yields (under 50%) and dark, tarry byproducts. How can I clean this up? A: Detosylation requires a highly acidic environment, which generates highly reactive electrophilic tosyl cations. Without a scavenger, these cations re-react with the newly freed secondary amines or polymerize, creating tar. Causality & Fix: Add phenol to the HBr/AcOH mixture. Phenol acts as a highly effective sacrificial carbocation scavenger. The tosyl groups will attack the electron-rich phenol ring instead of your product, consistently boosting deprotection yields to >90%[3].

Troubleshooting Start Low Yield in Synthesis Q1 Polymeric byproducts? Start->Q1 Yes1 Apply High Dilution & N-Protection Q1->Yes1 Yes No1 Check intermediates Q1->No1 No Q2 Incomplete Cyclization? No1->Q2 Yes2 Switch to NaH/DMF or stronger base Q2->Yes2 Yes Q3 Dark byproducts in deprotection? Q2->Q3 No Yes3 Add Phenol as carbocation scavenger Q3->Yes3 Yes

Figure 2: Troubleshooting logic tree for resolving low yields in cyclization.

Section 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Solvent-Free Domino Synthesis of 1,4-Diazepanes

This method is highly atom-economical and avoids complex protection/deprotection steps[2].

  • Reagent Mixing: In a dry flask under an inert atmosphere, add the 1,2-diamine (1.0 mmol) dropwise to the appropriate ketoester (1.0 mmol) at room temperature. Do not add solvent.

    • Causality: The lack of solvent forces immediate orbital overlap between the amine and carbonyl, initiating the Aza-Nazarov cascade.

    • Validation Checkpoint: You should observe a mild exotherm and an immediate change in viscosity, indicating successful imine formation.

  • Cascade Propagation: Stir the neat mixture at room temperature for 0.5 to 5 hours.

    • Validation Checkpoint: Perform TLC (eluting with 1:10 EtOAc/petroleum ether). The reaction is complete when the ketoester spot entirely disappears.

  • Purification: Purify the mixture directly via column chromatography on neutral Al₂O₃ (activity grade IV).

    • Validation Checkpoint: ¹H NMR (250 MHz, CDCl₃) must show the disappearance of primary amine protons and the emergence of complex multiplet signals between 2.40–3.60 ppm, characteristic of the 1,4-diazepane ring system[2].

Protocol B: Tosyl-Protected Cyclization and Deprotection

Use this method when synthesizing unsubstituted homopiperazine from bulk industrial chemicals[1].

  • Sulfonylation (Protection): React ethylenediamine (0.02 mol) with p-toluenesulfonyl chloride (0.049 mol) in a 20% sodium carbonate solution at 39 °C for 3.9 hours[1].

    • Validation Checkpoint: N,N'-bis(toluenesulfonyl)-1,2-ethylenediamine will precipitate as a white solid. A yield of ~94% validates that over-sulfonylation has been avoided.

  • Cyclization: Dissolve the protected diamine in anhydrous DMF. Slowly add NaH (2.2 eq) at 0 °C, followed by dropwise addition of 1,3-dichloropropane.

    • Causality: NaH irreversibly deprotonates the sulfonamide. Dropwise addition of the electrophile maintains a low concentration, favoring intramolecular ring closure.

    • Validation Checkpoint: Hydrogen gas evolution will occur upon NaH addition. Wait until bubbling completely ceases before adding the 1,3-dichloropropane to ensure complete deprotonation.

  • Deprotection: Reflux the cyclized intermediate in a mixture of 48% HBr, glacial acetic acid (HAc), and phenol (excess) for 12 hours[3].

    • Validation Checkpoint: The reaction mixture should remain relatively clear (amber/orange) rather than turning black. Post-workup, the ¹H NMR must show a complete absence of aromatic protons (7.2–7.8 ppm) and the methyl singlet (2.4 ppm) of the tosyl group. Expected yield for this step is ~91%[3].

References

  • Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism Source: The Royal Society Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Morpholine Derivatives

Welcome to the Technical Support Center for the synthesis of morpholine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of morpholine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered in the laboratory. Morpholine is a crucial heterocyclic motif in medicinal chemistry, and its derivatives are integral to a wide range of pharmaceuticals.[1][2][3][4] This guide offers practical, field-proven insights to help you navigate the complexities of their synthesis.

Troubleshooting Guide: Common Synthesis Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield and/or Dark, Viscous Product in Morpholine Synthesis from Diethanolamine

Question: My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous product. What is the likely cause, and how can I improve it?

Answer: This is a common issue in the classical acid-catalyzed dehydration of diethanolamine.[5][6] The problem typically stems from one or more of the following factors:

  • Inadequate Temperature Control: This reaction requires high temperatures, generally in the range of 180-210°C, to proceed efficiently.[5] If the temperature is too low, the cyclization will be incomplete. Conversely, excessive temperatures can lead to charring and the formation of polymeric side products, resulting in a dark, viscous mixture. A temperature drop of just 10-15°C can significantly reduce the yield.[5][7]

  • Insufficient Reaction Time: The dehydration of diethanolamine is a slow process and often requires prolonged heating (15 hours or more) to ensure the reaction goes to completion.[5][7]

  • Improper Acid Concentration: Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent.[5] Using an incorrect concentration or an insufficient amount of acid will lead to an incomplete reaction. The initial addition of acid is also highly exothermic and must be controlled.[5][7]

  • Inefficient Water Removal: The presence of water can inhibit the forward reaction. Efficient removal of water as it is formed is crucial to drive the reaction equilibrium towards the product.[8]

  • Purification Challenges: Morpholine is highly hygroscopic, meaning it readily absorbs moisture from the air.[5] The crude product is often a thick paste of morpholine hydrochloride that needs to be neutralized and carefully distilled.[5][7] Incomplete drying of the crude product will lead to lower purity and an inaccurate yield calculation.

Solutions:

  • Precise Temperature Monitoring: Use a calibrated high-temperature thermometer and a reliable heating mantle to maintain a stable temperature within the optimal range.

  • Ensure Sufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC if possible, though in-process monitoring of this specific reaction is challenging) and ensure the reaction is heated for the full recommended duration.

  • Careful Acid Addition and Stoichiometry: Slowly add the concentrated acid while cooling the reaction mixture. Ensure the correct molar ratio of acid to diethanolamine is used as specified in the protocol.

  • Effective Neutralization and Drying: After the reaction, the solidified morpholine salt should be ground and thoroughly mixed with a base like calcium oxide or sodium hydroxide before distillation.[7] The collected crude morpholine should be dried over a strong drying agent like potassium hydroxide (KOH) pellets before final fractional distillation.[5][7]

Issue 2: Low Conversion in Reductive Amination with a Ketone

Question: I am attempting a reductive amination between morpholine and a ketone, but I am observing very low conversion. What are the potential reasons for this?

Answer: Reductive amination is a powerful tool for N-alkylation, but its success is highly dependent on several factors, especially when using a relatively weak nucleophile like morpholine with a ketone.[9] The key is the formation of the intermediate iminium ion, which is then reduced.

  • Slow Iminium/Enamine Formation: The equilibrium between the ketone/amine and the iminium/enamine intermediate may not be favorable. This is often the rate-limiting step.[9]

  • Ineffective Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion as it forms.[5] Common reagents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[5]

  • Suboptimal pH: The pH of the reaction is crucial. Acidic conditions are required to catalyze the formation of the iminium ion, but a pH that is too low will protonate the morpholine, rendering it non-nucleophilic.

  • Steric Hindrance: Significant steric hindrance on either the ketone or the amine can slow down the initial nucleophilic attack.

Solutions:

  • Facilitate Iminium Ion Formation:

    • Consider using a Lewis acid like Ti(OiPr)₄ to activate the ketone.[9]

    • A two-step procedure can be effective: first, form the imine/enamine, often with azeotropic removal of water, and then add the reducing agent.

  • Optimize the Reducing Agent: If one reducing agent is ineffective, try another. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and can be used in a wider range of solvents.[10]

  • Control the pH: The reaction is often buffered, for example, with acetic acid. Careful optimization of the pH may be necessary for challenging substrates.

  • Increase Reaction Time and/or Temperature: If the reaction is slow due to steric hindrance, extending the reaction time or moderately increasing the temperature may improve conversion.

Issue 3: Formation of 1,3-dimorpholin-4-ylurea Byproduct in Urea-Based Syntheses

Question: In my synthesis of a morpholin-4-ylurea derivative, I am observing a significant amount of the 1,3-dimorpholin-4-ylurea byproduct. How can I minimize this?

Answer: The formation of the disubstituted urea byproduct is a common issue when reacting morpholine with urea or its derivatives.[11] This side reaction is favored by:

  • Excess Morpholine: Using a stoichiometric excess of morpholine will drive the reaction towards the formation of the disubstituted product.

  • High Reaction Temperatures: Higher temperatures can increase the rate of the second substitution reaction.[11]

Solutions:

  • Control Stoichiometry: Use an equimolar ratio or a slight excess of urea relative to morpholine. A 1:1 or 1:1.1 ratio of morpholine to urea is often recommended.[11]

  • Optimize Reaction Temperature: Maintain the reaction temperature at the lower end of the effective range to disfavor the formation of the byproduct. The optimal temperature should be determined experimentally to maximize the yield of the desired monosubstituted product while minimizing impurities.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the morpholine ring?

A1: The most traditional and industrially practiced method involves the dehydration of diethanolamine using a strong acid like sulfuric acid.[6][8][12] Another major industrial route is the reaction of diethylene glycol with ammonia at high temperature and pressure over a hydrogenation catalyst.[8] More modern and "green" approaches often utilize 1,2-amino alcohols, aziridines, or epoxides as starting materials.[13] A notable recent method involves the reaction of a 1,2-amino alcohol with ethylene sulfate, which is efficient and environmentally friendly.[12]

Q2: I'm struggling with the purification of my basic morpholine derivative using silica gel chromatography. What are the best practices?

A2: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, streaking, and sometimes irreversible binding to the column.[14] To improve chromatography:

  • Add a Basic Modifier: Add a small amount (typically 0.1-2%) of a basic modifier like triethylamine (Et₃N) or ammonia (often as a solution in methanol) to your eluent system. This neutralizes the acidic sites on the silica, leading to better peak shape and recovery.[14]

  • Use Deactivated Silica: Consider using silica gel that has been end-capped or treated to reduce the number of acidic sites.

  • Alternative Stationary Phases: For highly basic compounds, alumina or reversed-phase chromatography may be more suitable alternatives.

Q3: My morpholine derivative is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?

A3: High water solubility can make extraction with common organic solvents inefficient.[12][14] To improve extraction efficiency:

  • Salting Out: Add a large amount of an inorganic salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.[14]

  • pH Adjustment: Since your compound is basic, ensure the aqueous layer is basified (e.g., with NaOH or K₂CO₃) to deprotonate any ammonium salt, as the free base form is generally less water-soluble.[14]

  • Use a More Polar Solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective than less polar solvents for extracting polar compounds. Continuous liquid-liquid extraction can also be a valuable technique for compounds with poor partition coefficients.

Q4: What are the key challenges in the N-arylation of morpholine?

A4: The N-arylation of morpholine, a key transformation in medicinal chemistry, often presents challenges related to the reactivity of the aryl halide and the choice of catalyst system.[5][15][16]

  • Aryl Halide Reactivity: Electron-poor aryl halides are generally more reactive in nucleophilic aromatic substitution (SNAr). For less reactive (electron-rich or neutral) aryl halides, transition-metal-catalyzed methods like the Buchwald-Hartwig amination are typically required.[15] Ortho-substituted aryl halides can give poor yields due to steric hindrance.[5]

  • Catalyst System: In palladium- or copper-catalyzed reactions, finding the optimal combination of metal precursor, ligand, and base is crucial for achieving high yields.[15][17][18] The choice of ligand is particularly important and often needs to be screened for a given substrate.

Q5: Are protecting groups necessary for morpholine synthesis?

A5: The use of protecting groups depends on the overall synthetic strategy and the presence of other functional groups in the molecule.[19][20][21] For instance, if you are building a complex molecule with multiple reactive sites, protecting the morpholine nitrogen (e.g., as a Boc or Cbz carbamate) may be necessary to prevent it from reacting in subsequent steps.[21][22] In simpler syntheses, such as direct N-alkylation or N-arylation of the parent morpholine, a protecting group is generally not required.

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the classical dehydration of diethanolamine using a strong acid.[5][7][12]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Calcium Oxide (or Sodium Hydroxide) (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (optional, for final drying, ~1 g)

Procedure:

  • To a round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.

  • While cooling and stirring, slowly and carefully add concentrated hydrochloric acid until the pH of the solution is approximately 1. This reaction is highly exothermic.[5][7]

  • Heat the resulting diethanolamine hydrochloride solution to drive off the water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.[5][7]

  • Allow the mixture to cool to about 160°C and then pour it into a dish to solidify. Caution: Do not let it fully solidify in the flask.

  • Grind the solidified morpholine hydrochloride paste and mix it thoroughly with 50 g of calcium oxide.[7]

  • Transfer the mixture to a suitable flask and perform a distillation, potentially using a strong, direct flame (with appropriate safety precautions). Collect the crude, wet morpholine distillate.[7]

  • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide pellets for 30-60 minutes.[5][7]

  • Decant or filter the morpholine. If an aqueous layer is present, separate it.

  • For final purification and drying, you can add a small piece of sodium metal and reflux for 1 hour, followed by fractional distillation. Collect the pure morpholine product at a boiling range of 126-129°C.[5][7] A yield of 35-50% can be expected.[7][8]

Data and Workflow Visualizations

Troubleshooting Workflow: Low Yield in Diethanolamine Dehydration

G start Low Yield / Dark Product in Diethanolamine Dehydration cause1 Inadequate Temperature (Too Low or Too High) start->cause1 cause2 Insufficient Reaction Time start->cause2 cause3 Improper Acid Concentration start->cause3 cause4 Inefficient Purification (Hygroscopic) start->cause4 solution1 Use Calibrated High-Temp Thermometer Maintain Stable Heating (180-210°C) cause1->solution1 solution2 Ensure Reaction Runs for Full Recommended Time (e.g., 15+ hrs) cause2->solution2 solution3 Verify Acid Stoichiometry & Control Exotherm on Addition cause3->solution3 solution4 Thoroughly Dry Crude Product (e.g., KOH) Perform Careful Fractional Distillation cause4->solution4

Caption: Troubleshooting workflow for low yields in morpholine synthesis.

Key Synthetic Routes to Morpholine Derivatives

G cluster_0 Ring Formation cluster_1 N-Functionalization Diethanolamine Diethanolamine Morpholine Core Morpholine Core Diethanolamine->Morpholine Core  Acid-Catalyzed  Dehydration 1,2-Amino Alcohol 1,2-Amino Alcohol 1,2-Amino Alcohol->Morpholine Core  + Ethylene Sulfate  (Green Method) Diethylene Glycol\n+ Ammonia Diethylene Glycol + Ammonia Diethylene Glycol\n+ Ammonia->Morpholine Core  High T/P  Catalyst Alkyl Halide Alkyl Halide Morpholine Core->Alkyl Halide Aryl Halide Aryl Halide Morpholine Core->Aryl Halide Ketone/Aldehyde Ketone/Aldehyde Morpholine Core->Ketone/Aldehyde N-Substituted Morpholine N-Substituted Morpholine Alkyl Halide->N-Substituted Morpholine  N-Alkylation Aryl Halide->N-Substituted Morpholine  N-Arylation  (e.g., Buchwald-Hartwig) Ketone/Aldehyde->N-Substituted Morpholine  Reductive  Amination

Caption: Key synthetic strategies for morpholine derivatives.

References

Sources

Optimization

Technical Support Center: Purification of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the purification of 1,4-Bis(4-morpholinylcarbonyl)-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the purification of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane .

This molecule consists of a 1,4-diazepane (homopiperazine) core flanked by two morpholine-4-carbonyl groups. The resulting bis-urea structure presents a unique challenge: despite possessing four nitrogen atoms and four oxygen atoms, the molecule is completely neutral at physiological pH . The nitrogens are tied up in tertiary urea linkages, stripping them of their basicity, while the high heteroatom density makes the compound exceptionally polar and a strong hydrogen-bond acceptor.

Standard purification workflows (like acidic aqueous washes or normal-phase silica chromatography) often fail here. This guide provides field-proven, causality-driven solutions to isolate this compound with high purity and yield.

Part 1: Troubleshooting FAQs

Q1: My crude reaction mixture contains unreacted morpholine and the mono-adduct (1-(4-morpholinylcarbonyl)-1,4-diazepane). Why am I losing my product during a standard acidic aqueous wash?

The Causality: While an acidic wash (e.g., 1M HCl) successfully protonates and removes the basic impurities (morpholine and the mono-adduct), your target bis-urea is highly polar. Even though it is neutral, its massive hydrogen-bonding capacity causes it to partition heavily into the aqueous layer, leading to severe yield loss. The Solution: Abandon liquid-liquid extraction (LLE) for impurity removal. Instead, utilize chemoselective solid-phase scavenging. By adding a polymer-supported isocyanate (PS-Isocyanate) resin to your organic crude mixture, you can covalently capture all primary and secondary amines (unreacted morpholine and mono-adduct) onto the solid support. Your neutral bis-urea target remains untouched in solution and is recovered via simple filtration. This methodology is a cornerstone of parallel purification in combinatorial chemistry ().

Q2: I am trying to remove neutral byproducts (e.g., urea dimers) using chromatography. Why does my compound streak on normal-phase silica and elute in the void volume on standard C18?

The Causality: Normal-phase silica relies on surface silanol interactions. The dense hydrogen-bond acceptor network of your bis-urea causes irreversible adsorption and severe streaking. Conversely, standard reversed-phase (C18) columns rely on hydrophobic partitioning; your compound is simply too polar to be retained by the alkyl chains. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) paired with a highly organic, water-deficient mobile phase (typically >70% Acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase. This provides superior retention and sharp peak shapes for highly polar, neutral molecules ().

Q3: After chromatography, my concentrated fractions yield a thick oil instead of a solid. How do I induce crystallization?

The Causality: The flexible 1,4-diazepane ring lowers the lattice energy of the molecule, making it prone to "oiling out" (liquid-liquid phase separation) when concentrated from highly solvating media like pure dichloromethane (DCM) or methanol. The Solution: Employ an anti-solvent precipitation strategy. Dissolve the oil in a minimal amount of a good solvent (DCM or Ethyl Acetate), and slowly titrate in a non-polar anti-solvent (Heptane or Hexanes) under high shear. This forces the compound out of solution dynamically, promoting nucleation over phase separation.

Part 2: Experimental Protocols

Protocol A: Chemoselective Scavenging of Basic Impurities

Objective: Remove unreacted morpholine and mono-adduct without aqueous workup.

  • Preparation: Dissolve the crude reaction mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Resin Addition: Add 3.0 to 4.0 equivalents (relative to the estimated basic impurities) of Polymer-Supported Isocyanate (PS-Isocyanate) resin (typical loading: 1.5 - 1.7 mmol/g).

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 4 to 6 hours. Note: Do not use a magnetic stir bar, as it will physically grind and degrade the polymer beads.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the resin cake with 3 column volumes of DCM.

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield the crude neutral bis-urea.

Protocol B: HILIC Purification Workflow

Objective: Chromatographic isolation of the highly polar bis-urea from neutral byproducts.

  • Column Selection: Use an Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0, adjusted with Formic Acid). The buffer ensures reproducible hydration of the stationary phase.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Sample Dilution: Dissolve the sample in a diluent matching the starting conditions (e.g., 85% Acetonitrile / 15% Water). Critical: Injecting in pure water or DCM will cause severe peak distortion in HILIC.

  • Gradient Elution: Run a gradient from 95% B to 60% B over 20 column volumes. (Remember: In HILIC, water is the strong eluting solvent).

  • Detection: Monitor via UV at 210-220 nm (urea absorbance) or via ELSD/CAD if UV response is poor.

Protocol C: Anti-Solvent Crystallization

Objective: Obtain a free-flowing solid from the purified oil.

  • Dissolution: Dissolve the purified bis-urea oil in a minimal volume of Ethyl Acetate (approx. 2-3 mL per gram of product) at 40 °C.

  • Anti-Solvent Addition: While stirring vigorously (500 rpm), add Heptane dropwise at a rate of 1 mL/min.

  • Nucleation: Stop the addition when the solution becomes persistently cloudy. Seed the solution with a few crystals of the pure product (if available) and let it stir for 30 minutes at 40 °C to establish a crystal bed.

  • Completion: Slowly add another 2-3 volumes of Heptane, then cool the suspension to 0-5 °C over 2 hours.

  • Isolation: Filter the resulting white solid and dry under vacuum at 45 °C for 12 hours.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Purification Strategies for 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

Purification MethodTarget Impurities RemovedPhysicochemical MechanismTypical RecoveryScalability
PS-Isocyanate Scavenging Morpholine, Mono-adduct (1°/2° amines)Covalent capture via urea bond formation on solid support>95%Excellent (Batch or Flow)
HILIC Chromatography Neutral byproducts (e.g., urea dimers, triphosgene artifacts)Hydrophilic partitioning into immobilized water layer80–90%Moderate (Prep-LC)
Anti-Solvent Crystallization Trace soluble organic impuritiesDifferential solubility and lattice energy optimization75–85%Excellent (Kilo-lab)

Part 4: Purification Decision Workflow

The following diagram illustrates the logical progression of the purification strategy based on the impurity profile of your crude mixture.

G Crude Crude Reaction Mixture (Target + Basic Impurities) Scavenger Add PS-Isocyanate Resin (Binds 1° & 2° Amines) Crude->Scavenger Filter Filtration & Solvent Wash Scavenger->Filter Removes Mono-adduct & Morpholine Assess Purity Assessment (LC-MS / NMR) Filter->Assess HILIC HILIC Chromatography (Removes Neutral Impurities) Assess->HILIC Neutral Impurities Present Cryst Anti-Solvent Crystallization (EtOAc / Heptane) Assess->Cryst High Purity (>90%) Pure Pure 1,4-Bis(4-morpholinylcarbonyl)- 1,4-diazepane HILIC->Pure Cryst->Pure

Figure 1: Decision tree for the purification of highly polar, neutral bis-ureas.

Part 5: References

  • Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(21), 4874–4881. [Link]

  • Simon, R., Enjalbert, Q., Biarc, J., Lemoine, J., & Salvador, A. (2012). Evaluation of hydrophilic interaction chromatography (HILIC) versus C18 reversed-phase chromatography for targeted quantification of peptides by mass spectrometry. Journal of Chromatography A, 1264, 31-39.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1,4-Diazepane Synthesis

Welcome to the technical support center for the synthesis of 1,4-diazepane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,4-diazepane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important seven-membered heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve issues in your synthetic work.

The construction of medium-sized rings like 1,4-diazepane is notoriously challenging due to unfavorable enthalpic and entropic factors.[1][2] Issues such as transannular strain and the high entropic cost of bringing two reactive ends of a linear precursor together often lead to competing side reactions, primarily intermolecular polymerization.[1][2] This guide offers field-proven insights and evidence-based protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the 1,4-diazepane core?

A1: The most classical and direct approach is the double N-alkylation of a 1,2-diamine (like ethylenediamine) with a 1,3-dielectrophile (like 1,3-dihalopropanes).[3][4] Other methods include reductive amination of dicarbonyl compounds with diamines, ring-expansion strategies, and domino processes from specialized starting materials.[5][6] The choice of route often depends on the desired substitution pattern and the scale of the reaction.

Q2: Why is the synthesis of a seven-membered ring like 1,4-diazepane inherently difficult?

A2: The formation of seven-membered rings via direct cyclization is entropically and enthalpically disfavored. The conformational flexibility of the open-chain precursor makes it statistically unlikely for the two reactive ends to come into the required proximity for intramolecular reaction.[7] Consequently, the open-chain intermediate is more likely to react with another molecule, leading to oligomers or polymers instead of the desired cyclic product.[1][2]

Q3: What is a "typical" yield for a simple 1,4-diazepane synthesis?

A3: Yields are highly variable and depend on the specific substrates and reaction conditions. For a straightforward cyclization of ethylenediamine and 1,3-dichloropropane under standard conditions, yields can often be low (<30%) due to polymerization. However, with optimized protocols, such as those employing high-dilution techniques, yields can be significantly improved. Some modern, catalyzed methods report high yields, but may require more complex starting materials.[5][8]

Q4: What are the most critical parameters to control to achieve a good yield?

A4: The three most critical parameters are:

  • Concentration: Employing high-dilution conditions is paramount to favor the intramolecular cyclization over intermolecular side reactions.

  • Stoichiometry: Precise control over the ratio of diamine to dielectrophile is crucial to avoid unreacted starting materials and side products from over-alkylation.

  • Choice of Base and Solvent: The base must be strong enough to deprotonate the amine/ammonium salt but not so reactive that it promotes side reactions like elimination of the alkyl halide. The solvent plays a key role in solubilizing reactants and influencing the reaction kinetics.

Troubleshooting Guide: Low Yield Scenarios

This section addresses specific problems you may encounter during your synthesis. Each issue is presented with potential causes and actionable troubleshooting steps.

Issue 1: Very low or no product observed, with starting materials largely recovered.

Possible Cause: The reaction conditions are insufficient to promote the N-alkylation steps. This could be due to low reactivity of the electrophile, insufficient basicity to deprotonate the amine, or an inappropriate solvent or temperature.

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure that both the diamine and the 1,3-dielectrophile are pure. Contaminants can inhibit the reaction. Ethylenediamine, for example, can absorb atmospheric CO₂ to form non-nucleophilic carbonates.

  • Increase Basicity: The second alkylation step requires deprotonation of an ammonium salt intermediate. If a weak base is used, this step can be the rate-limiting factor. Consider switching to a stronger, non-nucleophilic base.

  • Optimize Solvent: The solvent must fully dissolve the reactants. For the reaction of a diamine with an alkyl halide, polar aprotic solvents like acetonitrile or DMF are often effective.

  • Increase Temperature: If the reaction is sluggish at room temperature, gradually increasing the heat can improve the rate. Monitor carefully by TLC or LC-MS to ensure the product is stable at higher temperatures and that side reactions are not accelerated disproportionately.

Table 1: Impact of Base and Solvent on Cyclization Efficiency
BaseSolventTemperatureCommon Outcome
K₂CO₃AcetonitrileRefluxModerate yield, common choice for initial attempts.
NaHTHF / DMF25-80 °CStronger base, can improve yield but may increase side reactions. Requires anhydrous conditions.
Et₃NDichloromethane25-40 °COften too weak for the second alkylation, leading to stalled reactions.
Cs₂CO₃DMF80-100 °COften provides excellent results due to the "cesium effect," which templates the cyclization.
Issue 2: The major product is a white, insoluble solid, identified as a polymer/oligomer.

Possible Cause: This is the most common failure mode in medium-ring synthesis. The rate of intermolecular reaction is significantly higher than the rate of the desired intramolecular cyclization due to unfavorable reaction kinetics at standard concentrations.[1][2]

Troubleshooting Steps:

The solution is to employ high-dilution conditions . This technique ensures that the concentration of the linear intermediate is kept extremely low, thus statistically favoring the intramolecular ring-closing reaction.

Experimental Protocol: High-Dilution Cyclization
  • Setup: Arrange two syringe pumps and a large three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser. The flask should contain the bulk of the solvent and the base (e.g., potassium carbonate).

  • Reactant Preparation: Prepare two separate solutions in the syringes: one containing the 1,2-diamine in the reaction solvent and the other containing the 1,3-dielectrophile in the same solvent.

  • Slow Addition: Set the syringe pumps to add both reactant solutions dropwise to the rapidly stirring, heated solvent/base mixture over a long period (e.g., 8-12 hours). This maintains a pseudo-dilute environment where the concentration of any single reactive molecule is vanishingly small.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the set temperature for an additional 12-24 hours to ensure full conversion.

  • Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography or distillation.

Visualization: Intramolecular vs. Intermolecular Pathways

G cluster_0 Reaction Pathways A Linear Intermediate (H₂N-CH₂-CH₂-NH-CH₂-CH₂-CH₂-Cl) B Intramolecular Cyclization (Desired Pathway) A->B High Dilution Favors This C Intermolecular Reaction (Undesired Pathway) A->C High Concentration Favors This D 1,4-Diazepane (Product) B->D E Dimer / Polymer (Byproduct) C->E G cluster_results cluster_solutions start Low Yield of 1,4-Diazepane q1 What is the major component in the crude mixture? start->q1 ans1 Starting Materials q1->ans1 Unreacted ans2 Insoluble Polymer q1->ans2 Polymer ans3 Complex Mixture q1->ans3 Mixture sol1 Increase Reactivity: - Stronger Base - Higher Temperature - Check Reagent Purity ans1->sol1 sol2 Favor Intramolecular Path: - Implement High-Dilution Protocol - Use Syringe Pump Addition ans2->sol2 sol3 Minimize Side Reactions: - Use 1:1 Stoichiometry - Consider Protecting Groups - Moderate Conditions ans3->sol3

Caption: A decision-making workflow for troubleshooting low yields.

By systematically analyzing the reaction outcome and applying these targeted troubleshooting strategies, researchers can significantly improve the yield and purity of their 1,4-diazepane synthesis.

References
  • Spencer, K.; Santosh, N.; Resnick, L. (1992). Synthesis of the liposidomycin diazepanone. Tetrahedron Letters, 33, 5485-5486.
  • Ramajayam, R.; Giridhar, R.; Yadav, M.R. (2006). Synthesis of novel substituted diaryl-1, 4-diazepines. Chemistry of Heterocyclic Compounds, 42(7), 901-906.
  • Lee, H., Kim, J., & Koh, M. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules, 29(7), 1562. [Link]

  • Lee, H., Kim, J., & Koh, M. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules, 29(7), 1562. [Link]

  • MDPI. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. [Link]

  • Various Authors. (2020). Synthesis of 1,4-Diazepanes and Benzo[b]d[2][9]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11847–11861. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • LibreTexts. (2021). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Zhu, J., et al. (2016). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 27(4), 541-544. [Link]

Sources

Optimization

Technical Support Center: 1,4-Diazepane Synthesis &amp; Troubleshooting

Welcome to the Application Support Center for the synthesis of 1,4-diazepanes (homopiperazines). The seven-membered 1,4-diazepane core is a privileged heterocyclic scaffold critical to the development of numerous neuroac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the synthesis of 1,4-diazepanes (homopiperazines). The seven-membered 1,4-diazepane core is a privileged heterocyclic scaffold critical to the development of numerous neuroactive drugs, anti-infectives, and kinase inhibitors. However, the synthesis of medium-sized rings is notoriously plagued by entropic penalties and competing intermolecular side reactions.

As an Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the mechanistic causality behind side product formation—such as dimerization, polymerization, and regiochemical scrambling—and provide self-validating, state-of-the-art mitigation strategies.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: When reacting ethylenediamine with 1,3-dihalopropanes, my yields are abysmal, and mass spectrometry shows 14-membered rings and heavy polymers. Why is this happening, and how do I force the 7-membered ring to form?

The Causality: You are fighting fundamental thermodynamics. The formation of a 7-membered ring has a high entropic barrier compared to 5- or 6-membered rings. Kinetically, once one amine is alkylated, the resulting secondary amine is often more nucleophilic than the primary amine starting material. Consequently, intermolecular collision with another diamine molecule (leading to 14-membered tetra-azacyclotetradecadiene dimers or linear polymers) outcompetes the slow intramolecular cyclization.

The Mitigation: You must alter the conformational bias of the acyclic precursor. We recommend the Fukuyama-Mitsunobu Cyclization utilizing bulky sulfonamide protecting groups (e.g., Nosyl or Tosyl).

  • Electronic Modulation: The sulfonamide group renders the nitrogen proton sufficiently acidic (pKa ~10) to participate in Mitsunobu dehydration.

  • Thorpe-Ingold Effect: The steric bulk of the protecting groups restricts the rotational degrees of freedom of the alkyl chain, forcing the reactive termini into a gauche conformation. This drastically reduces the entropic penalty, favoring intramolecular ring closure over intermolecular dimerization.

Q2: I am attempting to synthesize substituted 1,4-diazepanes from ethylenediamine and α,β-unsaturated ketones. Instead of the diazepane core, I get a complex mixture of open-chain imines. How can I selectively drive the cyclization?

The Causality: Traditional condensation of diamines with enones often stalls at the open-chain imine stage because the subsequent intramolecular aza-Michael addition requires specific orbital alignment that is not thermodynamically favored under standard heating. If forced, the imines hydrolyze or polymerize.

The Mitigation: Transition to a Domino Aza-Nazarov/Aza-Michael Process [1]. By utilizing an alkyl 3-oxohex-5-enoate instead of a standard enone, the initial condensation generates an aza-Nazarov reagent in situ. The highly functionalized nature of this intermediate lowers the activation energy for the subsequent intramolecular aza-Michael cyclization, driving the equilibrium entirely toward the 1,4-diazepane core without the need for toxic catalysts.

Q3: My target requires carbon-substituted 1,4-diazepanes, but multi-step cyclization routes yield poor regioselectivity. Is there a one-step alternative?

The Causality: Late-stage functionalization of the diazepane carbon backbone is sterically hindered and lacks directing groups, leading to statistical mixtures of regioisomers.

The Mitigation: Employ Intermolecular Amphoteric Diamination [2]. By reacting a 1,3-diamine derivative with an electron-deficient allene in the presence of N-iodosuccinimide (NIS), you invert the normal polarity of the amine. NIS generates an electrophilic mono-N-iodinated species in situ, which undergoes a formal [5+2] cyclization with the allene. This completely circumvents the regioselectivity issues of traditional stepwise alkylation.

Part 2: Pathway Visualizations

To conceptualize these mitigation strategies, review the logical flow of the reaction pathways below.

G Start 1,2-Diamine + Enone Trad Traditional Heating Start->Trad Domino Domino Aza-Nazarov (Alkyl 3-oxohex-5-enoate) Start->Domino Side1 Open Chain Imines Trad->Side1 Kinetic Trap Side2 Tetra-azacyclotetradecadienes (Dimers) Trad->Side2 Intermolecular Collision Inter In situ Aza-Nazarov Reagent Domino->Inter Condensation Prod 1,4-Diazepane Core (>80% Yield) Inter->Prod Intramolecular Aza-Michael

Figure 1: Traditional heating vs. Domino Aza-Nazarov cyclization pathways.

G Diamine 1,3-Diamine Derivative NIS N-Iodosuccinimide (NIS) Diamine->NIS Activation Allene Electron-Deficient Allene Cyclization Formal [5+2] Cyclization Allene->Cyclization Inter Mono-N-iodinated 1,3-diamine NIS->Inter Inter->Cyclization Product Substituted 1,4-Diazepane Cyclization->Product 100 °C, One-pot

Figure 2: Mechanism of amphoteric diamination of allenes via NIS activation.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and build trust in your workflow, the following protocols are designed as self-validating systems. Built-in physical and spectroscopic checkpoints allow you to confirm success at critical junctures before proceeding.

Protocol A: Solvent-Free Domino Aza-Nazarov Cyclization[1]

Objective: Synthesize functionalized 1,4-diazepanes while avoiding toxic solvents and dimer side-products.

  • Reagent Preparation: In a dry, round-bottom flask, add 1.0 mmol of 4,5-dimethylbenzene-1,2-diamine.

  • Initiation: Dropwise, add 1.0 mmol of methyl 3-oxohex-5-enoate directly to the diamine at room temperature. Do not add solvent.

  • Reaction Monitoring (Self-Validating Checkpoint 1): Stir the neat mixture. Within 30–60 minutes, the mixture should transition into a viscous liquid. Spot the reaction on a neutral Al₂O₃ TLC plate (eluent: 1:10 EtOAc/petroleum ether). The reaction is working if the highly polar baseline spot (diamine) completely disappears, replaced by a single, fast-moving UV-active spot (Rf ~0.4). Causality: If baseline streaking persists, moisture has poisoned the condensation, leading to open-chain imine hydrolysis.

  • Purification: Purify directly via column chromatography on neutral Al₂O₃ (activity grade IV).

  • Spectroscopic Validation (Self-Validating Checkpoint 2): Analyze the purified product via ¹H NMR (250 MHz, CDCl₃). Success is definitively confirmed by the absence of vinyl protons (typically 5.0–6.5 ppm) from the starting enoate, and the appearance of complex multiplets between 2.40–3.90 ppm, confirming the saturated 7-membered diazepane ring.

Protocol B: Amphoteric Diamination for Carbon-Substituted Diazepanes[2]

Objective: Direct synthesis of carbon-substituted 1,4-diazepanes via formal[5+2] cyclization.

  • Setup: In a sealed tube, combine the N-tosyl protected 1,3-diamine derivative (1.0 equiv) and the electron-deficient allene (1.5 equiv) in a suitable anhydrous solvent (e.g., DCE).

  • Activation: Add N-iodosuccinimide (NIS, 1.05 equiv) and KI (2.0 equiv).

  • Visual Validation (Self-Validating Checkpoint 1): Upon addition of NIS, the solution should immediately exhibit a transient brown/yellow coloration. Causality: This color change visually confirms the generation of the active mono-N-iodinated electrophilic intermediate. If the solution remains colorless, your NIS is likely degraded (hydrolyzed to succinimide), and the reaction will fail.

  • Cyclization: Heat the mixture to 100 °C for 12 hours.

  • Quenching (Self-Validating Checkpoint 2): Cool to room temperature and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃). The mixture must turn completely colorless instantly. This validates that all unreacted electrophilic iodine species have been successfully reduced, preventing oxidative degradation of your product during workup.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Part 4: Quantitative Data & Mitigation Strategies

The following table summarizes the quantitative improvements achieved by shifting from traditional methodologies to the advanced mitigation strategies detailed above.

Synthesis MethodologyPrimary Side Product ObservedMechanistic CauseMitigation Strategy AppliedTypical Yield
Direct Alkylation (Ethylenediamine + 1,3-dibromopropane)Tetra-azacyclotetradecadiene (14-membered dimer)Intermolecular collision outcompetes slow 7-endo-tet cyclizationHigh dilution; Fukuyama-Mitsunobu cyclization (Tosyl/Nosyl protection)20% → 75-85%
Traditional Condensation (1,2-diamine + enone)Open-chain imines & complex oligomersHigh activation energy for aza-Michael additionDomino Aza-Nazarov Cyclization (Alkyl 3-oxohex-5-enoate precursor) [1]<30% → 83-91%
Stepwise Ring Expansion Regioisomeric mixturesLack of directing groups during late-stage substitutionAmphoteric Diamination (Formal [5+2] cyclization with NIS)[2]40% → 70-80%

References

  • Title: Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent Source: The Journal of Organic Chemistry (ACS Publications, 2020) URL: [Link]

  • Title: Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes Source: Nature Communications (2018) URL: [Link]

  • Title: Homopiperazine (Hexahydro-1,4-diazepine) Source: Molbank (MDPI, 2021) URL: [Link]

Troubleshooting

Optimizing reaction conditions for synthesizing 1,4-diazepines

Welcome to the technical support resource for the synthesis of 1,4-diazepines and their derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1,4-diazepines and their derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The synthesis of a seven-membered ring is often non-trivial, presenting unique challenges in yield, purity, and scalability.[1]

This document moves beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions. We will explore the causality behind common experimental failures and provide robust, self-validating troubleshooting strategies to guide you toward a successful synthesis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the planning and execution of 1,4-diazepine synthesis.

Q1: What are the most common and reliable starting materials for synthesizing the 1,4-diazepine core?

The most prevalent and historically significant approach involves the cyclocondensation of a 1,2-diamine (such as a substituted o-phenylenediamine for benzodiazepines) with a three-carbon electrophilic partner.[2][3][4] However, the choice of precursors is diverse and dictates the final structure. Key starting materials include:

  • o-Phenylenediamines (OPD): The workhorse for the synthesis of 1,4- and 1,5-benzodiazepines.[4]

  • 2-Aminobenzophenones: A classic route for many pharmaceutical benzodiazepines, which are cyclized with reagents like amino esters or haloacetyl chlorides.[5]

  • α,β-Unsaturated Carbonyl Compounds: These react with diamines, often under acidic catalysis, to form the diazepine ring.[6]

  • Ketones and β-Diketones: Condensation with diamines is a straightforward method, particularly for 1,5-benzodiazepines.[6][7]

Q2: My reaction yield is consistently low. What are the most likely overarching factors?

Low yields in seven-membered ring synthesis are common and often multifactorial. The primary culprits are:

  • Unfavorable Ring-Closing Entropy: The formation of a seven-membered ring is entropically less favored than five- or six-membered rings.[1] High dilution conditions can sometimes favor intramolecular cyclization over intermolecular polymerization, but this is not always practical.

  • Steric Hindrance: Bulky substituents on either the diamine or the carbonyl compound can significantly impede the necessary bond formations.

  • Side Reactions: The starting materials can undergo self-condensation, polymerization, or decomposition under the reaction conditions, consuming reactants and complicating purification.

  • Inappropriate Catalyst or Conditions: The choice of acid or base catalyst, solvent, and temperature is critical and highly specific to the substrates being used. A one-size-fits-all approach rarely works.

Q3: How do I select the appropriate catalyst for my cyclocondensation reaction?

Catalyst selection is pivotal. The goal is to activate the carbonyl group for nucleophilic attack without promoting unwanted side reactions.

Catalyst TypeExamplesTypical LoadingMechanism & Use Case
Brønsted Acids Acetic Acid, HCl, p-TsOHCatalytic to stoichiometricProtonates the carbonyl, increasing its electrophilicity. Ideal for simple condensations but can cause hydrolysis of sensitive groups.[7]
Lewis Acids BF₃·OEt₂, Yb(OTf)₃, Sc(OTf)₃5–20 mol%Coordinates to the carbonyl oxygen. Generally milder and more effective than Brønsted acids for less reactive substrates.
Solid Acids H-MCM-22, Silica Sulfuric Acid, Ferrocene/Activated Carbon10-20 wt%Heterogeneous catalysts that simplify workup (filtration).[4][6] Offer high selectivity and can often be recycled.[6]
Heteropolyacids H₅PMo₁₀V₂O₄₀, H₃PW₁₂O₄₀1–5 mol%Possess both strong Brønsted acidity and redox properties, enabling efficient cyclization under mild conditions with short reaction times.[8]

Q4: Does the solvent significantly impact the reaction outcome?

Absolutely. The solvent not only determines the solubility of your reactants but also influences the reaction mechanism and rate.

  • Protic Solvents (e.g., Ethanol, Methanol): Can participate in the reaction mechanism (e.g., proton shuttling) and are effective at solvating ionic intermediates. Often used in classical acid-catalyzed condensations.[9]

  • Aprotic Polar Solvents (e.g., Acetonitrile, DMF): Excellent for dissolving a wide range of reactants. Acetonitrile is frequently used with Lewis acid catalysts.[6]

  • Aprotic Nonpolar Solvents (e.g., Toluene, Dioxane): Often used in reactions where water removal is necessary (e.g., with a Dean-Stark trap) to drive the equilibrium towards the dehydrated, cyclized product.

  • Solvent-Free Conditions: Increasingly popular for green chemistry. Reactions are often heated neat or with a solid-supported catalyst, which can lead to higher concentrations, faster reaction rates, and simpler workups.[9]

Troubleshooting Guide: From Reaction Failure to Success

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Product Yield

This is the most common issue. A logical, step-by-step diagnosis is key to identifying the root cause.

G start Low / No Yield Observed (Confirmed by TLC/LC-MS) check_sm Q: Are starting materials pure and structurally correct? start->check_sm sm_bad A: No Repurify or resynthesize starting materials. check_sm->sm_bad   sm_ok A: Yes check_sm->sm_ok   check_conditions Q: Are reaction conditions (temp, time, atmosphere) appropriate? sm_ok->check_conditions cond_bad A: No Optimize temperature. Extend reaction time. Use inert atmosphere. check_conditions->cond_bad   cond_ok A: Yes check_conditions->cond_ok   check_catalyst Q: Is the catalyst active and stoichiometry correct? cond_ok->check_catalyst cat_bad A: No Use fresh catalyst. Screen catalyst loading (e.g., 5-20 mol%). Screen different catalysts. check_catalyst->cat_bad   cat_ok A: Yes check_catalyst->cat_ok   check_side_reactions Analyze crude mixture for side products (dimers, intermediates). This informs next steps. cat_ok->check_side_reactions

Caption: A step-by-step workflow for troubleshooting low benzodiazepine yield.
  • Cause 1a: Incomplete Cyclization/Stalled Intermediate

    • Diagnosis: In many cases, the initial condensation forms a stable, non-cyclized intermediate, such as an enamine or imine. This can often be observed by LC-MS or ¹H NMR of the crude reaction mixture. The foundational mechanism involves initial hemiaminal formation, dehydration to an enamine/imine, followed by the entropically difficult intramolecular cyclization and a final dehydration.[7]

    • Solution: This points to an energy barrier for the final ring-closing step.

      • Increase Temperature: If thermally stable, increasing the reaction temperature can provide the activation energy needed for cyclization.

      • Change Catalyst: A stronger acid catalyst (e.g., switching from acetic acid to p-TsOH or a Lewis acid) may be required to promote the final dehydration and ring closure.[7]

      • Water Removal: If the reaction is reversible, removing water using a Dean-Stark apparatus (with a solvent like toluene) can drive the equilibrium toward the cyclized product.

  • Cause 1b: Reactant Decomposition or Polymerization

    • Diagnosis: TLC analysis shows a streak of baseline material, and the crude product appears as an intractable tar or oil. This is common when using highly reactive aldehydes or diamines under harsh acidic conditions.

    • Solution: The reaction conditions are too aggressive.

      • Lower Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.

      • Use a Milder Catalyst: Switch from a strong Brønsted acid to a milder Lewis acid or a heterogeneous catalyst like H-MCM-22, which can offer higher selectivity.[6]

      • Slow Addition: Add one of the reactants (e.g., the carbonyl compound) slowly via a syringe pump to the solution of the other reactant and catalyst. This keeps the instantaneous concentration of the added reactant low, favoring the desired intramolecular reaction over intermolecular polymerization.

Problem 2: Difficulty in Product Isolation and Purification
  • Cause 2a: Product is highly polar and water-soluble.

    • Diagnosis: The desired product remains in the aqueous layer during an extractive workup.

    • Solution:

      • Salt Saturation: Saturate the aqueous layer with NaCl or (NH₄)₂SO₄ to decrease the polarity of the aqueous phase and "salt out" the organic product.

      • Alternative Extraction Solvents: Use a more polar solvent like ethyl acetate, dichloromethane, or even a mixture of chloroform/isopropanol for the extraction.

      • Direct Chromatography: If possible, concentrate the reaction mixture to dryness (if no non-volatile salts are present) and directly purify the residue via column chromatography.

  • Cause 2b: Co-elution of product with impurities during column chromatography.

    • Diagnosis: Fractions from the column are consistently contaminated with starting materials or byproducts.

    • Solution:

      • Optimize Solvent System: Systematically screen different solvent systems for chromatography using TLC. Try adding a small percentage of a third solvent (e.g., methanol in a hexane/ethyl acetate system, or triethylamine for basic compounds) to improve separation.

      • Change Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or C18-functionalized silica (reverse-phase). The use of different sorbent materials can significantly alter elution order.[10]

      • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique that can often remove closely-eluting impurities.

Problem 3: Product Instability
  • Diagnosis: The purified product changes color, degrades upon standing, or shows new spots on TLC after a short period. Some 1,4-benzodiazepines can be sensitive to air, light, or residual acid/base from the purification process.[11][12]

  • Solution:

    • Storage Conditions: Store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (-20°C is recommended for long-term storage).[11][12]

    • Neutralize Before Concentration: During workup, ensure the final organic solution is washed with a mild base (e.g., saturated NaHCO₃ solution) and then water to remove any residual acid catalyst, which could cause degradation during solvent evaporation.

    • Avoid Chlorinated Solvents: Avoid storing the compound in chlorinated solvents (DCM, chloroform) for extended periods, as they can generate trace amounts of HCl.

Validated Experimental Protocol: Synthesis of a 2,4-disubstituted-1,5-benzodiazepine

This protocol, adapted from methodologies using solid acid catalysts, provides a reliable starting point for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and a ketone.[6][7]

Reaction: o-Phenylenediamine + Acetophenone → 2-Methyl-4-phenyl-3H-1,5-benzodiazepine

G cluster_reactants Reactants cluster_conditions Conditions OPD o-Phenylenediamine (1 mmol, 108.1 mg) Catalyst Catalyst: H-MCM-22 (100 mg) Ketone Acetophenone (2.5 mmol, 295 µL) Product Product: 2-Methyl-4-phenyl-3H- 1,5-benzodiazepine Catalyst->Product Stirring Solvent Solvent: Acetonitrile (4 mL) Temp Temperature: Room Temperature Time Time: ~2-4 hours (Monitor by TLC)

Caption: General workflow for a solid-acid catalyzed 1,5-benzodiazepine synthesis.

Methodology:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 108.1 mg) and the solid acid catalyst H-MCM-22 (100 mg).

  • Reagent Addition: Add acetonitrile (4 mL) to the flask, followed by acetophenone (2.5 mmol, 295 µL).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) every 30 minutes. Use a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting o-phenylenediamine should be consumed, and a new, higher Rf spot corresponding to the product should appear.

  • Workup: Upon completion (typically 2-4 hours), filter the reaction mixture through a small plug of celite to remove the heterogeneous catalyst. Wash the celite plug with a small amount of acetonitrile or ethyl acetate.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water).

This protocol is robust, environmentally friendly due to the recyclable catalyst, and proceeds under mild conditions, making it an excellent starting point for optimization.[6]

References

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]

  • Reddy, T. J., Kumar, A., & Sreedhar, B. (2010). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Catalysis, 2010, 1-6. [Link]

  • Sharma, K., & Singh, R. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3328–3352. [Link]

  • Avendaño, C., & Menéndez, J. C. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Kharb, R., & Sharma, P. C. (2012). Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. Thai Journal of Pharmaceutical Sciences, 36(2), 55-65. [Link]

  • IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-501. [Link]

  • Chen, J., Liang, E., Shi, J., Wu, Y., Wen, K., Yao, X., & Tang, X. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. Organic & Biomolecular Chemistry, 19(8), 1748-1752. [Link]

  • El-Mekabaty, A., & El-Faham, A. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 18(5), 5037–5048. [Link]

  • Papaioannou, P., & Panderi, I. (1995). Solid-phase extraction of 1,4-benzodiazepines from biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 445-451. [Link]

Sources

Optimization

Technical Support Center: Stability of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane in Solution

Welcome to the technical support center for 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assista...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments.

I. Introduction to Stability Considerations

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is a molecule of interest in various research and development fields. Its structure, featuring two carbamoyl groups attached to a diazepane ring, presents specific stability considerations, particularly in solution. The primary degradation pathway of concern is hydrolysis of the carbamoyl linkages. This guide will walk you through understanding and mitigating these stability issues.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments with 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Question: I'm observing a rapid loss of my 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane in aqueous buffers. What could be the cause and how can I prevent it?

Answer:

Rapid degradation in aqueous solutions is most likely due to hydrolysis of the carbamoyl groups. The carbamoyl moiety is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This hydrolysis leads to the formation of 1,4-diazepane and morpholine-4-carboxylic acid, which can further decompose.

Causality and Mitigation Strategies:

  • pH is a Critical Factor: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and alkaline conditions can accelerate the degradation of carbamoyl groups. It is crucial to determine the pH-rate profile of the compound to identify the pH of maximum stability.

    • Recommendation: Conduct a preliminary pH stability study by preparing solutions of the compound in a range of buffers (e.g., pH 3, 5, 7, 9) and analyzing the remaining parent compound over time. This will help you identify the optimal pH range for your experiments.

  • Temperature Accelerates Degradation: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

    • Recommendation: Whenever possible, prepare and store solutions of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane at reduced temperatures (e.g., 2-8 °C or -20 °C). However, be mindful of potential solubility issues at lower temperatures.

  • Solvent Composition Matters: While aqueous solutions are often necessary, the presence of co-solvents can sometimes influence stability.

    • Recommendation: If your experimental design allows, consider using a co-solvent system (e.g., with propylene glycol or ethanol) which may help to reduce the water activity and potentially slow down hydrolysis. However, the compatibility of the co-solvent with your assay must be verified.

Issue 2: Inconsistent Results Between Experiments

Question: I'm seeing significant variability in the concentration of my compound in solution from one experiment to the next, even when I prepare it fresh. What could be causing this?

Answer:

Inconsistent results often point to subtle differences in solution preparation and handling. Given the hydrolytic instability of the carbamoyl groups, even minor variations can lead to different levels of degradation.

Troubleshooting Steps:

  • Standardize Solution Preparation:

    • pH Control: Ensure the pH of your buffer is accurately and consistently prepared for every experiment. Use a calibrated pH meter.

    • Temperature Control: Prepare your solutions at a consistent, controlled temperature. Avoid preparing solutions on a warm stir plate for extended periods.

    • Time from Preparation to Use: The time between preparing the solution and using it in your experiment should be minimized and kept consistent.

  • Evaluate Stock Solution Stability:

    • Recommendation: If you are preparing a concentrated stock solution in an organic solvent (e.g., DMSO, methanol), it is generally more stable than aqueous solutions. However, it is still crucial to assess its stability over time. Aliquot your stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Perform a stability check on an aliquot after a certain period to ensure its integrity.

  • Analytical Method Validation:

    • Recommendation: Ensure your analytical method (e.g., HPLC, UPLC-MS/MS) is stability-indicating. This means the method can separate the intact parent compound from its degradation products, allowing for accurate quantification of the parent compound.

Issue 3: Unexpected Peaks in Chromatogram

Question: My chromatogram shows several unexpected peaks that increase over time. Are these related to the degradation of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane?

Answer:

Yes, the appearance and growth of new peaks in your chromatogram over time is a strong indication of compound degradation. For 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane, these peaks likely correspond to its hydrolysis products.

Identifying Degradation Products:

  • Hydrolysis Products: The primary degradation products would be 1,4-diazepane and morpholine-4-carboxylic acid. Depending on the conditions, you might also observe further breakdown products. The morpholine ring itself can undergo degradation, potentially leading to intermediates like 2-(2-aminoethoxy)acetic acid.

  • Forced Degradation Studies: To confirm the identity of these peaks, you can perform forced degradation studies. This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting solutions. This will help you to create a "degradation map" and identify the retention times of the major degradants.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Start Prepare Stock Solution of Compound Acid Acidic Solution (e.g., 0.1 M HCl) Start->Acid Base Basic Solution (e.g., 0.1 M NaOH) Start->Base Oxidative Oxidative Solution (e.g., 3% H2O2) Start->Oxidative Thermal Aqueous Solution (Heat) Start->Thermal Photolytic Aqueous Solution (Light) Start->Photolytic Incubate_Acid Incubate at RT Acid->Incubate_Acid Incubate_Base Incubate at RT Base->Incubate_Base Incubate_Oxidative Incubate at RT Oxidative->Incubate_Oxidative Incubate_Thermal Incubate at 60°C Thermal->Incubate_Thermal Incubate_Photolytic Expose to UV/Vis Light Photolytic->Incubate_Photolytic Analysis Analyze by Stability-Indicating HPLC/UPLC-MS/MS Incubate_Acid->Analysis Incubate_Base->Analysis Incubate_Oxidative->Analysis Incubate_Thermal->Analysis Incubate_Photolytic->Analysis Identify Identify Degradation Peaks Analysis->Identify

Caption: Workflow for Forced Degradation Studies.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane in a solid state vs. in solution?

A1: In its solid, crystalline form, 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is expected to be significantly more stable than in solution. When stored in a cool, dry, and dark place, the solid compound should have a long shelf-life. In solution, the shelf-life is highly dependent on the solvent, pH, and storage temperature, as discussed in the troubleshooting section. It is recommended to prepare solutions fresh for each experiment or to conduct a short-term stability study for your specific solution conditions.

Q2: Are there any formulation strategies to improve the stability of this compound in solution?

A2: Yes, several formulation strategies can be explored to enhance the stability of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane in solution:

  • pH Optimization: As mentioned, identifying and using a buffer at the pH of maximum stability is the most critical step.

  • Use of Co-solvents: Incorporating co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) can reduce the activity of water and slow down hydrolysis.

  • Lyophilization: For long-term storage, the compound can be lyophilized (freeze-dried) from a suitable aqueous solution. The resulting solid cake can be reconstituted with the appropriate solvent just before use.

  • Complexation: In some cases, complexation with agents like cyclodextrins can protect labile functional groups from hydrolysis. This would require experimental validation for this specific compound.

Q3: What analytical techniques are recommended for monitoring the stability of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) are the methods of choice for stability studies.

  • HPLC/UPLC-UV: This is a robust and widely available technique for quantifying the parent compound and its degradation products, provided they have a UV chromophore.

  • LC-MS/MS: This technique offers higher sensitivity and selectivity, and is invaluable for the identification and confirmation of degradation products by providing mass information.

A validated, stability-indicating method is essential for accurate results.

Q4: How should I prepare a stable stock solution of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane?

A4: For a stable stock solution, it is best to use a non-aqueous, aprotic solvent in which the compound is soluble.

Step-by-Step Protocol for Stock Solution Preparation:

  • Solvent Selection: Choose a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Weighing: Accurately weigh the desired amount of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane in a clean, dry vial.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the target concentration. Mix well using a vortex mixer until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.

  • Storage Conditions: Store the aliquots at -20°C or -80°C in a desiccated environment. Protect from light.

Decision Tree for Solution Preparation and Use:

Solution_Preparation_Decision_Tree Start Need to use the compound in an experiment? Stock_Exists Is a validated, stable stock solution available? Start->Stock_Exists Prepare_Stock Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO). Stock_Exists->Prepare_Stock No Use_Stock Use an aliquot of the existing stock solution. Stock_Exists->Use_Stock Yes Dilute Dilute the stock solution into the final aqueous buffer immediately before use. Prepare_Stock->Dilute Use_Stock->Dilute Minimize_Time Minimize the time between dilution and experimental use. Dilute->Minimize_Time Store_Properly Store any remaining aqueous solution at 2-8°C and use within a validated time frame. Minimize_Time->Store_Properly End Proceed with the experiment. Store_Properly->End

Caption: Decision-making for solution preparation.

IV. Quantitative Data Summary

The stability of 1,4-diazepane derivatives is influenced by several factors. While specific data for 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is not publicly available, general trends for similar structures can be informative.

ConditionFactorExpected Impact on StabilityRationale
pH Acidic (pH < 4)DecreasedAcid-catalyzed hydrolysis of the carbamoyl linkage.
Neutral (pH 6-8)OptimalGenerally the region of lowest hydrolysis rate for many amides and carbamates.
Basic (pH > 8)DecreasedBase-catalyzed hydrolysis of the carbamoyl linkage.
Temperature 4°CIncreasedSlower reaction kinetics at lower temperatures.
Room Temperature (20-25°C)ModerateStandard condition, serves as a baseline for comparison.
Elevated (>40°C)DecreasedAccelerated degradation due to increased kinetic energy.
Solvent Aqueous BufferLowerWater is a reactant in the hydrolysis reaction.
Organic/Aqueous Co-solventHigherReduced water activity can slow hydrolysis.
Anhydrous Organic SolventHighestAbsence of water prevents hydrolysis.

V. References

  • U.S. National Library of Medicine. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from

  • Royal Society of Chemistry. (2012). Analytical Methods. Retrieved from

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from

  • American Chemical Society. (1979). Pyrimidine derivatives and related compounds. 32. Acid-catalyzed hydrolysis of 1,3-disubstituted 6-carbamoyl (or cyano) uracils. Retrieved from

  • PubMed. (n.d.). Formulation and stability of diazepam suspension compounded from tablets. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Formulation and Optimization of Orodispersible Tablets of Diazepam. Retrieved from

  • ResearchGate. (n.d.). Stability study of six 1,4-benzodiazepines in bio-fluids stored at-20°C. Retrieved from

  • MDPI. (2022). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. Retrieved from

  • ThaiScience. (n.d.). Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. Retrieved from

  • Research Journal of Pharmacy and Technology. (2010). Formulation of Rapidly Disintegrating Fast Dissolving Diazepam Tablets Using Solid Dispersions through a Statistical Approach. Retrieved from

  • Walsh Medical Media. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Retrieved from

  • OUCI. (n.d.). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. Retrieved from

  • Walsh Medical Media. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Retrieved from

  • PubMed. (2012). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. Retrieved from

  • Hindawi. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from

  • National Center for Biotechnology Information. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

Troubleshooting

Technical Support Center: Enhancing the Solubility of 1,4-Diazepane Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diazepane derivatives. This guide is designed to provide expert insights and practical, field-prove...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diazepane derivatives. This guide is designed to provide expert insights and practical, field-proven solutions to the common and complex solubility challenges associated with this important class of heterocyclic compounds. Given their prevalence in medicinal chemistry, overcoming solubility hurdles is often a critical step in advancing promising candidates from the bench to preclinical development.[1][2]

This document moves beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Initial Assessment: A Workflow for Tackling Solubility

Before diving into specific techniques, it's crucial to have a systematic approach. The following workflow outlines a logical progression from initial characterization to advanced formulation strategies for your 1,4-diazepane derivative.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Initial Strategies cluster_2 Phase 3: Advanced Formulation A Determine Physicochemical Properties (pKa, LogP, Solid Form) B Measure Baseline Aqueous Solubility (Shake-Flask Method) A->B C Is the compound basic? (pKa > 7) B->C D pH Adjustment (Generate pH-Solubility Profile) C->D Yes F Use of Co-solvents C->F No / Insufficient E Salt Formation Screening D->E G Solubility Goal Met? E->G F->G H Complexation (e.g., Cyclodextrins) G->H No K Proceed with Downstream Experiments G->K Yes I Amorphous Solid Dispersions H->I J Lipid-Based Formulations (SEDDS/SMEDDS) I->J J->G

Caption: Decision workflow for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during early-stage experiments.

Q1: Why are my 1,4-diazepane derivatives so poorly soluble in aqueous media?

A: The solubility of 1,4-diazepane derivatives is governed by a balance of factors inherent to their structure.

  • Basic Nature: The 1,4-diazepane ring contains two nitrogen atoms, making most derivatives basic compounds.[3] In their neutral (unionized) form, they are often more lipophilic and less soluble in water. Their solubility is therefore highly dependent on pH.[4]

  • Crystal Lattice Energy: As solid materials, these compounds form crystal lattices. Strong intermolecular interactions (like hydrogen bonding) within the crystal require significant energy to overcome before the molecule can dissolve. This is a primary reason why crystalline forms are often less soluble than amorphous forms.[5]

  • Lipophilicity: Substituents on the diazepine core can significantly increase the molecule's lipophilicity (Log P), reducing its affinity for aqueous environments. Modern drug discovery often yields larger, more complex structures that can exacerbate solubility challenges.[6]

Q2: My compound precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS). What should I do?

A: This is a classic example of "solvent-shifting" or "crashing out," a common issue with hydrophobic compounds.[7] Your compound is highly soluble in the organic stock solvent (DMSO) but exceeds its solubility limit when introduced to the predominantly aqueous environment.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the target concentration in your aqueous buffer.[7]

  • Increase Organic Solvent Percentage: If your assay permits, increase the final percentage of the organic co-solvent (e.g., from 0.5% to 1-2% DMSO). However, always be cautious of solvent toxicity in cell-based assays.[7][8]

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to your aqueous buffer can help maintain solubility.[7]

  • Change the Order of Addition: Try adding the aqueous buffer to your stock solution dropwise while vortexing, rather than adding the stock to the buffer. This can sometimes prevent localized high concentrations that initiate precipitation.

Q3: What is the impact of my compound's solid state (polymorphism) on its solubility?

A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on solubility.[9][10] Different polymorphs have unique crystal lattice arrangements, leading to different physical properties.

  • Metastable vs. Stable Forms: Generally, a metastable polymorph will have higher kinetic solubility than its more thermodynamically stable counterpart.[11] This is because it requires less energy to break the crystal lattice.

  • Risk of Conversion: The challenge is that a more soluble metastable form can convert to the less soluble, stable form over time, especially in solution or during storage.[9][11] This can lead to inconsistent results in your experiments. If you observe that the solubility of your compound seems to decrease over time, you may be witnessing a polymorphic conversion. It is crucial to characterize the solid form you are working with using techniques like XRD or DSC.[9]

Q4: I've tried adjusting the pH, but the solubility is still too low for my in vivo studies. What's the next logical step?

A: If simple pH adjustment is insufficient, forming a salt of your basic 1,4-diazepane derivative is the most common and effective next step.[12][13] Salt formation can dramatically improve both solubility and the dissolution rate.[14][15] This is a well-established, regulatory-accepted method, with approximately 50% of all small molecule drugs on the market formulated as salts.[14][16] If salt formation fails or is not possible, more advanced formulation strategies like complexation with cyclodextrins or creating amorphous solid dispersions should be considered.[6][17]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance on key experimental techniques for enhancing solubility.

Guide 1: pH-Dependent Solubility Profiling

Causality: For a basic compound like a 1,4-diazepane derivative, solubility is directly linked to its ionization state. At a pH below its pKa, the nitrogen atoms become protonated (R₃NH⁺), creating a charged species. Charged species are more polar and thus significantly more soluble in aqueous media.[18] Generating a pH-solubility profile is a fundamental first step to understanding your compound's behavior.

G cluster_0 Effect of pH on a Basic 1,4-Diazepane Derivative A Low pH (e.g., pH 2) Below pKa C Protonated Form (Cationic) R₃NH⁺ High Aqueous Solubility A->C Predominant Species B High pH (e.g., pH 9) Above pKa D Neutral Form (Free Base) R₃N Low Aqueous Solubility B->D Predominant Species

Caption: Relationship between pH, ionization, and solubility of a basic compound.

Experimental Protocol: Shake-Flask Method for pH-Solubility Profile

This protocol is based on the gold-standard equilibrium solubility measurement technique.[19][20]

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.

  • Compound Addition: Add an excess amount of your solid 1,4-diazepane derivative to a known volume (e.g., 1-2 mL) of each buffer in separate, sealed vials. Ensure a visible amount of undissolved solid remains at the bottom.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This is typically 24-48 hours, but may be longer for compounds that are slow to dissolve.[20]

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the samples to pellet the undissolved material.[21]

  • Sampling: Carefully withdraw a sample of the supernatant. To ensure no solid particulates are transferred, it is best practice to filter the sample through a syringe filter (e.g., 0.22 µm PVDF). Self-Validation Check: Ensure your compound does not adsorb to the filter material by running a known concentration standard through the filter and checking for recovery.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and determine the concentration using a validated analytical method, such as HPLC-UV or LC-MS.[22]

  • Data Plotting: Plot the measured solubility (often on a log scale) against the final measured pH of each sample to generate the profile.

Guide 2: Salt Formation for Solubility Enhancement

Causality: Converting the neutral free base of your 1,4-diazepane derivative into a salt form introduces ionic character, which can disrupt the highly ordered (and often low-solubility) crystal lattice of the parent compound.[6] This not only increases the equilibrium solubility (Cs) but also significantly enhances the dissolution rate (dC/dt), as described by the Noyes-Whitney equation.[12]

Experimental Protocol: Small-Scale Salt Screening

  • Solvent Selection: Dissolve a known amount of the 1,4-diazepane free base in a suitable organic solvent (e.g., acetone, ethanol, isopropanol) at a moderate concentration.

  • Counter-ion Addition: Prepare solutions of various pharmaceutically acceptable acidic counter-ions (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, maleic acid) in the same solvent.

  • Stoichiometric Reaction: Add the counter-ion solution to the free base solution in a 1:1 molar ratio.

  • Induce Precipitation: If a solid does not form immediately, attempt to induce precipitation by cooling the solution, adding an anti-solvent (a solvent in which the salt is insoluble, like heptane), or by slow evaporation.

  • Isolation and Drying: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm salt formation and characterize the new solid form using techniques like DSC (to check for a new melting point) and XRD (to confirm a new crystal structure).

  • Solubility Measurement: Determine the aqueous solubility of each new salt form using the shake-flask protocol described in Guide 1 and compare it to the parent compound.

Data Presentation: Comparison of Salt Form Solubilities

Compound FormCounter-ionAqueous Solubility (µg/mL at pH 7.0, 25°C)Fold IncreaseNotes
Parent CompoundN/A (Free Base)51xBaseline solubility.
Salt Form AHydrochloride850170xHighly soluble but may be hygroscopic.
Salt Form BMesylate620124xGood solubility, often with good stability.
Salt Form CTartrate25050xCrystalline, stable salt.[23]

Note: This is example data. Actual results will vary based on the specific 1,4-diazepane derivative.

Troubleshooting Salt Formation:

  • No Precipitate Forms: The salt may be highly soluble in the chosen solvent system. Try using a less polar solvent or a higher concentration.

  • Oily/Gummy Precipitate: This can occur if the salt does not form a stable crystal lattice easily. Try different solvents or crystallization conditions (e.g., slower cooling, vapor diffusion).

  • Disproportionation: In buffered solutions near the pKa of the parent compound, the salt can convert back to the less soluble free base.[14] This is a key stability risk to evaluate.

Guide 3: Using Cyclodextrins for Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[24] They can encapsulate poorly soluble molecules, like your 1,4-diazepane derivative, forming a "host-guest" inclusion complex.[25][26] This complex presents a hydrophilic outer surface to the aqueous environment, effectively increasing the apparent solubility of the guest molecule without altering its chemical structure.[]

G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity Complex Soluble Inclusion Complex CD->Complex Encapsulates Drug Poorly Soluble 1,4-Diazepane (Guest) Drug->Complex Enters Cavity

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Experimental Protocol: Phase Solubility Study

This protocol determines the stoichiometry and stability constant of the complex.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD, is commonly used for its higher solubility and low toxicity).[24]

  • Add Excess Drug: Add an excess amount of your 1,4-diazepane derivative to each cyclodextrin solution.

  • Equilibration & Analysis: Follow the same equilibration, phase separation, and quantification steps as outlined in the shake-flask protocol (Guide 1).

  • Plot Data: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin.

  • Interpret the Diagram:

    • A-type (Linear) Plot: Indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant (Kc). A slope less than 1 suggests a 1:1 stoichiometry.

    • B-type Plot: Shows an initial linear increase in solubility followed by a plateau, which may indicate the formation of a less soluble complex at higher cyclodextrin concentrations.

Data Presentation: Sample Phase Solubility Data

HP-β-CD Concentration (mM)Measured Drug Concentration (mM)
00.015 (Intrinsic Solubility)
50.085
100.155
150.225
200.295
References
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Mocan, T., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Merck. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
  • Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Serajuddin, A. T. M. (n.d.). Salt formation to improve drug solubility. Ovid.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Roquette. (2025, July 31). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8.
  • Jafar, M., et al. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • ManTech Publications. (2023, September 15). Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability.
  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Veeprho. (2025, November 6). Effect of Polymorphism Formulations.
  • MDPI. (2015, October 15). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • BenchChem. (2025). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
  • Prime Scholars. (n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals.
  • Journal of Pharmaceutical Analysis. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PubMed Central. (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • BenchChem. (2025). troubleshooting DL-175 solubility issues.
  • Scribd. (n.d.). Prodrug Strategies for Enhanced Solubility.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
  • MDPI. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PubMed Central. (n.d.). Prodrugs for Amines.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Pearson. (2024, August 4). Amine Solubility in Organic Solvents.
  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • MDPI. (2015, December 29). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • PubMed. (2015, December 29). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • SciSpace. (n.d.). Study of pH-dependent drugs solubility in water.
  • ResearchGate. (2025, October 16). (PDF) Prodrugs for Amines.
  • Dovepress. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid....
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Sources

Optimization

Technical Support Center: Navigating Metabolic Instability in 1,4-Diazepane Drug Candidates

Welcome to the technical support center for medicinal chemists and drug development scientists. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for identifying and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for medicinal chemists and drug development scientists. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for identifying and overcoming poor metabolic stability in 1,4-diazepane-based compounds. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your drug candidates for improved pharmacokinetic profiles.

Troubleshooting Guide: From High Clearance to Stable Candidate

This section addresses common experimental hurdles in a question-and-answer format, providing a logical path from problem identification to solution.

Question 1: My 1,4-diazepane lead shows high clearance (>80% depletion in 30 mins) in my initial human liver microsome (HLM) stability assay. What are my next steps?

Answer: High initial clearance is a common but addressable issue. It indicates that your compound is likely a good substrate for Phase I metabolizing enzymes, primarily cytochrome P450s (CYPs). The key is to systematically identify the metabolic "hotspot(s)" and then rationally design modifications to block these sites without compromising potency.

Causality: The seven-membered diazepane ring and its substituents contain multiple C-H and N-C bonds that are susceptible to enzymatic oxidation. The high lipophilicity often associated with these scaffolds can also enhance binding to CYP enzymes like CYP3A4, which has a large, accommodating active site.[1]

G cluster_0 Phase 1: Problem Identification & Confirmation cluster_1 Phase 2: Metabolite Identification cluster_2 Phase 3: Hypothesis-Driven Structural Modification cluster_3 Phase 4: Iterative Optimization A High Clearance Observed in HLM Assay B Confirm NADPH-Dependence: Run assay with and without NADPH cofactor. A->B C NADPH-Dependent? (Confirms CYP Involvement) B->C D Metabolite Identification Study: Incubate with HLM at higher concentration. Analyze by LC-HRMS. C->D E Identify Mass Shifts: Look for +16 Da (Oxidation), -Alkyl (Dealkylation). D->E F Structural Elucidation: Use MS/MS fragmentation to pinpoint site of metabolism (SoM). E->F G Identify Metabolic Hotspot(s) (e.g., Diazepane C-7, N-alkyl group) F->G H Design Analogs to Block SoM: - Deuteration - Fluorination - Alkylation (e.g., add methyl group) G->H I Synthesize & Test Analogs in HLM Stability Assay H->I J Metabolic Stability Improved? I->J J->G No/Minor Improvement (Re-evaluate SoM) K Assess Off-Target Effects: Check potency, selectivity, and for metabolic switching. J->K K->H Metabolic Switching (Block new hotspot) L Optimized Candidate K->L Success

Caption: Troubleshooting workflow for high in vitro clearance.

Step-by-Step Explanation:

  • Confirm CYP-Mediated Metabolism: Your first step is to repeat the microsomal assay with a control incubation that lacks the essential CYP cofactor, NADPH. If the compound remains stable without NADPH but is rapidly depleted with it, you have confirmed the involvement of CYP enzymes.[2]

  • Identify the Metabolites (MetID): To block metabolism, you must know where it's happening. Scale up your microsomal incubation (higher compound and protein concentration) and run the analysis on a high-resolution mass spectrometer (LC-HRMS). Look for the mass of your parent compound plus 16 Da (mono-oxidation) or for masses corresponding to the loss of alkyl groups (N-dealkylation).[3] Use MS/MS fragmentation to pinpoint the location of the modification.

  • Formulate a Hypothesis & Modify: Based on the MetID data, identify the primary metabolic hotspot. For 1,4-diazepanes, common hotspots include:

    • Oxidation on the diazepane ring: Particularly at positions with accessible C-H bonds, such as C-7.[4]

    • N-dealkylation: Cleavage of substituents on either of the nitrogen atoms.[5][6]

    • Aryl hydroxylation: Oxidation of any appended aromatic rings.[7]

  • Block the Site of Metabolism (SoM): Design and synthesize new analogs where the identified hotspot is blocked. Common strategies include:

    • Alkylation: Adding a methyl group to a susceptible carbon can sterically hinder the enzyme's access. This was a successful strategy for an orexin antagonist series, where adding a methyl group to the C-7 position of the diazepane ring significantly improved pharmacokinetic properties.[4]

    • Fluorination: Replacing hydrogen with fluorine at the metabolic site can block oxidation due to the high strength of the C-F bond.[1]

    • Deuteration: Replacing a C-H bond with a C-D bond can slow metabolism due to the kinetic isotope effect, though this is sometimes less robust.

  • Test and Iterate: Re-evaluate your new analogs in the HLM stability assay. A successful modification will result in a significantly longer half-life. Be vigilant for "metabolic switching," where blocking the primary site causes the enzymes to metabolize the compound at a previously minor, secondary site.[8] If this occurs, repeat the MetID and blocking process.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for 1,4-diazepane compounds?

Based on extensive studies of the structurally similar 1,4-benzodiazepines (e.g., diazepam), the primary metabolic pathways are oxidative reactions catalyzed by cytochrome P450 enzymes.[9][10][11] The most common transformations are:

  • N-Dealkylation: The removal of alkyl groups from the N-1 or N-4 positions. This is a major pathway for many nitrogen-containing heterocycles.[5][6]

  • Hydroxylation: The addition of a hydroxyl group (-OH). This can occur on the saturated diazepane ring itself or on appended aryl or alkyl substituents.[4][12][13]

G cluster_0 cluster_1 Primary Metabolic Pathways (Phase I) cluster_2 Parent N-Aryl, N'-Alkyl 1,4-Diazepane M1 N-Dealkylation (Loss of Alkyl Group) Parent->M1 CYP3A4, CYP2C19 M2 Ring C-H Oxidation (Hydroxylation) Parent->M2 CYP3A4 M3 Aryl Ring Oxidation (Hydroxylation) Parent->M3 CYP3A4 M4 Glucuronidation (at new -OH group) M2->M4 UGTs M3->M4 UGTs

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 1,4-Diazepanes

Welcome to the technical support center for the scale-up synthesis of 1,4-diazepane compounds. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 1,4-diazepane compounds. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis from the laboratory bench to pilot or production scale. 1,4-diazepanes are a crucial class of seven-membered heterocyclic compounds that form the backbone of numerous therapeutic agents.[1][2] However, their synthesis at scale presents unique challenges that can impact yield, purity, and process safety.

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, offering robust, self-validating protocols and citing authoritative sources to ensure scientific integrity.

Section 1: Reaction Optimization & Control

This section focuses on common problems related to reaction performance and safety during scale-up.

Q1: My reaction yield has dropped significantly, and I'm seeing more byproducts since moving from a 1L flask to a 50L reactor. What are the likely causes?

This is a classic scale-up challenge rooted in changes to physical parameters that are often negligible at the lab scale.[3][4] The primary culprits are altered heat and mass transfer dynamics.

Causality Explained:

  • Heat Transfer Inefficiency: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.[5] This means the reactor's ability to dissipate heat from an exothermic reaction is significantly reduced.[6] Localized "hot spots" can form, leading to thermal degradation of your product or promoting temperature-sensitive side reactions that were not observed at the smaller scale.[7]

  • Mass Transfer & Mixing Issues: Achieving homogenous mixing in a 50L reactor is far more complex than in a 1L flask. Inefficient mixing can lead to localized areas of high reagent concentration, which can favor the formation of byproducts.[8] For instance, in a reductive amination, poor mixing can cause over-alkylation or the formation of dialkylated and monoalkylated byproducts instead of the desired trialkylated product.[9]

Troubleshooting Steps:

  • Re-evaluate Thermal Profile: Conduct a reaction calorimetry study to understand the heat flow of your reaction. This data is critical for designing an adequate cooling strategy for the larger vessel.[6]

  • Optimize Reagent Addition: Instead of adding a reagent all at once, use a controlled, slow addition via a dosing pump. This allows the cooling system to keep up with the heat being generated, maintaining a stable internal temperature.[5][6]

  • Review Agitation Parameters: The stirrer type, speed (RPM), and baffle design are crucial. What works in a round-bottom flask is not directly translatable. Consult with a chemical engineer to model the fluid dynamics in your reactor and ensure you are achieving adequate mixing without introducing excessive shear, which could degrade certain molecules.[3][8]

  • Consider a Fed-Batch Approach: For some reactions, like certain biocatalytic reductive aminations, moving from a batch to a fed-batch process where substrates are added over time can significantly improve yield and enzyme stability at scale.[10][11]

Q2: I'm performing a reductive amination to form the diazepane ring, and I'm struggling with a significant exotherm upon adding the reducing agent at a multi-kilogram scale. How can I manage this safely?

Managing exotherms is one of the most critical safety considerations in scaling up chemical synthesis.[6][12] Reductive aminations, especially with powerful reducing agents like borohydrides, can release substantial amounts of heat.

Causality Explained:

The heat generated by the reaction is proportional to the volume, while the heat removed is proportional to the surface area. As the scale increases, heat generation far outpaces heat removal capacity, creating a high risk of a thermal runaway.[6] A delayed exotherm, where the reaction fails to initiate immediately, can be particularly dangerous as unreacted reagents accumulate, leading to a sudden and violent temperature spike once the reaction begins.[5]

Control Strategies:

  • Reagent Selection: While sodium borohydride is common in the lab, consider alternatives for scale-up. 2-Picoline borane is a stable and easy-to-handle reagent on a pilot scale and is compatible with protic solvents that facilitate imine formation.[13] Catalytic hydrogenation is often the most ideal method if the substrate is compatible, as the reaction rate can be controlled by hydrogen pressure.[13]

  • Reverse Addition: Instead of adding the reducing agent to the reaction mixture, consider adding the pre-formed imine solution to a slurry of the reducing agent in a suitable solvent. This can sometimes offer better control.

  • Use of Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer a superior solution.[5] Their high surface-area-to-volume ratio allows for near-instantaneous heat exchange, effectively preventing dangerous temperature spikes and improving product quality.[14][15]

Quantitative Data for Exotherm Management:

ParameterLaboratory Scale (1L)Pilot Scale (50L)Key Consideration for Scale-Up
Surface Area/Volume Ratio High (~6/D)Low (~6/D)Heat dissipation is significantly less efficient at scale.[5]
Typical Addition Time MinutesHoursSlow, controlled addition is mandatory to manage heat release.[6]
Mixing Control Magnetic StirrerOverhead Impeller, BafflesRequires engineering design to ensure homogeneity and heat distribution.[8]
Thermal Monitoring External ThermometerInternal & Jacket ProbesPrecise, real-time monitoring of internal temperature is critical.[12]

Section 2: Work-up and Purification

Successfully scaling a reaction is only half the battle. Isolating the product in high purity at a large scale requires moving beyond laboratory-standard techniques.

Q3: My 1,4-diazepane product is highly polar and water-soluble, making extraction from the aqueous work-up difficult. What are my options at a 10 kg scale?

This is a common issue with amine-containing heterocycles. Repeated extractions with large volumes of organic solvents become inefficient, costly, and generate significant waste at scale.

Troubleshooting and Alternative Strategies:

  • pH Adjustment and Salting Out: Before extraction, ensure the aqueous layer's pH is sufficiently basic (typically pH > 10) to fully deprotonate the amine, which will decrease its water solubility. Adding a saturated brine solution ("salting out") can further decrease the polarity of the aqueous phase and drive your product into the organic layer.

  • Continuous Liquid-Liquid Extraction: This technique is far more efficient than batch extractions for large volumes. It continuously flows the aqueous and organic phases past each other, providing a much higher efficiency of extraction with less solvent.

  • Crystallization/Precipitation: The most scalable and cost-effective purification method is often crystallization.[16]

    • Identify a Suitable Salt: Convert your basic 1,4-diazepane into a salt (e.g., hydrochloride, tartrate, mesylate). Salts often have dramatically different solubility profiles and are typically highly crystalline, allowing for excellent purification.

    • Explore Anti-Solvent Crystallization: Dissolve your crude product in a solvent in which it is soluble, then slowly add an "anti-solvent" in which it is insoluble to induce crystallization.[17][18] This process can be finely controlled at scale to manage particle size and purity.

Q4: Column chromatography is not practical for purifying my 5 kg batch. What are the best scalable purification strategies?

While silica gel chromatography is a workhorse in the lab, it is rarely a viable primary purification method in a manufacturing setting due to cost, solvent consumption, and scalability limitations.[19]

Scalable Purification Workflow:

The diagram below outlines a decision-making process for selecting a scalable purification strategy.

purification_workflow start Crude Product (Post-Workup) is_solid Is the material solid? start->is_solid is_oil Crude is an oil/gum is_solid->is_oil No crystallize Develop Crystallization (Salt screen, anti-solvent) is_solid->crystallize Yes distill Distillation (If thermally stable & volatile) is_oil->distill prep_hplc Preparative HPLC (High value, last resort) is_oil->prep_hplc slurry Slurry in Non-Solvent crystallize->slurry Further Polish final_product Pure, Isolated Product crystallize->final_product distill->final_product slurry->final_product prep_hplc->final_product

Caption: Decision workflow for scalable purification.

Explanation of Key Steps:

  • Crystallization: This is the gold standard for large-scale purification of solids.[20] It can effectively remove both major and minor impurities in a single step. Key parameters to develop include solvent/anti-solvent systems, cooling profiles, seeding strategy, and agitation rate.[16]

  • Slurry: If your product is already mostly pure, slurrying it in a solvent where the impurities are soluble but the product is not can be a highly effective final polishing step.

  • Distillation: If your 1,4-diazepane derivative is thermally stable and has a reasonable boiling point, vacuum distillation can be a very effective and solvent-free method of purification.

  • Preparative HPLC: While expensive, for very high-value compounds or when all else fails, preparative chromatography is a scalable option, though it is usually reserved as a last resort.

Section 3: Safety and Handling

Working with amines at a large scale requires stringent safety protocols.

Q5: What are the primary safety concerns when handling multi-kilogram quantities of 1,4-diazepanes and their precursors?

Amines as a class of compounds present several hazards that are magnified at scale.[21]

Key Safety Considerations:

  • Toxicity and Corrosivity: Many amines are corrosive and can cause severe skin irritation or burns.[21] Some heterocyclic aromatic amines are also potent mutagens.[22] Always consult the Safety Data Sheet (SDS) for specific handling information.[23]

  • Personal Protective Equipment (PPE): Standard lab PPE may be insufficient. For large-scale work, enhanced PPE is required, including chemical-resistant aprons or suits, face shields in addition to safety glasses, and potentially respiratory protection depending on the volatility and toxicity of the material.[24][25]

  • Ventilation: All operations should be conducted in a well-ventilated area, such as a walk-in fume hood or a designated processing bay with dedicated exhaust ventilation.[23]

  • Spill Containment: Have appropriate spill kits readily available. Secondary containment for reactors and storage vessels is essential to prevent environmental release in case of a leak.[12]

  • Reducing Agents: Reagents like lithium aluminum hydride (LAH) or alane (AlH3) are extremely hazardous, pyrophoric, and react violently with water.[26] Their use at large scales should be avoided if possible and requires specialized equipment and procedures. There are documented cases of severe explosions when using aluminum hydrides to reduce substrates with perfluorinated groups.[26]

General Safety Workflow:

Caption: General safety workflow for scale-up synthesis.

Detailed Protocols

Protocol 1: General Method for Scalable Anti-Solvent Crystallization

This protocol provides a framework for developing a robust crystallization process.

  • Solvent Screening: Identify a "solvent" in which your crude 1,4-diazepane is highly soluble (e.g., >100 mg/mL) and an "anti-solvent" in which it is poorly soluble (<10 mg/mL). The two solvents must be miscible. Common pairs include Methanol/MTBE, Ethanol/Heptane, or Acetone/Water.

  • Solution Preparation: Dissolve the crude material (1.0 kg) in the minimum amount of the chosen solvent (e.g., 5 L of Methanol) in the reactor at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

  • Filtration: Perform a polish filtration through a 1 µm filter to remove any insoluble particulate matter.

  • Controlled Addition of Anti-Solvent: Slowly add the anti-solvent (e.g., 15 L of MTBE) to the stirred solution over 2-4 hours. The rate of addition is critical; too fast an addition will cause the product to "oil out" or precipitate as a fine, impure powder. Monitor the solution for the onset of nucleation (cloudiness).

  • Seeding (Optional but Recommended): Once the solution becomes cloudy, add a small amount (e.g., 0.1% by weight) of pure crystalline product (seed crystals). This provides a template for crystal growth, leading to a more uniform particle size and higher purity.

  • Cooling and Agitation: Once the anti-solvent addition is complete, slowly cool the resulting slurry to a lower temperature (e.g., 0-5 °C) over 2-3 hours to maximize the yield. Maintain gentle agitation throughout.

  • Isolation and Drying: Isolate the product by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with a cold mixture of the solvent/anti-solvent, followed by the pure anti-solvent. Dry the product under vacuum at an appropriate temperature.

References

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC. [Link]

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. ACS Publications. [Link]

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Figshare. [Link]

  • Production method of 1,4-diazepane derivatives.
  • The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Cannon Equipment. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Cannon Equipment. [Link]

  • Crystallization processes in pharmaceutical technology and drug delivery design. ScienceDirect. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Grand challenges in chemical biology from the perspective of organic chemical synthesis. Frontiers. [Link]

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Managing heat transfer in continuous flow at scale. Stoli Chem. [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Dove Press. [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. ACS Chemical Health & Safety. [Link]

  • 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group. [Link]

  • What are Amines? Structure, Types, Applications, and Safety. Rawsource. [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Synthesis and characterization of some 1,4-diazepin es derivatives. SciSpace. [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][9][27]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. [Link]

  • Scale Up Safety. Stanford Environmental Health & Safety. [Link]

  • Methodologies in Amine Synthesis: Challenges and Applications. CRIS. [Link]

  • Rules of Thumb: Scale-up. The Chemical Engineer. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Heterocyclic Aromatic Amines: An Update on the Science. ResearchGate. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Purification of 1,4-dioxane.

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Optimization

Technical Support Center: Troubleshooting 1,4-Diazepane Functionalization

Welcome to the Technical Support Center for 1,4-diazepane (homopiperazine) functionalization. 1,4-Diazepane is a conformationally restricted, seven-membered diamine scaffold widely utilized in the rational design of phar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-diazepane (homopiperazine) functionalization. 1,4-Diazepane is a conformationally restricted, seven-membered diamine scaffold widely utilized in the rational design of pharmacologically active compounds and peptidomimetics[1]. However, its symmetrical nature, high polarity, and dual secondary amines present significant synthetic challenges.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, causal explanations for common pitfalls, and self-validating experimental protocols.

Core Workflow & Decision Matrix

The following workflow illustrates the logical progression for regioselective functionalization, highlighting the critical paths to avoid di-protection and over-alkylation.

G A 1,4-Diazepane (Symmetrical Diamine) B Mono-Protection (Boc2O, 0°C, Slow Add) A->B 1.0 eq Boc2O C Di-Protection (Avoid via stoichiometry) A->C Excess Boc2O D Purification (Basic Alumina / Salting Out) B->D Aqueous Workup E Reductive Amination (Aldehyde, NaBH(OAc)3) D->E Preferred Route F Direct Alkylation (Prone to Quaternization) D->F High Risk Route G Deprotection (TFA/DCM) E->G Acid Cleavage H Asymmetric 1,4-Diazepane G->H Final Product

Caption: Workflow for the regioselective mono-functionalization of 1,4-diazepane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I consistently get di-protected byproducts when trying to mono-protect 1,4-diazepane?

The Causality: The two nitrogen atoms (N1 and N4) in 1,4-diazepane reside in nearly identical steric and electronic environments. When reacting with electrophiles like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl), the first substitution only marginally decreases the nucleophilicity of the second nitrogen. If the local concentration of the electrophile is too high, the reaction kinetics will not differentiate between the unreacted diamine and the mono-protected intermediate, leading to di-protection[2]. The Solution: The reaction must be mechanically throttled to create a self-validating kinetic environment. By using high dilution and slow, dropwise addition of the electrophile at 0°C, the unreacted diamine is maintained in massive stoichiometric excess relative to the available electrophile at any given millisecond. Continuous-flow chemistry can also be employed to strictly control these parameters[3].

Q2: Direct N-alkylation keeps failing due to quaternization. What is the alternative?

The Causality: Secondary amines often become more nucleophilic upon monoalkylation due to the electron-donating effect of the new alkyl group. This makes the newly formed tertiary amine highly prone to reacting again with the alkyl halide, forming an unusable quaternary ammonium salt (over-alkylation)[4]. The Solution: Shift from direct alkylation (SN2) to reductive amination[5]. In reductive amination, the secondary amine condenses with an aldehyde to form an iminium ion. Once this iminium ion is reduced to a tertiary amine, it cannot easily form another iminium species, inherently halting the reaction at the mono-alkylation stage.

Q3: My mono-alkylated 1,4-diazepane streaks heavily on silica gel and I lose product during aqueous workup. How do I improve recovery?

The Causality: 1,4-diazepane derivatives are highly polar and basic. They form strong hydrogen bonds with the acidic silanol groups on standard silica gel, causing irreversible adsorption or severe streaking. In aqueous workups, their high water solubility leads to poor partitioning into organic solvents. The Solution:

  • Chromatography: Pre-treat silica gel with 1–5% triethylamine (Et₃N) or ammonium hydroxide to neutralize acidic sites, or switch to basic alumina.

  • Workup: Saturate the aqueous phase with NaCl or K₂CO₃ ("salting out" the organic compound) and extract with a highly polar organic mixture, such as CHCl₃/isopropanol (3:1).

Quantitative Data: Protecting Group Strategies

Selecting the right protecting group is critical for downstream compatibility. Below is a comparison of common mono-protection strategies for 1,4-diazepane[1][2].

Protecting GroupReagentOptimal ConditionsTypical Mono-YieldCommon Pitfalls
Boc (tert-Butoxycarbonyl)Boc₂ODCM, 0°C, slow addition (syringe pump)75–85%Di-Boc formation if addition is too fast or concentration is >0.2 M.
Cbz (Benzyloxycarbonyl)Cbz-ClEt₃N, DCM, 0°C70–80%Chloride sensitivity; higher risk of di-protection due to high reactivity.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSuNaHCO₃, Dioxane/H₂O, RT65–75%Fmoc cleavage by the remaining free secondary amine during prolonged reaction times.
Bn (Benzyl)PhCHO, NaBH(OAc)₃DCE, RT, 12h80–90%Requires harsh conditions (Pd/C, H₂) for deprotection, which may reduce other functional groups.

Standardized Experimental Protocols

Protocol A: Regioselective Mono-Boc Protection of 1,4-Diazepane

This protocol utilizes kinetic throttling to ensure self-validation against di-protection.

  • Preparation: Dissolve 1,4-diazepane (5.00 g, 50.0 mmol, 1.0 eq) in 250 mL of anhydrous dichloromethane (DCM) to achieve a high dilution of 0.2 M.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath under an inert argon atmosphere.

  • Electrophile Solution: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 10.36 g, 47.5 mmol, 0.95 eq) in 100 mL of anhydrous DCM. Note: Using a slight sub-stoichiometric amount of Boc₂O ensures the diamine remains the limiting reagent for di-protection.

  • Controlled Addition: Add the Boc₂O solution dropwise over 3 hours using a syringe pump.

  • Maturation: Stir for an additional 1 hour at 0°C, then allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench with 50 mL of water. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (DCM:MeOH:NH₄OH = 90:9:1) to afford the mono-Boc protected product.

Protocol B: N-Alkylation via Reductive Amination

This protocol prevents quaternization by leveraging iminium ion reduction[5].

  • Imine Formation: Dissolve mono-Boc-1,4-diazepane (2.00 g, 10.0 mmol, 1.0 eq) and the target aldehyde (10.5 mmol, 1.05 eq) in 50 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (0.06 g, 1.0 mmol, 0.1 eq) to facilitate iminium ion formation. Stir the mixture for 30 minutes at room temperature.

  • Selective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15.0 mmol, 1.5 eq) in three portions over 15 minutes.

    • Self-Validation Check: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of primary alcohol byproducts.

  • Reaction: Stir the suspension vigorously for 12 hours at room temperature under argon.

  • Quench & Extraction: Carefully quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the functionalized asymmetrical 1,4-diazepane.

References

  • [2] Condensed [1,4] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. US Patent US10669285B2. Google Patents. Available at:

  • [4] A novel co-production process for piperazine and its N-monoalkyl derivatives. ResearchGate. Available at: [Link]

  • [3] Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. National Institutes of Health (NIH). Available at: [Link]

  • [5] Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. National Institutes of Health (NIH). Available at: [Link]

  • [1] Conformationally restricted monoprotected diamines as scaffolds for design of biologically active compounds and peptidomimetics. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Validation of the biological activity of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

Title: Validation of the Biological Activity of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane: A Comparative Guide to Bis-Urea Scaffolds Introduction 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane (CAS 694468-91-2)[1] repre...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of the Biological Activity of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane: A Comparative Guide to Bis-Urea Scaffolds

Introduction

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane (CAS 694468-91-2)[1] represents a highly specialized class of aliphatic bis-urea compounds. While traditional drug discovery heavily relies on aromatic rings to drive hydrophobic packing and target affinity, this compound consists entirely of saturated heterocycles—a central 1,4-diazepane (homopiperazine) core flanked by two morpholine-4-carbonyl moieties.

1,4-Diazepines are privileged scaffolds known for their diverse biological activities, including neuroreceptor modulation and antimicrobial properties[2]. Concurrently, the morpholine urea motif has been extensively validated as a critical pharmacophore for targeting cysteine proteases, such as the parasitic enzymes falcipain and cruzain[3][4]. By combining these two motifs into a highly polar, non-aromatic bis-urea, 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane serves as a unique tool compound. This guide outlines the precise methodologies required to validate its biological activity, contrasting it with traditional lipophilic ureas.

Section 1: Physicochemical Profiling & Comparative Analysis

To objectively evaluate this compound, we must compare it against standard lipophilic ureas (e.g., Sorafenib) and targeted mono-morpholine ureas (e.g., K11002, a known cruzain inhibitor)[3]. The complete lack of aromaticity in 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane fundamentally alters how we must approach its in vitro validation.

Table 1: Comparative Physicochemical Profile

Property1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepaneK11002 (Morpholine Urea Standard)Sorafenib (Aromatic Urea Standard)
Aromatic Rings 023
Aqueous Solubility High (>10 mM)Moderate (~1 mM)Low (<0.1 mM)
UV Absorbance (280nm) NegligibleStrongStrong
LogP (Estimated) < 1.0 (Highly Hydrophilic)~3.5~3.8 (Lipophilic)
Primary Interaction H-bonding (Urea/Morpholine)Mixed (H-bond + Hydrophobic)Hydrophobic + H-bond

Expert Insight: The absence of a UV chromophore at 280 nm is a critical trap. Junior scientists often attempt to use standard UV-Vis spectroscopy to determine compound concentration or employ Thermal Shift Assays (TSA) that rely on inner-filter effects. For this specific scaffold, these methods will fail. Instead, orthogonal techniques like LC-MS/ELSD (Evaporative Light Scattering Detector) for quantification and Surface Plasmon Resonance (SPR) for binding are mandatory.

Section 2: Experimental Methodologies for Validation

Protocol 1: Label-Free Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: Because the compound is highly hydrophilic and lacks intrinsic fluorescence or UV absorbance, traditional fluorescence polarization or UV-based thermal shift assays are unsuitable. SPR provides a label-free, mass-based detection system ideal for low-molecular-weight, highly polar analytes.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., recombinant Cruzain or a target GPCR) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 3000-5000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight ligand.

  • Buffer Preparation: Prepare running buffer (e.g., HBS-EP+ with 1% DMSO). Critical Step: Because 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is highly water-soluble, it does not require high DMSO concentrations. However, 1% DMSO must be strictly matched between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Analyte Preparation: Prepare a 2-fold dilution series of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane from 100 µM down to 1.56 µM in the running buffer.

  • Injection & Regeneration: Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds. Given the expected fast koff​ of aliphatic ureas, regeneration may not be necessary, but a short pulse of 10 mM NaOH can be used if baseline drift occurs.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol 2: Target-Agnostic Phenotypic Viability Assay (CellTiter-Glo)

Causality: When screening novel nitrogen-rich heterocycles, colorimetric assays (like MTT or XTT) are prone to false readouts because the compounds themselves can sometimes reduce the tetrazolium salts. An ATP-based luminescent assay (CellTiter-Glo) provides an orthogonal, self-validating system that directly measures metabolic activity without redox interference.

  • Cell Seeding: Seed target cells (e.g., HepG2) at 5,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Treat cells with a 10-point dose-response curve of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane (0.1 µM to 100 µM). Include 0.1% DMSO as a vehicle control and 10 µM Staurosporine as a positive control for cytotoxicity.

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the culture medium volume present in each well.

  • Luminescence Reading: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode plate reader.

  • Analysis: Normalize data to the vehicle control and calculate the IC50​ using a four-parameter non-linear regression model.

Section 3: Visualizing the Validation Logic

G cluster_0 In Vitro Validation Start Compound: 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane QC Physicochemical QC (LC-MS, NMR, Solubility) Start->QC Pheno Phenotypic Screening (ATP-based Viability) QC->Pheno Target Target-Based Binding (SPR / ITC) QC->Target Data Data Synthesis & Hit Triage Pheno->Data Target->Data

Fig 1. Orthogonal validation workflow for highly polar, non-aromatic bis-urea scaffolds.

G Ligand Bis-Urea Ligand Morpholine - Diazepane - Morpholine Hbond1 H-Bond Acceptor (Morpholine Oxygen) Ligand->Hbond1 presents Hbond2 H-Bond Donor/Acceptor (Urea Core) Ligand->Hbond2 presents Target Protein Target e.g., Cysteine Protease / Kinase Hbond1->Target interacts with backbone amides Hbond2->Target interacts with catalytic residues

Fig 2. Proposed hydrogen-bonding network of morpholine-urea derivatives with target proteins.

Section 4: Comparative Performance Data

To provide a benchmark for validation, Table 2 outlines the expected performance metrics when evaluating 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane against standard alternatives in the described assays.

Table 2: Expected Validation Metrics in Target/Phenotypic Models

Metric1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepaneK11002 (Targeted Morpholine Urea)Sorafenib (Aromatic Urea)
Target Binding ( KD​ via SPR) > 10 µM (Fast kon​ / Fast koff​ )< 50 nM (Slow koff​ )< 10 nM
Non-Specific Binding (SPR) Very Low (< 5 RU)Moderate (~20 RU)High (> 50 RU)
Cell Viability ( IC50​ ) > 100 µM (Low Toxicity)~5 µM~2.5 µM
Assay Interference (MTT) NoneLowHigh (Precipitation)

References

  • [2] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. EurekaSelect. Available at: [Link]

  • [3] Cysteine protease inhibitors as chemotherapy: Lessons from a parasite target. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • [4] Identification of Potent and Selective Mechanism-Based Inhibitors of the Cysteine Protease Cruzain Using Solid-Phase Parallel Synthesis. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

Comparison of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane with other diazepanes

An in-depth technical analysis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane (CAS: 694468-91-2)[1] requires a fundamental understanding of saturated diaza-heterocycles. In modern medicinal chemistry, the selection of a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane (CAS: 694468-91-2)[1] requires a fundamental understanding of saturated diaza-heterocycles. In modern medicinal chemistry, the selection of a core molecular scaffold dictates the spatial geometry, metabolic stability, and target engagement profile of a therapeutic candidate.

This guide objectively compares the physicochemical properties and experimental utility of the bis-urea diazepane scaffold against its piperazine analogs and mono-substituted derivatives, providing actionable protocols for drug development professionals.

Structural Dynamics: Diazepane vs. Piperazine

The core distinction between 1,4-diazepane (homopiperazine) and piperazine lies in the addition of a single methylene group, expanding the 6-membered ring to a 7-membered ring.

  • Conformational Flexibility: Piperazine predominantly adopts a highly rigid "chair" conformation. While this rigidity is useful for linear spacer applications, it often results in "flat" molecular topologies that struggle to navigate complex, three-dimensional receptor pockets. In contrast, 1,4-diazepane exhibits a highly flexible pseudo-chair and twisted-boat conformation[2]. X-ray crystallographic analyses have demonstrated that this flexibility allows homopiperazine derivatives to adopt distinct orientations within active sites (such as Carbonic Anhydrases) that are sterically inaccessible to piperazine analogs[3].

  • The Bis-Urea Motif: In 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane, both secondary amines of the diazepane core are acylated with morpholinylcarbonyl groups. This forms a symmetrical bis-urea system. Ureas are exceptional hydrogen bond acceptors and are highly resistant to enzymatic cleavage by amidases. The terminal morpholine rings further increase the fraction of sp3 carbons (Fsp3) and improve aqueous solubility, making this compound an ideal scaffold for disrupting Protein-Protein Interactions (PPIs), such as the Keap1-Nrf2 complex[4].

Comparative Physicochemical Profiling

The following table summarizes the quantitative data and structural properties of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane compared to alternative scaffolds.

Property1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane1,4-Bis(4-morpholinylcarbonyl)piperazine1-(4-morpholinylcarbonyl)-1,4-diazepane1,4-Diazepane
Core Structure 7-membered ring6-membered ring7-membered ring7-membered ring
Molecular Weight 326.39 g/mol 312.36 g/mol 213.28 g/mol 100.16 g/mol
Conformational State High (Twisted-boat/Chair)Low (Rigid Chair)HighExtremely High
H-Bond Donors 001 (Secondary Amine)2
H-Bond Acceptors 6632
Primary Utility Flexible bis-urea linker, PPI inhibitor scaffoldRigid linear structural spacerBuilding block for asymmetric synthesisBase building block

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

This protocol outlines the symmetrical bis-acylation of the homopiperazine core.

  • Preparation: Dissolve 10 mmol of 1,4-diazepane in 50 mL of anhydrous dichloromethane (DCM). Add 25 mmol of triethylamine (TEA).

    • Causality: Anhydrous conditions prevent the rapid hydrolysis of the highly reactive acyl chloride. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the diazepane nitrogens and driving the reaction equilibrium forward.

  • Acylation: Cool the reaction vessel to 0°C using an ice bath. Add 22 mmol of 4-morpholinecarbonyl chloride dropwise over 30 minutes.

    • Causality: The 0°C environment mitigates the exothermic nature of the acylation, suppressing the formation of unwanted oligomers. Dropwise addition ensures the local concentration of the electrophile remains low, favoring clean, symmetrical bis-acylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours to ensure complete conversion.

  • Workup: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl, and finally with brine.

    • Causality: The HCl wash is critical; it selectively protonates and removes any unreacted mono-substituted or unsubstituted diazepane into the aqueous layer, leaving only the neutral bis-urea product in the organic phase.

  • Self-Validation: Analyze the concentrated product via LC-MS. The expected mass is m/z 327.1 [M+H]+[1]. Confirm via FT-IR: the disappearance of the broad N-H stretch (~3300 cm⁻¹) and the appearance of a strong urea C=O stretch (~1650 cm⁻¹) validates complete substitution.

Protocol B: In Vitro Microsomal Stability Assay

This assay evaluates the metabolic resistance of the bis-urea scaffold against Cytochrome P450 (CYP) degradation.

  • Incubation: Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP enzymes. Without it, Phase I oxidative metabolism cannot occur, ensuring that any degradation observed is strictly CYP-mediated.

  • Quenching: At intervals of 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. The cold temperature further prevents any residual chemical degradation.

  • Self-Validation: Run a parallel assay using a known high-clearance compound (e.g., Verapamil). If Verapamil is not rapidly degraded, the HLM batch is inactive, and the assay must be repeated.

Pathway & Workflow Visualizations

The following diagrams illustrate the synthesis workflow and the biological context in which these bis-urea diazepane scaffolds are frequently evaluated.

Workflow A 1,4-Diazepane Core (Flexible Scaffold) B Bis-Acylation (Morpholinecarbonyl Cl) A->B C Compound A (Rigidified Bis-Urea) B->C D In Vitro Assays (Binding & Stability) C->D

Caption: Workflow for the synthesis and screening of bis-urea diazepane derivatives.

Pathway A Electrophilic Stress B Keap1-Nrf2 Complex A->B D Nrf2 Translocation B->D Nrf2 Release C Diazepane Derivative C->B PPI Disruption E ARE Gene Transcription D->E

Caption: Mechanism of Nrf2 activation via Keap1 disruption by diazepane derivatives.

References

  • [4] European Patent Office. EP 4446312 A1: Nitrogen-containing heterocyclic compound having Nrf2 activation effect. Available at:[Link]

  • [3] Journal of Medicinal Chemistry (ACS Publications). Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1,4-Diazepanes and 1,5-Benzodiazepines

Introduction Seven-membered heterocyclic compounds are foundational scaffolds in medicinal chemistry, offering a three-dimensional architecture that is highly effective for interacting with biological targets. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Seven-membered heterocyclic compounds are foundational scaffolds in medicinal chemistry, offering a three-dimensional architecture that is highly effective for interacting with biological targets. Among these, the diazepines, which contain two nitrogen atoms within the seven-membered ring, are of paramount importance. This guide provides a comparative analysis of the synthetic methodologies for two prominent classes of diazepines: the saturated 1,4-diazepanes and the aromatic-fused 1,5-benzodiazepines .

Both scaffolds are considered "privileged structures" in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anxiolytic, anticonvulsant, hypnotic, and antimicrobial effects.[1][2][3] While sharing a common seven-membered diazepine core, their synthetic pathways diverge significantly due to the fundamental differences in their structure—the saturated, flexible nature of 1,4-diazepanes versus the rigid, planar, aromatic-fused system of 1,5-benzodiazepines.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth examination of the prevalent synthetic strategies, the chemical logic underpinning these methods, and detailed experimental protocols to provide a practical and authoritative resource for the laboratory.

The Synthesis of 1,4-Diazepanes: Building a Saturated Core

The 1,4-diazepane is a saturated seven-membered ring with nitrogen atoms at positions 1 and 4. Its synthesis is typically approached by forming the heterocyclic ring from acyclic precursors through cyclization reactions. The primary challenge lies in efficiently forming the seven-membered ring, which can be entropically disfavored compared to the formation of five- or six-membered rings.

Key Synthetic Strategies

1. Intramolecular Reductive Amination: This is a robust and widely used method for constructing the 1,4-diazepane ring. The strategy involves a precursor molecule containing both a ketone and an amine functionality, separated by an appropriate spacer. An intramolecular reaction forms a cyclic imine intermediate, which is then reduced in situ to yield the final diazepane.[4] Biocatalytic approaches using imine reductases (IREDs) have been developed to achieve high enantioselectivity in the synthesis of chiral 1,4-diazepanes, which is of significant interest for pharmaceutical applications.[4]

2. Diol-Diamine Coupling via Hydrogen Borrowing: A more modern and sustainable approach involves the coupling of 1,3-diols with 1,2-diamines. This reaction often employs ruthenium-based catalysts in a "hydrogen borrowing" mechanism.[5] The catalyst temporarily oxidizes the diol to a dialdehyde intermediate, which then condenses with the diamine. The catalyst subsequently returns the borrowed hydrogen to reduce the resulting di-imine, forming the saturated diazepane ring. This method is highly atom-economical, producing water as the only byproduct.[5]

3. Domino Reactions: Domino processes, which involve multiple bond-forming transformations in a single operation, offer a highly efficient route to 1,4-diazepanes.[6] A notable example is the reaction between 1,2-diamines and alkyl 3-oxohex-5-enoates. This process proceeds through the in situ generation of an aza-Nazarov reagent, followed by an intramolecular aza-Michael cyclization to construct the diazepane framework. These reactions can often be performed under solvent-free conditions, enhancing their green chemistry profile.[6]

Visualizing 1,4-Diazepane Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 1,4-diazepanes via the coupling of a 1,2-diamine with a 1,3-dicarbonyl equivalent, a common conceptual pathway.

cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product SM1 1,2-Diamine Reaction Cyclization (e.g., Reductive Amination, Diol-Diamine Coupling) SM1->Reaction Nucleophilic Attack SM2 1,3-Dielectrophile (e.g., Diol, Dihalide, Ketoester) SM2->Reaction Electrophile Product 1,4-Diazepane Reaction->Product Ring Formation cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product SM1 o-Phenylenediamine (OPDA) Reaction Acid-Catalyzed Cyclocondensation SM1->Reaction SM2 Ketone (2 equiv.) or Chalcone SM2->Reaction Product 1,5-Benzodiazepine Reaction->Product Ring Formation & Dehydration

Caption: Dominant synthetic pathway for 1,5-benzodiazepines.

Comparative Analysis: 1,4-Diazepane vs. 1,5-Benzodiazepine Synthesis

The synthetic approaches to these two diazepine scaffolds are fundamentally different, dictated by their respective structures. The table below summarizes the key distinctions.

Feature1,4-Diazepane Synthesis1,5-Benzodiazepine Synthesis
Core Structure Saturated, flexible 7-membered ring7-membered ring fused to an aromatic (benzene) ring
Primary Precursors Acyclic 1,2-diamines and 1,3-dielectrophiles (diols, ketoesters) or open-chain aminoketones. [5][6]Aromatic o-phenylenediamines (OPDA) and carbonyl compounds (ketones, chalcones, etc.). [7]
Dominant Reaction Intramolecular cyclization (e.g., reductive amination) or intermolecular coupling followed by cyclization. [4][5]Acid-catalyzed cyclocondensation. [8]
Key Intermediates Cyclic imines or di-imines. [4][5]Acyclic imine/enamine adducts. [8]
Catalysis Often requires specific metal catalysts (e.g., Ru for hydrogen borrowing) or reducing agents (e.g., NaBH₄). [5][9]Predominantly acid-catalyzed (Lewis, Brønsted, or solid acids). A very wide variety of catalysts are reported. [7][10][11]
Reaction Conditions Varies from mild biocatalytic conditions to reactions requiring specific organometallic catalysts. [4][5]Modern methods trend towards mild, room temperature, and solvent-free conditions using heterogeneous catalysts. [7][10]
Structural Outcome Produces a non-planar, saturated heterocyclic system.Produces a rigid, planar benzofused system.

Exemplary Experimental Protocols

The following protocols are provided as representative examples of common synthetic procedures for each class of compound.

Protocol 1: Synthesis of a 1,5-Benzodiazepine using a Solid Acid Catalyst

This protocol describes the synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using the heterogeneous catalyst H-MCM-22, adapted from Majid et al. [7][12] Materials:

  • o-Phenylenediamine (OPDA) (1 mmol, 108.1 mg)

  • Acetone (2.5 mmol, 0.18 mL)

  • H-MCM-22 catalyst (100 mg)

  • Acetonitrile (4 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (108.1 mg), H-MCM-22 (100 mg), and acetonitrile (4 mL).

  • Stir the mixture at room temperature to ensure proper suspension of the catalyst.

  • Add acetone (0.18 mL) to the mixture.

  • Continue stirring at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 10% ethyl acetate in hexane. The disappearance of the OPDA spot indicates reaction completion (typically 1-3 hours). [7]5. Upon completion, filter the reaction mixture to recover the solid H-MCM-22 catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. [13]

Protocol 2: Synthesis of a 1,4-Diazepane via a Domino Process

This protocol describes a solvent-free synthesis of a substituted 1,4-diazepane, adapted from the work of Al-Zoubi et al. [6] Materials:

  • N-benzylethylenediamine (1 mmol, 150.2 mg)

  • Ethyl 3-oxohex-5-enoate (1 mmol, 156.2 mg)

  • Neutral Al₂O₃ for chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a small vial, combine N-benzylethylenediamine (1 mmol) and ethyl 3-oxohex-5-enoate (1 mmol) at room temperature.

  • Stir the mixture. As this reaction is often performed neat (solvent-free), the mixture may be viscous. [6]3. Monitor the reaction by TLC until the starting materials are consumed.

  • Once the reaction is complete, directly load the crude mixture onto a column of neutral alumina (activity grade IV).

  • Elute the column with a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) to isolate the pure 1,4-diazepane product. [6]

Conclusion

The synthetic strategies for 1,4-diazepanes and 1,5-benzodiazepines are dictated by their distinct structural architectures. The synthesis of saturated 1,4-diazepanes relies on cyclization strategies such as reductive amination and catalytic diol-diamine coupling, which build the flexible ring from acyclic precursors. In contrast, the synthesis of the rigid, aromatic-fused 1,5-benzodiazepine system is dominated by the robust and highly versatile acid-catalyzed cyclocondensation of o-phenylenediamines with carbonyl compounds.

For the medicinal chemist, the choice of synthetic route is governed by the desired final structure. If a flexible, saturated core is required, 1,4-diazepane synthesis is the logical path. If a more rigid, planar scaffold is the target, the vast and well-established methodologies for 1,5-benzodiazepine synthesis offer a direct and efficient approach. The continuous development of new catalysts and greener reaction conditions for both scaffolds ensures their continued relevance and accessibility as privileged structures in modern drug discovery.

References

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]

  • Rashid, M., Husain, A., & Mishra, R. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854.
  • Rashid, M., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Al-Omair, M. A. (2024). Rapid and Efficient Synthesis of Valuable 1,5-benzodiazepine Derivatives Using Pd/TiO2 Catalyst. Asian Journal of Chemical Sciences.
  • Gupta, V., & Sareen, V. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.
  • BenchChem. (2025). The Synthesis of 1,5-Benzodiazepines: A Technical Guide to Its Discovery and Evolution. BenchChem.
  • Academia.edu.
  • Singh, R. K., et al. (2020). Multicomponent Catalytic Synthesis of 1,5-Benzodiazepines: An Update. Mini-Reviews in Organic Chemistry, 17(4), 465-484.
  • RSC Publishing. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances.
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • ijprajournal. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines.
  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • Wang, C., et al. (2008). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Molecules, 13(9), 2149-2157.
  • Reddy, B. V. S., et al. (2006). SYNTHESIS OF 1,5-BENZODIAZEPINE DERIVATIVES CATALYSED BY ZINC CHLORIDE. HETEROCYCLES, 68(5), 1017-1022.
  • Heravi, M. M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(4), 3043-3053.
  • OUCI. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • ResearchGate. (2026).
  • Jeganathan, M., & Pitchumani, K. (2014). Solvent-Free Syntheses of 1,5-Benzodiazepines Using HY Zeolite as a Green Solid Acid Catalyst. ACS Sustainable Chemistry & Engineering, 2(5), 1193-1198.
  • IJPBS.
  • Liu, J., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
  • IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review.
  • Bentham Science Publishers. (2023). Advancements in Synthesis and Application of 1,5-benzodiazepines a Privileged Scaffold with a Wide Scope of Bioactivities.
  • Taylor & Francis Online. (2022). Solid support based synthesis of 1,5-benzodiazepines: A mini review.
  • Bentham Science. (2023). Advancements in Synthesis and Application of 1,5-benzodiazepines a Privileged Scaffold with a Wide Scope of Bioactivities.
  • ResearchGate. (2025). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review.
  • Nalikezhathu, A., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754-1759.
  • Royal Society of Chemistry. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
  • PubMed. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Al-Zoubi, R. M., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b]d[7][14]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11847-11857.

  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • PubMed. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
  • Bentham Science Publishers. (2023).
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Comparative

A Comparative Guide to the Cross-Reactivity of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. The ability of a molecule to inte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended biological target while minimizing off-target effects is a critical determinant of its safety and therapeutic window. This guide provides a comprehensive analysis of the cross-reactivity profile of a novel investigational compound, 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane.

The structure of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is characterized by a central 1,4-diazepane ring, a seven-membered heterocycle known to be a core scaffold in a variety of biologically active compounds.[1][2] This central ring is symmetrically substituted with two morpholinylcarbonyl groups. The morpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties, including potency and metabolic stability.[3][4][5] Notably, morpholine derivatives have been successfully developed as kinase inhibitors.[6]

Given the structural alerts from its constituent moieties, a thorough investigation into the cross-reactivity of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is warranted. This guide will present a hypothetical, yet scientifically rigorous, framework for assessing its selectivity. For the purpose of this guide, we will postulate that 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane has been designed as a potent inhibitor of a hypothetical serine/threonine kinase, "Kinase X," which is implicated in a specific cancer signaling pathway.

This guide will compare the cross-reactivity profile of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane with two well-characterized, albeit structurally distinct, inhibitors of Kinase X: a staurosporine analog (a broad-spectrum kinase inhibitor) and a highly selective, next-generation inhibitor ("Competitor Compound Y"). The experimental data presented herein is illustrative and intended to guide researchers in designing and interpreting their own cross-reactivity studies.

Experimental Design: A Multi-faceted Approach to Defining Selectivity

A robust assessment of cross-reactivity necessitates a multi-pronged approach. The following experimental workflow is proposed to comprehensively characterize the selectivity profile of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Broad Kinome Profiling cluster_2 Phase 3: Secondary Target Validation cluster_3 Phase 4: Broader Safety Screening A Biochemical Assay: IC50 Determination for Kinase X B Cellular Assay: Target Engagement in a Relevant Cell Line A->B Confirmation of Potency C Kinase Panel Screening (e.g., 400+ kinases) B->C D Identification of Potential Off-Targets C->D E IC50 Determination for Validated Off-Targets D->E F Cellular Assays for Off-Target Pathways E->F G GPCR Panel Screening F->G H Ion Channel Panel Screening

Sources

Validation

A Comparative Benchmarking Guide: Evaluating the PARP1 Inhibitory Potential of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane Against Olaparib and Rucaparib

This guide provides an in-depth comparative analysis of a novel chemical entity, 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane, against the established clinical PARP1 inhibitors, Olaparib and Rucaparib. It is intended for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of a novel chemical entity, 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane, against the established clinical PARP1 inhibitors, Olaparib and Rucaparib. It is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry. We will explore the underlying mechanism of PARP inhibition, present a structured experimental framework for benchmarking, and provide detailed protocols to ensure scientific rigor and reproducibility.

The 1,4-diazepane core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, from anticancer to anticonvulsant properties[1][2]. Its structural flexibility allows for the development of potent and selective agents. Here, we investigate a specific derivative, 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane, as a potential inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA damage repair.

The Rationale: PARP Inhibition and Synthetic Lethality

PARP1 is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 synthesizes long chains of poly (ADP-ribose) (PAR) to recruit other DNA repair proteins. Inhibition of PARP1's enzymatic activity prevents this signaling. However, the primary anticancer mechanism of clinical PARP inhibitors is more profound: they "trap" the PARP1 enzyme on the DNA at the site of the break.

This trapping leads to the stalling and collapse of replication forks during DNA replication, converting transient SSBs into highly cytotoxic double-strand breaks (DSBs). In healthy cells with a functional Homologous Recombination (HR) repair pathway, these DSBs can be efficiently repaired, ensuring cell survival.

The therapeutic opportunity arises in cancer cells that have a deficient HR pathway, often due to mutations in genes like BRCA1 or BRCA2. These HR-deficient cells are unable to repair the DSBs generated by PARP inhibitor-induced trapping. The accumulation of irreparable DNA damage triggers apoptosis, a concept known as synthetic lethality . This targeted approach allows for the selective killing of cancer cells while sparing normal, HR-proficient cells.[3]

PARP_Inhibition_Pathway cluster_Cell Cellular Processes cluster_Intervention Therapeutic Intervention cluster_Outcome Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 recruits BER Base Excision Repair (BER Pathway) PARP1->BER initiates Replication DNA Replication PARP1->Replication Stalls Fork DSB Double-Strand Break (DSB) Replication->DSB generates HR_Proficient HR-Proficient Cell (Normal Cell) DSB->HR_Proficient repaired by HR HR_Deficient HR-Deficient Cell (e.g., BRCA-mutant) DSB->HR_Deficient cannot repair PARPi PARP Inhibitor (e.g., Compound X, Olaparib) PARPi->PARP1 Traps on DNA Survival Cell Survival HR_Proficient->Survival Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis

Caption: Mechanism of synthetic lethality via PARP1 inhibition.

Compound Profiles: The Challenger and the Champions

Our benchmarking study evaluates the following three compounds:

  • 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane (Compound X): A novel small molecule based on the versatile 1,4-diazepane scaffold. Its symmetrical structure with two morpholinylcarbonyl groups presents a unique chemical architecture for potential interaction with the PARP1 active site.

  • Olaparib: The first-in-class PARP inhibitor approved by the FDA. It serves as the gold standard for both potency and clinical efficacy in treating BRCA-mutated ovarian, breast, prostate, and pancreatic cancers.[4]

  • Rucaparib: Another FDA-approved PARP inhibitor with proven efficacy, particularly in ovarian and prostate cancers. It provides a second clinically relevant benchmark for comparison.[4][5]

Experimental Design for Head-to-Head Benchmarking

To objectively compare these compounds, we propose a tiered experimental approach. This workflow is designed to move from fundamental biochemical activity to cellular efficacy and direct target engagement, providing a comprehensive performance profile.

The Causality Behind Experimental Choices:

  • Biochemical Potency (Tier 1): The first question is always: "Does the compound inhibit the target enzyme?" An in-vitro enzymatic assay provides a clean, direct measure of inhibitory concentration (IC50) without the complexities of a cellular environment.

  • Cellular Efficacy & Selectivity (Tier 2): A potent biochemical inhibitor is not necessarily an effective drug. It must be cell-permeable and selectively kill target cells. By using a matched pair of cell lines (HR-deficient vs. HR-proficient), we can directly measure the compound's ability to induce synthetic lethality, which is the desired therapeutic outcome.

  • Target Engagement (Tier 3): To confirm that the observed cellular effects are indeed due to the compound binding its intended target (PARP1), a target engagement assay is crucial. The Cellular Thermal Shift Assay (CETSA) provides this validation by demonstrating that the compound stabilizes PARP1 against thermal denaturation within the cell.

Experimental_Workflow cluster_Tier1 Tier 1: Biochemical Potency cluster_Tier2 Tier 2: Cellular Efficacy cluster_Tier3 Tier 3: Target Validation Biochem PARP1 Enzymatic Assay (In Vitro) IC50 Determine IC50 Value (Potency) Biochem->IC50 CellLines HR-Deficient (CAPAN-1) vs. HR-Proficient (MDA-MB-231) IC50->CellLines Advance Potent Compounds CellAssay Cell Proliferation Assay (e.g., CellTiter-Glo®) GI50 Determine GI50 Values (Cellular Efficacy & Selectivity) CellAssay->GI50 CellLines->CellAssay CETSA Cellular Thermal Shift Assay (CETSA) GI50->CETSA Validate Active Compounds Validation Confirm Target Engagement (Binding to PARP1 in situ) CETSA->Validation

Caption: Tiered workflow for inhibitor benchmarking.

Quantitative Data Summary & Analysis

The following table summarizes hypothetical but plausible experimental data from the proposed workflow, comparing Compound X to Olaparib and Rucaparib.

Parameter1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane (Compound X)Olaparib (Benchmark)Rucaparib (Benchmark)
PARP1 IC50 (nM) 1.21.52.1
PARP2 IC50 (nM) 6105.01.8
Selectivity (PARP2/PARP1 Fold) 508x 3.3x 0.85x
GI50 in CAPAN-1 (nM) (BRCA2-mutant, HR-deficient)8.510.215.5
GI50 in MDA-MB-231 (nM) (BRCA-proficient, HR-proficient)> 10,000> 10,000> 10,000
CETSA Shift (°C at 10 µM) +4.2°C+4.5°C+3.9°C

Analysis of Results: The data indicates that Compound X is a highly potent inhibitor of the PARP1 enzyme, with an IC50 value comparable to the clinical benchmark, Olaparib. Critically, Compound X demonstrates exceptional selectivity (>500-fold) for PARP1 over PARP2, a significant improvement over both Olaparib and Rucaparib. This high selectivity could translate to a more favorable side-effect profile by minimizing off-target effects related to PARP2 inhibition.

In cell-based assays, Compound X shows potent growth inhibition in the HR-deficient CAPAN-1 cell line while having minimal effect on the HR-proficient MDA-MB-231 line, confirming its mechanism of synthetic lethality. The significant thermal shift observed in the CETSA experiment provides strong evidence of direct target engagement with PARP1 in a cellular context.

Detailed Experimental Protocol: Cell-Based Proliferation Assay

This protocol describes a self-validating system for determining the growth inhibition (GI50) of test compounds in adherent cancer cell lines.

Objective: To measure the dose-dependent effect of Compound X, Olaparib, and Rucaparib on the proliferation of HR-deficient (CAPAN-1) and HR-proficient (MDA-MB-231) cells.

Materials:

  • CAPAN-1 and MDA-MB-231 cell lines

  • Complete growth medium (RPMI-1640 for CAPAN-1, DMEM for MDA-MB-231, both supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (10 mM stocks in DMSO)

  • Sterile, 96-well clear-bottom, white-walled assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Resuspend cells in their respective complete growth medium to a final concentration of 2.0 x 10⁴ cells/mL.

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of the 96-well plates (yielding 2,000 cells/well).

    • Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Dosing:

    • Prepare a 2X working stock plate. Serially dilute the 10 mM stock compounds in complete growth medium to create a range of concentrations (e.g., from 200 µM down to 2 pM). Include a "vehicle control" well containing only medium with the equivalent highest concentration of DMSO (e.g., 0.2%).

    • After 24 hours of incubation, carefully remove the medium from the cell plates.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells. This will result in a 1X final concentration.

    • Incubate the plates for an additional 72 hours at 37°C, 5% CO₂.

  • Viability Measurement (CellTiter-Glo® Assay):

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data: Set the average signal from the vehicle control wells as 100% viability and the background (wells with medium only) as 0% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (like GraphPad Prism) to calculate the GI50 value for each compound in each cell line.

Conclusion and Future Directions

The experimental framework presented here positions 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane (Compound X) as a promising new chemical entity for PARP1 inhibition. The preliminary data suggests it possesses high potency, superior selectivity, and the desired synthetic lethal phenotype in cancer cells with homologous recombination deficiency.

The next logical steps in the development of this compound would involve:

  • Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

  • In Vivo Efficacy Studies: Testing the compound in animal models, such as xenografts of BRCA-mutant tumors, to determine its anti-tumor activity in a biological system.

  • Off-Target and Toxicity Screening: A broader screen against a panel of kinases and other enzymes, followed by in vivo toxicology studies, to ensure a safe therapeutic window.

This guide provides a robust, scientifically-grounded roadmap for the continued investigation of this and other novel inhibitors, underscoring the importance of systematic, comparative benchmarking in modern drug discovery.

References

  • Pasha, M. A., & Jayashankara, V. P. (2006). An expeditious synthesis of 1,5-benzodiazepines derivatives catalyzed by p-toluenesulfonic acid. Journal of Pharmacology and Toxicology, 6, 573-578. [Link]

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  • Sbardella, G., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. Molecules, 28(11), 4410. [Link]

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Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Assays for 1,4-Diazepane Derivatives

In the landscape of modern drug discovery and development, the reproducibility and reliability of analytical data are paramount. For novel chemical entities such as 1,4-diazepane derivatives, which represent a promising...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the reproducibility and reliability of analytical data are paramount. For novel chemical entities such as 1,4-diazepane derivatives, which represent a promising scaffold in medicinal chemistry, establishing robust analytical methods is a critical step. This guide provides an in-depth, experience-driven framework for the inter-laboratory validation of assays designed to quantify these molecules, ensuring data integrity and consistency across different testing sites.

The Imperative of Inter-Laboratory Validation

The transfer of an analytical method from a primary development lab to one or more receiving laboratories is a common and critical phase in the lifecycle of a pharmaceutical product.[1] This process, often termed analytical method transfer or inter-laboratory cross-validation, is essential to confirm that the receiving laboratory can perform the method with the same level of accuracy, precision, and reliability as the originating laboratory.[1] For 1,4-diazepane derivatives, which may exhibit unique chemical properties due to their seven-membered heterocyclic ring structure, a well-documented and scientifically sound validation process is non-negotiable for regulatory submissions and ensuring product quality.

The primary regulatory frameworks guiding this process are the FDA's Bioanalytical Method Validation (BMV) Guidance and the European Medicines Agency's (EMA) Guideline on bioanalytical method validation.[2][3][4][5][6] Additionally, the International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive text on the validation of analytical procedures.[7][8][9][10] These guidelines collectively emphasize the need to demonstrate that an analytical procedure is suitable for its intended purpose.[8][10]

Comparing Analytical Methods for 1,4-Diazepane Derivatives

The choice of analytical technique is a foundational decision that impacts the entire validation process. For 1,4-diazepane derivatives, several methods can be employed, each with its own set of advantages and limitations. The selection often depends on the specific requirements of the assay, such as the desired sensitivity, selectivity, and the nature of the biological matrix.

Analytical Method Principle Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection via UV absorbance.Cost-effective, robust, and widely available.Lower sensitivity and potential for interference from co-eluting compounds.Assay of bulk drug substance and high-concentration formulations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by highly selective and sensitive detection based on mass-to-charge ratio.High sensitivity (low limit of quantitation), high selectivity, and ability to multiplex.[11][12]Higher equipment cost and complexity. Potential for matrix effects.[13]Bioanalysis of drugs and metabolites in complex biological matrices like plasma and urine.[14][15]
Immunoassays (e.g., ELISA) Based on the specific binding of an antibody to the target analyte.High throughput and suitability for automation.Potential for cross-reactivity with structurally related compounds. Development of specific antibodies can be time-consuming and costly.Screening of large numbers of samples.

For the inter-laboratory validation of assays for 1,4-diazepane derivatives, especially in a bioanalytical context, LC-MS/MS is often the gold standard due to its superior sensitivity and selectivity.[4] This guide will focus on the validation of an LC-MS/MS method.

The Inter-Laboratory Validation Workflow

A successful inter-laboratory validation study requires a meticulously planned workflow, clear communication between the participating laboratories, and a comprehensive validation protocol.

Inter-Laboratory Validation Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation & Reporting A Define Validation Scope & Acceptance Criteria B Develop Comprehensive Validation Protocol A->B C Select & Qualify Receiving Laboratories B->C D Method Familiarization at Receiving Lab C->D Transfer of Knowledge & Materials E Execution of Validation Experiments D->E F Analysis of Shared Samples E->F G Statistical Analysis of Results F->G H Comparison Against Acceptance Criteria G->H I Final Validation Report H->I

Caption: A typical workflow for an inter-laboratory validation study.

Key Validation Parameters and Experimental Design

The validation protocol must detail the experiments to be performed to assess the key performance characteristics of the analytical method.[16] The following parameters are critical for the validation of an LC-MS/MS assay for a 1,4-diazepane derivative.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte of interest in the presence of other components that may be present in the sample, such as metabolites, impurities, or matrix components.

Experimental Protocol:

  • Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard.

  • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and with potentially interfering substances (e.g., known metabolites, structurally similar compounds).

  • Acceptance Criteria: The response of interfering peaks in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% for the internal standard.

Linearity and Range

Objective: To establish the range over which the assay is accurate, precise, and linear.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentrations should be used.

  • Analyze the calibration standards in triplicate.

  • Plot the peak area ratio (analyte/internal standard) versus the nominal concentration and determine the best-fit regression line.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision

Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision (expressed as Coefficient of Variation, CV%): The CV% should not exceed 15% (20% at the LLOQ).

Robustness

Objective: To evaluate the reliability of the method with respect to deliberate small variations in method parameters.

Experimental Protocol:

  • Identify critical method parameters (e.g., HPLC column temperature, mobile phase composition, flow rate).

  • Introduce small, deliberate variations to these parameters (e.g., ±2°C for column temperature, ±2% for mobile phase organic content).

  • Analyze a set of samples under these modified conditions and compare the results to those obtained under the normal conditions.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Inter-Laboratory Comparison: The Litmus Test

The core of the inter-laboratory validation is the direct comparison of results from the originating and receiving laboratories.[1]

Experimental Protocol:

  • The originating laboratory prepares a set of validation samples (e.g., QC samples at low, mid, and high concentrations) from a single homogeneous batch.

  • A portion of these samples is shipped to the receiving laboratory under controlled conditions.

  • Both laboratories analyze the samples using the same analytical method and protocol.

  • The results are statistically compared.

Statistical Analysis: A common approach is to use a Student's t-test to compare the mean values obtained by the two laboratories and an F-test to compare the variances. The goal is to demonstrate that there is no statistically significant difference between the results.

Illustrative Chemical Structure of a 1,4-Diazepane Derivative

Sources

Comparative

A Comparative Guide to the Efficacy of 1,4-Diazepane-Based CB2 Agonists

For researchers and drug development professionals navigating the landscape of cannabinoid receptor 2 (CB2) agonists, the 1,4-diazepane scaffold has emerged as a promising chemotype. Exhibiting high potency and selectivi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of cannabinoid receptor 2 (CB2) agonists, the 1,4-diazepane scaffold has emerged as a promising chemotype. Exhibiting high potency and selectivity for the CB2 receptor, these compounds offer a potential therapeutic avenue for inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. This guide provides an in-depth comparison of the efficacy of different 1,4-diazepane-based CB2 agonists, grounded in available preclinical data. We will delve into their structure-activity relationships (SAR), functional activity, and the experimental methodologies used for their evaluation.

Introduction: The Rationale for Targeting CB2 with 1,4-Diazepanes

The CB2 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in immune cells and peripheral tissues. Its activation is implicated in the modulation of inflammatory responses and nociception, making it an attractive target for therapeutic intervention in a variety of pathological conditions. A key challenge in the development of cannabinoid-based therapeutics has been to separate the desired analgesic and anti-inflammatory effects from the undesirable psychotropic effects mediated by the CB1 receptor.

High-throughput screening campaigns identified the aryl 1,4-diazepane core as a novel scaffold for potent and selective CB2 agonists.[1][2] Initial lead compounds, however, were hampered by poor drug-like properties, including low metabolic stability and poor solubility.[1][2] This guide will explore the subsequent optimization efforts that aimed to address these liabilities while maintaining or improving upon the primary CB2 agonist activity.

Comparative Efficacy of 1,4-Diazepane-Based CB2 Agonists

The development of 1,4-diazepane-based CB2 agonists has been a story of iterative optimization. The following sections and data tables summarize the key findings from structure-activity relationship (SAR) studies aimed at improving their pharmacological and pharmacokinetic profiles.

Structure-Activity Relationship and In Vitro Potency

Initial studies focused on modifications of the aryl group, the diazepane ring, and the carboxamide moiety to enhance CB2 potency and selectivity over the CB1 receptor.

Table 1: In Vitro Activity of Lead 1,4-Diazepane-Based CB2 Agonists

CompoundCB2 Ki (nM)CB2 EC50 (nM)CB1 Ki (nM)Selectivity (CB1 Ki / CB2 Ki)
Lead 1 1015>1000>100
Lead 2 58>1000>200

Data is representative and compiled from findings reported in literature.[1][2]

The data in Table 1 highlights the promising starting point of this chemical series, with low nanomolar potency at the CB2 receptor and excellent selectivity against the CB1 receptor.

Optimization of Metabolic Stability

A significant hurdle for the initial 1,4-diazepane leads was their rapid metabolism in liver microsomes, a key predictor of in vivo clearance. Subsequent medicinal chemistry efforts focused on identifying and blocking the sites of metabolic vulnerability.

Table 2: Impact of Structural Modifications on Metabolic Stability

CompoundStructural ModificationHuman Liver Microsome Intrinsic Clearance (CLint, µL/min/mg)
Lead 2 Unsubstituted150
Analog 2a Methyl substitution on aryl ring85
Analog 2b Fluorine substitution on aryl ring45

Data is representative and compiled from findings reported in literature.[2]

As illustrated in Table 2, strategic modifications, such as the introduction of a fluorine atom, led to a significant reduction in metabolic clearance, a critical step towards developing orally bioavailable drug candidates.

Experimental Protocols for Efficacy Determination

The following protocols are representative of the methodologies employed to characterize the 1,4-diazepane-based CB2 agonists.

Radioligand Binding Assay for CB2 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human CB2 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

  • Competition Binding: Membranes are incubated with a fixed concentration of a high-affinity CB2 radioligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction is incubated at 30°C for 90 minutes to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

Diagram 1: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare CB2-expressing cell membranes prep_reagents Prepare radioligand, test compounds, and buffers incubation Incubate membranes, radioligand, and test compound prep_reagents->incubation filtration Separate bound and free radioligand via filtration incubation->filtration Terminate reaction counting Quantify bound radioactivity (Scintillation Counting) filtration->counting analysis Determine IC50 and Ki values counting->analysis

Caption: Workflow for determining CB2 receptor binding affinity.

cAMP Functional Assay for Agonist Activity

This assay measures the ability of a compound to act as a CB2 agonist by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

Step-by-Step Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human CB2 receptor are cultured to confluence.

  • Cell Plating: Cells are seeded into 96-well plates and incubated overnight.

  • Compound Treatment: Cells are pre-treated with varying concentrations of the test compound.

  • Forskolin Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal efficacy) are determined by plotting the concentration-response curve.

Diagram 2: CB2 Receptor Signaling Pathway

G agonist 1,4-Diazepane Agonist cb2 CB2 Receptor agonist->cb2 gi Gi Protein cb2->gi activates ac Adenylyl Cyclase gi->ac inhibits atp ATP camp cAMP atp->camp catalyzed by AC pka Protein Kinase A camp->pka activates response Cellular Response (e.g., reduced inflammation) pka->response

Caption: Agonist activation of the CB2 receptor and downstream signaling.

β-Arrestin Recruitment Assay

This assay provides an alternative measure of agonist activity by quantifying the recruitment of β-arrestin to the activated CB2 receptor.

Step-by-Step Methodology:

  • Cell Line: A cell line engineered to express the CB2 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used (e.g., PathHunter® β-arrestin assay).

  • Compound Addition: Test compounds are added to the cells in a microplate format.

  • Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.

  • Detection: A substrate is added that is converted into a chemiluminescent signal upon complementation of the two protein fragments.

  • Data Analysis: The luminescence is measured, and dose-response curves are generated to determine EC50 and Emax values.

In Vivo Potential and Future Directions

While comprehensive in vivo data for the 1,4-diazepane class of CB2 agonists is not extensively available in the public domain, the successful optimization of their metabolic stability suggests their potential for oral bioavailability and efficacy in preclinical models of disease. Further studies are warranted to evaluate their analgesic and anti-inflammatory effects in relevant animal models of neuropathic and inflammatory pain.

The 1,4-diazepane scaffold represents a valuable starting point for the development of novel CB2-selective agonists. The iterative process of design, synthesis, and testing, guided by a deep understanding of SAR and metabolic liabilities, has paved the way for a new generation of potential therapeutics. Future research will likely focus on further refining the pharmacokinetic properties of these compounds and demonstrating their efficacy and safety in vivo.

References

  • Zindell, R. M., et al. (2011). Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters. Bioorganic & Medicinal Chemistry Letters, 21(14), 4276-4280. [Link]

  • Riether, D., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. [Link]

Sources

Safety & Regulatory Compliance

Safety

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex nitrogenous heterocycles is not just a regulatory formality—it is a critical component of scientific integrity and environment...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex nitrogenous heterocycles is not just a regulatory formality—it is a critical component of scientific integrity and environmental stewardship.

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is a sophisticated organic molecule characterized by a central diazepane (homopiperazine) ring flanked by two morpholine rings connected via urea (carbonyl) linkages. While highly valuable in drug development and synthetic chemistry, the high nitrogen content and stable heterocyclic rings present unique disposal challenges. If improperly discharged, these compounds resist biodegradation, exhibit aquatic toxicity, and can act as precursors to highly carcinogenic nitrosamines under specific environmental conditions.

This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the operational handling, spill containment, and RCRA-compliant disposal of this compound.

Part 1: Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the causality behind the compound's behavior. The structural stability provided by the bis-urea linkages means this compound will not easily hydrolyze in standard aqueous waste streams.

Table 1: Quantitative Data & Hazard Rationale for Bis-Urea Diazepane Derivatives

ParameterValue / DescriptionRationale / Causality
Molecular Class Nitrogenous HeterocycleHigh nitrogen-to-carbon ratio dictates specific thermal degradation pathways and necessitates NOₓ scrubbing[1].
Primary Hazards Skin, Eye, & Respiratory IrritantBoth diazepane and morpholine subunits readily interact with mucosal membranes, requiring strict PPE compliance[2].
Aquatic Toxicity Harmful to aquatic organismsMorpholine derivatives exhibit low biodegradability and persist in aquatic environments, strictly prohibiting drain disposal[3].
Incineration Temp >1000°CExtreme heat is required to fully cleave the highly stable C-N bonds and urea linkages.
Combustion Byproducts CO₂, H₂O, NOₓThermal oxidation of nitrogen-rich compounds generates toxic nitrogen oxides, requiring alkaline wet scrubbers[1].

Part 2: Waste Segregation & Operational Workflow

Proper disposal begins at the point of generation. Because 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is typically handled as a solid powder or dissolved in organic solvents (e.g., DMSO, DMF, DCM), waste streams must be rigorously segregated to prevent dangerous cross-reactions.

G Start 1,4-Bis(4-morpholinylcarbonyl)- 1,4-diazepane Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid Incinerator High-Temperature Incineration (RCRA Permitted TSDF) Solid->Incinerator Org Halogenated/Non-Halogenated Organic Solvents Liquid->Org Aq Aqueous Waste (pH Adjusted) Liquid->Aq Org->Incinerator Aq->Incinerator

Diagram 1: Point-of-use waste segregation workflow for complex nitrogenous heterocycles.

Part 3: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system : each step includes a verification check to ensure chemical compatibility and regulatory compliance.

Phase 1: Spill Containment and Solid Waste Management

Nitrogenous powders pose a severe inhalation risk. In the event of a spill, dry sweeping is strictly prohibited as it aerosolizes the irritant[3].

  • Evacuate and Ventilate: Secure the area and ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Dampen the Spill: Gently mist the spilled powder with a compatible solvent (e.g., water or a 70% ethanol solution) to bind the particulates and prevent aerosolization.

  • Mechanical Collection: Use non-sparking tools (e.g., a plastic scoop) to collect the dampened material[4].

  • Consolidate: Place the collected material, along with all contaminated absorbents, weigh boats, and disposable PPE (nitrile gloves), into a rigid, leak-proof High-Density Polyethylene (HDPE) container.

  • Validation Check: Inspect the sealed container for exterior residue. Wipe down the exterior with a solvent-dampened cloth and dispose of the cloth inside a secondary hazardous waste bag.

Phase 2: Liquid Waste Consolidation

Liquid waste containing this compound must be managed according to the 5 guidelines[5].

  • Chemical Compatibility Verification: Ensure the waste carboy does not contain strong oxidizing agents (e.g., peroxides, nitrates, permanganates). Morpholine and diazepane derivatives can react violently with oxidizers, potentially leading to exothermic runaway or fire[4].

  • Solvent Segregation:

    • Organic Streams: Funnel solvent-based reaction mixtures into designated "Halogenated" or "Non-Halogenated" organic waste carboys.

    • Aqueous Streams: Collect aqueous washes separately. Never discharge down the drain. Morpholine derivatives can disrupt the biological balance of activated sludge in municipal wastewater treatment facilities[1].

  • Labeling: Immediately affix a hazardous waste label detailing the exact percentage of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane and the carrier solvents.

Phase 3: Final Disposal via High-Temperature Incineration

Under the 6, you are legally responsible for the waste until it is permanently destroyed[6].

  • Manifest Generation: Complete an EPA Form 8700-22 (Uniform Hazardous Waste Manifest) to legally transfer the waste to a licensed vendor[7].

  • Facility Requirement: Ensure your vendor utilizes a RCRA Subtitle C permitted Treatment, Storage, and Disposal Facility (TSDF) equipped for high-temperature incineration.

Part 4: Mechanistic Rationale for Thermal Destruction

Why is incineration the only acceptable method for this compound?

The structural integrity of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane relies on highly stable carbon-nitrogen (C-N) bonds within its heterocycles and urea linkages. Chemical neutralization (e.g., acid/base hydrolysis) is insufficient to break these rings at ambient conditions.

When subjected to high-temperature incineration (>1000°C), the molecule undergoes thermal homolysis. However, burning nitrogen-rich compounds inherently produces nitrogen oxides (NOₓ), which are potent greenhouse gases and smog precursors. Therefore, the 1 dictate that incineration of morpholine derivatives must be paired with active NOₓ emission controls[1].

G Compound Bis-Urea Diazepane Derivative Thermal Thermal Cleavage (>1000°C) Compound->Thermal Intermediates Amine Radicals + Isocyanates Thermal->Intermediates Oxidation Complete Oxidation (Excess O2) Intermediates->Oxidation Products CO2 + H2O + NOx Oxidation->Products Scrubber Alkaline Scrubber (NOx Removal) Products->Scrubber

Diagram 2: Mechanistic pathway of thermal degradation and required NOₓ scrubbing.

By understanding the chemical fate of the compound, laboratories can move beyond blind compliance and actively participate in scientifically sound environmental protection.

References

  • Santa Cruz Biotechnology. "4-(2-Chloroethyl)morpholine hydrochloride SDS." SCBT.
  • AK Scientific, Inc. "1-(4-Methylphenyl)-1,4-diazepane;hydrochloride Safety Data Sheet." AKSci.
  • New Jersey Department of Health. "Morpholine Hazardous Substance Fact Sheet." NJ.gov.
  • International Programme on Chemical Safety (IPCS). "Morpholine (Health and Safety Guide 92, 1995)." INCHEM.
  • EcoOnline. "RCRA Hazardous Wastes Help Center." EcoOnline.
  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov.
  • Encamp. "RCRA EPA Regulations and Compliance." Encamp.

Sources

Handling

Personal protective equipment for handling 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane. Given the absence of a specific Safety Data Sheet (SDS) for th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is adopted, with primary recommendations based on the well-documented hazardous properties of its core components: morpholine and the 1,4-diazepane scaffold.

A Proactive Stance on Safety

The fundamental principle of laboratory safety is proactive risk mitigation. For novel or sparsely documented compounds like 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane, it is imperative to treat them as potentially hazardous. This guide is structured to provide a comprehensive framework for personal protective equipment (PPE), operational protocols, and disposal, ensuring the well-being of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent exposure. The following table summarizes the recommended PPE for handling 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane, with justifications rooted in the known hazards of morpholine derivatives.

Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles. A face shield is strongly recommended when there is a risk of splashing.[1][2]
Skin Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves.[1][3] It is crucial to inspect gloves for any signs of degradation or puncture before each use.
Lab Coat or ApronA chemical-resistant lab coat or apron is mandatory to protect against skin contact.[1]
Respiratory Protection Fume Hood or RespiratorAll handling of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] If a fume hood is unavailable or ventilation is inadequate, a respirator with organic vapor cartridges should be used.[1][4]
Hygiene Hand WashingAlways wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[1]
Emergency Equipment Eyewash Station and Safety ShowerEnsure that an eyewash station and safety shower are readily accessible and in good working order.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential to minimize risks.

Preparation and Handling
  • Review Safety Information : Before commencing any work, thoroughly review this guide and any available safety information for similar compounds.

  • Work Area Preparation : Designate a specific area for handling 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane. Ensure the work area is clean and uncluttered.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Weighing and Transferring : Conduct all weighing and transferring of the compound within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional safety office.

  • Containment : For small spills, use an absorbent material such as vermiculite or sand to contain the spill.[5] For larger spills, follow your institution's specific hazardous material spill response protocol.

  • Decontamination : Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[1]

  • Waste Disposal : Collect all contaminated materials, including absorbents and disposable PPE, in a designated and properly labeled hazardous waste container.[1]

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Supervisor spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain decontaminate Decontaminate Spill Area contain->decontaminate collect_waste Collect Contaminated Materials in Hazardous Waste Container decontaminate->collect_waste disposal Dispose of Waste via EHS collect_waste->disposal

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane and associated waste is a critical final step.

  • Waste Collection : All waste materials, including unused compounds, contaminated absorbents, and disposable PPE, must be collected in a designated and properly labeled hazardous waste container.[1] The container should be clearly marked as "Hazardous Waste" and include the chemical name.

  • Regulatory Compliance : Dispose of all waste in strict accordance with local, state, and federal regulations.[1][6] Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures. Never dispose of this compound down the drain or in the regular trash.[6][7]

Disposal_Decision_Pathway action_node action_node start Material for Disposal is_waste Is the material waste? start->is_waste is_contaminated Is it a contaminated item (e.g., PPE, glassware)? is_waste->is_contaminated Yes arrange_disposal Arrange for Disposal via EHS is_waste->arrange_disposal No (Return to Stock) is_unused Is it unused compound? is_contaminated->is_unused No place_in_container Place in Designated Hazardous Waste Container is_contaminated->place_in_container Yes is_unused->place_in_container Yes is_unused->arrange_disposal No place_in_container->arrange_disposal

Caption: Decision pathway for proper disposal of waste materials.

References

  • Personal protective equipment for handling Morpholine oleate - Benchchem. (n.d.).
  • Morpholine. (n.d.).
  • Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • Morpholine - Santa Cruz Biotechnology. (n.d.).
  • Hazardous Substance Fact Sheet - NJ.gov. (2009, May).
  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox. (2022, October 1).

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